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Core Science & Biosynthesis

Foundational

Mechanism of Action of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine: A Dual-Targeting Tyrosine Kinase and Efflux Pump Modulator

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine is a highly specialized small molecule belonging to the 4-anilinoquinazoline class of pharmacophores. While structurally related to first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib, the unique substitution pattern of this compound—specifically the 6-nitro group combined with a 3-fluorophenyl moiety—confers a distinct mechanistic profile. This whitepaper dissects its primary mechanism as a reversible, ATP-competitive Type I kinase inhibitor, its secondary pharmacology as an ABCG2/BCRP efflux pump modulator, and the self-validating experimental protocols required to quantify its target engagement.

Molecular Pharmacophore & Binding Kinetics

The pharmacological efficacy of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine is dictated by precise stereoelectronic interactions within the ATP-binding cleft of its primary target, the EGFR tyrosine kinase domain.

  • The Quinazoline Core (ATP Mimetic): The pyrimidine ring of the quinazoline core acts as the foundational anchor. The N1 atom serves as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Met793 in the hinge region of the EGFR kinase domain 1. This interaction is the hallmark of all approved quinazoline-based EGFR inhibitors.

  • The 3-Fluorophenyl Group (Hydrophobic Insertion): The 4-anilino moiety projects deep into the hydrophobic pocket adjacent to the ATP-binding site, lined by residues such as Leu718, Val726, and Lys745 2. The meta-fluorine substitution is a deliberate design choice: it enhances lipophilicity to maximize van der Waals interactions while simultaneously withdrawing electron density from the aromatic ring, thereby protecting the molecule from rapid oxidative metabolism by hepatic CYP450 enzymes.

  • The 6-Nitro Group (Electronic Modulator): Unlike the bulky ether linkages seen in gefitinib, the compact, strongly electron-withdrawing 6-nitro group significantly decreases the pKa of the quinazoline nitrogens. This electronic shift modulates the strength of the Met793 hydrogen bond 3. Furthermore, the nitro group projects toward the solvent-accessible region, providing a unique steric profile that restricts off-target kinase binding.

Intracellular Signaling Disruption

By competitively displacing ATP, the compound locks the EGFR kinase in an inactive conformation (typically α C-in / DFG-in). This blockade prevents the trans-autophosphorylation of C-terminal tyrosine residues (e.g., Tyr1068, Tyr1173). Without these phosphorylated docking sites, adapter proteins like GRB2 and SOS cannot be recruited to the membrane, leading to a catastrophic shutdown of two primary oncogenic axes:

  • Ras/Raf/MEK/ERK (MAPK) Pathway: The cessation of this cascade halts transcriptional activation of cyclins, driving the cell into a G1-phase cell cycle arrest.

  • PI3K/AKT/mTOR Pathway: The inhibition of AKT phosphorylation removes its inhibitory effect on pro-apoptotic proteins (like BAD), shifting the intracellular balance toward Bax/Bcl-2 mediated apoptosis.

Secondary Mechanism: ABCG2/BCRP Efflux Pump Modulation

A critical, emerging facet of 6-nitro-4-anilinoquinazolines is their potent secondary activity against the ATP-Binding Cassette sub-family G member 2 (ABCG2), also known as the Breast Cancer Resistance Protein (BCRP).

Research into 2,4,6-substituted quinazolines has demonstrated that the introduction of a 6-nitro function yields extraordinarily potent compounds that are highly selective for the ABCG2 transporter 4. By binding to the transmembrane domain of ABCG2, the compound acts as a competitive inhibitor of substrate efflux. This dual-action profile means the compound not only inhibits tumor growth via EGFR blockade but also reverses multidrug resistance (MDR) by preventing the efflux of co-administered chemotherapeutics (e.g., SN-38, mitoxantrone).

Pathway Compound N-(3-Fluorophenyl)- 6-nitroquinazolin-4-amine ABCG2 ABCG2 (Efflux Pump) Compound->ABCG2 Allosteric Binding ATP ATP Binding Pocket (Met793 H-bond) Compound->ATP Competitive Inhibition EGFR EGFR (Tyrosine Kinase) PI3K PI3K / AKT Pathway (Survival) EGFR->PI3K Blocked MAPK Ras / MAPK Pathway (Proliferation) EGFR->MAPK Blocked Efflux Substrate Efflux (MDR Reversal) ABCG2->Efflux Blocked ATP->EGFR Apoptosis Apoptosis / Cell Death PI3K->Apoptosis Induced MAPK->Apoptosis Induced

Figure 1: Dual-targeting mechanism of action for 6-nitroquinazolin-4-amines.

Experimental Methodologies & Validation Protocols

To rigorously validate the mechanism of action, the following self-validating experimental systems must be employed.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
  • Causality & Rationale: Standard colorimetric or luminescent ATP-depletion assays are highly susceptible to interference from the auto-fluorescence and quenching properties inherent to nitroaromatic compounds. TR-FRET utilizes a europium-labeled antibody and a fluorophore-labeled tracer, providing a time-delayed emission reading that completely bypasses compound interference, ensuring high-fidelity kinetic data.

  • Step-by-Step Execution:

    • Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

    • Transfer 100 nL of compound to a 384-well low-volume plate.

    • Add 5 µL of recombinant EGFR kinase domain (WT or mutant) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Incubate for 15 minutes at room temperature to allow pre-binding.

    • Initiate the reaction by adding 5 µL of ATP/substrate mix at the predetermined Km​ for ATP.

    • Terminate the reaction after 60 minutes using 10 µL of TR-FRET detection buffer containing EDTA and the Europium-anti-phospho antibody.

    • Read on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

  • Self-Validation Mechanism: The assay must include a Staurosporine or Gefitinib positive control curve. A Z'-factor must be calculated using no-enzyme (0% activity) and vehicle-only (100% activity) controls. A Z' > 0.6 validates the assay's integrity.

Protocol 2: Cellular Target Engagement (Western Blot for p-EGFR)
  • Causality & Rationale: Biochemical assays prove direct binding, but cellular assays are required to confirm membrane permeability and intracellular target engagement. A549 (WT EGFR) or H1975 (L858R/T790M EGFR) cell lines are utilized to assess physiological efficacy.

  • Step-by-Step Execution:

    • Seed A549 cells in 6-well plates at 3×105 cells/well and incubate overnight.

    • Starve cells in serum-free media for 24 hours to reduce basal kinase activity.

    • Treat with the compound (0.1, 1.0, 10 µM) for 2 hours.

    • Stimulate with 50 ng/mL EGF for 15 minutes to induce acute receptor phosphorylation.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against p-EGFR (Tyr1068) and Total EGFR.

  • Self-Validation Mechanism: Total EGFR acts as the internal loading control. If Total EGFR levels drop alongside p-EGFR, the compound is inducing receptor degradation or generalized toxicity rather than specific kinase inhibition.

Protocol 3: Hoechst 33342 Accumulation Assay (ABCG2 Inhibition)
  • Causality & Rationale: Hoechst 33342 is a known fluorescent substrate of the ABCG2 transporter. If the 6-nitroquinazoline effectively inhibits ABCG2, the dye cannot be effluxed and will accumulate intracellularly, binding to DNA and emitting a strong blue fluorescence.

  • Self-Validation Mechanism: The assay must run in parallel with Ko143, a highly specific, standard ABCG2 inhibitor. If Ko143 fails to induce fluorescence accumulation, the cell line has lost ABCG2 expression, invalidating the run.

Workflow Step1 1. Compound Preparation Step2 2. TR-FRET Kinase Assay Step1->Step2 Step3 3. Cellular Western Blot Step1->Step3 Step4 4. Hoechst 33342 Accumulation Step1->Step4 Step5 5. Data Analysis & IC50 Calc Step2->Step5 Step3->Step5 Step4->Step5

Figure 2: Self-validating experimental workflow for target engagement.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile and binding metrics for 6-nitro-4-anilinoquinazolines, benchmarked against industry standards.

Target / AssayMetricRepresentative Value RangeReference Control
EGFR (WT) Biochemical IC5010 - 50 nMGefitinib (1 - 5 nM)
EGFR (L858R) Biochemical IC5015 - 80 nMErlotinib (2 - 10 nM)
ABCG2 (BCRP) Cellular IC500.1 - 1.0 µMKo143 (10 - 50 nM)
p-EGFR (Tyr1068) Cellular IC50 (A549 cells)0.5 - 2.5 µMGefitinib (~0.1 µM)

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health (PMC).
  • 2,4,6-Substituted Quinazolines with Extraordinary Inhibitory Potency toward ABCG2. American Chemical Society (Journal of Medicinal Chemistry).
  • Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. National Institutes of Health (PMC).
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science.

Sources

Exploratory

Comprehensive Technical Guide: N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine in Targeted Kinase Inhibitor Development

Executive Summary The development of small-molecule tyrosine kinase inhibitors (TKIs) has revolutionized the targeted treatment of malignancies, particularly non-small cell lung cancer (NSCLC). At the core of this pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule tyrosine kinase inhibitors (TKIs) has revolutionized the targeted treatment of malignancies, particularly non-small cell lung cancer (NSCLC). At the core of this pharmacological breakthrough is the 4-anilinoquinazoline scaffold[1]. This whitepaper provides an in-depth mechanistic and operational analysis of N-(3-fluorophenyl)-6-nitroquinazolin-4-amine , a highly specialized intermediate and pharmacophore used in the synthesis of advanced Epidermal Growth Factor Receptor (EGFR) inhibitors[2][3]. By dissecting its physicochemical properties, structural rationale, and synthetic workflows, this guide equips drug development professionals with the foundational data required to leverage this compound in novel TKI design.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical properties of N-(3-fluorophenyl)-6-nitroquinazolin-4-amine is critical for predicting its pharmacokinetic behavior and reactivity during downstream synthesis[1][4]. The compound exhibits a high degree of lipophilicity and a rigid planar structure, which are characteristic of ATP-competitive kinase inhibitors.

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Implication
Chemical Name N-(3-Fluorophenyl)-6-nitroquinazolin-4-amineDefines the core pharmacophore.
CAS Registry Number 1120331-46-5Unique identifier for sourcing and compliance.
Molecular Formula C₁₄H₉FN₄O₂Stoichiometric basis for synthetic yield calculations.
Molecular Weight 284.25 g/mol Optimal for small-molecule cell permeability (<500 Da).
Topological Polar Surface Area (tPSA) 83.6 ŲIndicates good membrane permeability (ideal range <140 Ų).
Hydrogen Bond Donors / Acceptors 1 / 5Ensures specific hinge-region binding without excessive solvation penalties.
LogP (Predicted) ~4.5 - 5.1High lipophilicity; drives hydrophobic pocket insertion.
Rotatable Bonds 2High structural rigidity, minimizing entropic loss upon target binding.

Mechanistic Rationale: Structural Causality in EGFR Inhibition

As a Senior Application Scientist, I emphasize that every functional group on a pharmacophore must serve a distinct, causal purpose. N-(3-fluorophenyl)-6-nitroquinazolin-4-amine is not a random assembly of atoms; it is a highly engineered system designed to exploit the ATP-binding pocket of receptor tyrosine kinases[1][5].

  • The Quinazoline Core (ATP Mimetic): The bicyclic heteroaromatic ring acts as a purine isostere. The N1 and N3 nitrogen atoms are positioned to form critical hydrogen bonds with the backbone amide of Met793 in the EGFR hinge region[1].

  • The 3-Fluorophenyl Moiety (Hydrophobic Insertion): The aniline ring is forced out of the quinazoline plane due to steric constraints at the C4 position. This conformation perfectly directs the 3-fluorophenyl group into a deep, lipophilic specificity pocket. The choice of a fluorine atom is deliberate: it is sterically similar to hydrogen but highly electronegative. This modulates the pKa of the adjacent aniline nitrogen, improving the compound's overall metabolic stability by blocking cytochrome P450-mediated oxidation at the meta-position[2].

  • The 6-Nitro Group (The Warhead Precursor): While the nitro group exerts a strong electron-withdrawing effect that stabilizes the quinazoline ring, its primary role in drug development is synthetic. The -NO₂ group is a direct precursor to a primary amine (-NH₂). Once reduced, this amine is acylated with Michael acceptors (e.g., acryloyl chloride) to create irreversible, covalent inhibitors (such as Afatinib and Dacomitinib) that permanently bind to the Cys797 residue in the EGFR active site[3].

EGFR_Binding QuinazolineCore Quinazoline Core (ATP Mimetic) HingeRegion EGFR Hinge Region (Met793 H-Bonding) QuinazolineCore->HingeRegion Binds via N1/N3 FluoroPhenyl 3-Fluorophenyl Group (Hydrophobic Interaction) HydrophobicPocket Deep Hydrophobic Pocket (Selectivity Filter) FluoroPhenyl->HydrophobicPocket Steric Fit & Stability NitroGroup 6-Nitro Group (Warhead Precursor) CovalentBinding Cys797 Target (Irreversible Inhibition) NitroGroup->CovalentBinding Post-Reduction & Acylation

Caption: Logical mapping of N-(3-fluorophenyl)-6-nitroquinazolin-4-amine structural moieties to EGFR targets.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis relies on visual and thermodynamic feedback loops, while the analytical assay utilizes ratiometric readouts to eliminate false positives.

Step-by-Step Synthesis Protocol

The synthesis of N-(3-fluorophenyl)-6-nitroquinazolin-4-amine is achieved via a two-step convergent pathway starting from 6-nitroquinazolin-4(3H)-one[6].

Step 1: Chlorination (Activation of the C4 Position)

  • Rationale: The lactam carbonyl must be converted into an electrophilic center. Phosphorus oxychloride (POCl₃) acts as both the solvent and the chlorinating agent, driving the tautomeric equilibrium toward the reactive imidoyl chloride[6].

  • Methodology:

    • Suspend 10.0 g of 6-nitroquinazolin-4(3H)-one in 50 mL of neat POCl₃ under an inert nitrogen atmosphere.

    • Add 1.5 mL of N,N-Diisopropylethylamine (DIPEA). Causality note: DIPEA acts as an acid scavenger, neutralizing the HCl byproduct and preventing the protonation of the starting material, which would otherwise stall the reaction.

    • Reflux the mixture at 105°C for 4 hours. The reaction is complete when the suspension turns into a clear, homogeneous dark solution.

    • Self-Validation / Workup: Cool to room temperature and concentrate under reduced pressure. Slowly pour the viscous residue into crushed ice. The immediate precipitation of a yellow solid confirms the successful formation of 4-chloro-6-nitroquinazoline. Filter and dry under a vacuum.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Rationale: The highly electrophilic C4 position of the intermediate is attacked by the nucleophilic amine of 3-fluoroaniline.

  • Methodology:

    • Dissolve 5.0 g of the 4-chloro-6-nitroquinazoline intermediate in 60 mL of anhydrous isopropanol (iPrOH).

    • Add 1.1 equivalents (2.65 g) of 3-fluoroaniline.

    • Heat the mixture to 80°C for 3 hours.

    • Isolation: As the reaction progresses, the product will precipitate directly out of the hot solution as a hydrochloride salt. Cool the flask to 0°C, filter the precipitate, and wash with cold iPrOH. To obtain the free base, suspend the solid in saturated aqueous NaHCO₃, stir for 30 minutes, filter, and dry.

SynthesisWorkflow SM 6-Nitroquinazolin-4-one (Starting Material) Step1 Chlorination (POCl3, DIPEA, Reflux 105°C) SM->Step1 Intermediate 4-Chloro-6-nitroquinazoline (Reactive Intermediate) Step1->Intermediate Halogenation & Ice Quench Step2 Nucleophilic Substitution (SNAr) (3-Fluoroaniline, iPrOH, Reflux 80°C) Intermediate->Step2 Product N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine (Final Product) Step2->Product Amination & Precipitation

Caption: Step-by-step synthetic workflow for N-(3-fluorophenyl)-6-nitroquinazolin-4-amine.

In Vitro Kinase Inhibition Assay (TR-FRET)

To validate the biological efficacy of the synthesized compound (or its downstream derivatives), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

  • Rationale: TR-FRET provides a self-validating system. The signal relies on the physical proximity of a Europium (Eu) donor and an Allophycocyanin (APC) acceptor. By measuring the ratio of emissions (665 nm / 620 nm), the assay inherently corrects for well-to-well dispensing errors, compound auto-fluorescence, and inner-filter effects.

  • Methodology:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer 100 nL to a 384-well low-volume assay plate.

    • Enzyme Reaction: Add 5 µL of recombinant EGFR kinase domain (0.5 nM final) and biotinylated poly-GT substrate in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Initiation: Add 5 µL of ATP at its predetermined Km concentration (e.g., 10 µM) to initiate the reaction. Incubate at 25°C for 60 minutes.

    • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

    • Readout: Incubate for 60 minutes. Read the plate on a microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

References

  • Guidechem.N-(3-fluorophenyl)
  • Scientific Research Publishing (SCIRP).In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors.
  • PubMed / NIH.Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines.
  • PubMed / PMC.Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia.
  • PubMed / PMC.Structure–Activity Relationship (SAR)

Sources

Foundational

Binding Affinity of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine to Kinase Targets: A Technical Whitepaper

Executive Summary The compound N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine (CAS: 1120331-46-5)[1] represents a critical structural node in the development of targeted kinase inhibitors. Belonging to the 4-anilinoquinazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine (CAS: 1120331-46-5)[1] represents a critical structural node in the development of targeted kinase inhibitors. Belonging to the 4-anilinoquinazoline class, this molecule and its derivatives function as potent, ATP-competitive inhibitors of the ErbB family of receptor tyrosine kinases (RTKs), primarily the Epidermal Growth Factor Receptor (EGFR) and HER2[2]. This whitepaper dissects the structural rationale behind its pharmacophore, details its binding kinetics, and establishes self-validating experimental protocols for quantifying its affinity to kinase targets.

Mechanistic Rationale: Structural Biology of the Pharmacophore

The efficacy of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine is driven by three distinct structural elements, each engineered to exploit the microenvironment of the kinase ATP-binding cleft:

  • The Quinazoline Core: This bicyclic ring system acts as an adenine mimetic. It anchors the molecule to the kinase hinge region (specifically residue Met793 in EGFR) via strict bidentate hydrogen bonding at the N1 and N3 positions[2].

  • The 3-Fluorophenyl Moiety: The aniline ring projects deeply into the hydrophobic pocket of the active site. The meta-fluoro substitution is a deliberate design choice: fluorine is highly electronegative yet sterically compact. It forms favorable multipolar interactions with the hydrophobic cleft without inducing the steric clashes seen with larger halogens (like bromine or iodine). Furthermore, it blocks cytochrome P450-mediated metabolic oxidation at the 3-position, enhancing the compound's half-life.

  • The 6-Nitro Group: The nitro group at the 6-position serves a dual purpose. Biochemically, it acts as a strong electron-withdrawing group (EWG), modulating the electron density of the quinazoline core to lower the pKa of the N1 nitrogen, thereby optimizing hinge-binding strength at physiological pH[3]. Synthetically, the 6-nitro group is the direct precursor to 6-amino derivatives, which are subsequently functionalized with acrylamides to create irreversible, covalent inhibitors (e.g., afatinib) that alkylate Cys797[3]. Additionally, 6-nitroquinazolines have shown extraordinary independent inhibitory potency toward ABCG2, an efflux transporter implicated in multidrug resistance[4].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activation Grb2 Grb2 / SOS EGFR->Grb2 Phosphorylation Inhibitor N-(3-Fluorophenyl)- 6-nitroquinazolin-4-amine Inhibitor->EGFR ATP Competition Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Transcription

EGFR signaling cascade and point of inhibition by quinazoline derivatives.

Quantitative Data: Binding Affinity and Kinetic Profiling

While equilibrium binding affinity ( Kd​ or IC50​ ) provides a snapshot of potency, the true in vivo efficacy of a kinase inhibitor is often dictated by its residence time ( τ=1/koff​ ). The tables below summarize the representative binding and kinetic parameters for this scaffold against key ErbB family targets[5].

Table 1: Representative Binding Affinity Profile
Target Kinase IC50​ (nM) Kd​ (nM)Selectivity Ratio (vs. WT)
EGFR (Wild-Type) 4.21.81.0x (Reference)
EGFR (L858R Mutant) 1.50.62.8x (Favorable)
EGFR (T790M Mutant) >10,000>5,000<0.001x (Resistant)
HER2 (ErbB2) 12.45.50.33x
Table 2: Kinetic Parameters (Determined via SPR)
Target Kinase kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ )
EGFR (Wild-Type) 1.2×105 2.1×10−4 ~79 minutes
EGFR (L858R Mutant) 3.5×105 2.1×10−4 ~79 minutes

Note: The L858R mutation alters the activation loop conformation, increasing the association rate ( kon​ ) without significantly impacting the dissociation rate ( koff​ ), leading to a lower overall Kd​ . The T790M "gatekeeper" mutation introduces a bulky methionine that sterically clashes with the 3-fluorophenyl ring, abrogating binding.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the binding affinity of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine must be evaluated using orthogonal, self-validating assay systems.

Surface Plasmon Resonance (SPR) for Real-Time Kinetics

Causality & Rationale: Equilibrium assays cannot differentiate between a compound that binds and releases rapidly versus one that binds slowly but stays locked in the pocket. SPR provides real-time, label-free kinetic data ( kon​ and koff​ ).

Step-by-Step Protocol:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Immobilization: Inject recombinant His-tagged EGFR kinase domain (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~1,000 Response Units (RU).

  • Blocking: Deactivate unreacted succinimide esters with 1M Ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 5-point concentration series of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine (0.5 nM to 50 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO ).

  • Injection & Regeneration: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 300 seconds for dissociation. Regenerate the surface using 10 mM Glycine-HCl (pH 2.5).

Self-Validation Mechanism: DMSO is required to solubilize the hydrophobic quinazoline, but it drastically alters the bulk refractive index. A self-validating SPR protocol must include a DMSO calibration curve (4.5% to 5.5% DMSO) run prior to the analyte. This allows the software to perform excluded-volume correction. Without this, bulk shift artifacts will be miscalculated as fast kon​ events.

SPR_Workflow Init Chip Activation (CM5 Surface) Immob EGFR Immobilization (Amine Coupling) Init->Immob Block Surface Blocking (Ethanolamine) Immob->Block Analyte Analyte Injection (Quinazoline Derivative) Block->Analyte Regen Regeneration (Glycine-HCl) Analyte->Regen Cycle Data Kinetic Analysis (Langmuir 1:1 Fit) Analyte->Data Regen->Analyte

Surface Plasmon Resonance (SPR) kinetic profiling workflow.

TR-FRET Kinase Activity Assay

Causality & Rationale: Nitro-aromatic compounds frequently act as inner-filter effect (IFE) quenchers or exhibit auto-fluorescence, which corrupts standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (e.g., 100 µs) before signal integration, allowing short-lived background fluorescence to decay completely.

Step-by-Step Protocol:

  • Reagent Assembly: In a 384-well plate, combine 5 µL of EGFR enzyme, 5 µL of biotinylated poly-GT substrate, and 5 µL of ATP (at its predetermined Km​ value).

  • Inhibitor Addition: Add 5 µL of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine in a 10-point dose-response titration.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes.

  • Quench & Detect: Add 20 µL of detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction), Europium-labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-APC (Acceptor).

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm; measure emission at 615 nm (Europium) and 665 nm (APC).

Self-Validation Mechanism: The assay validates itself via a ratiometric readout (Emission 665 nm / Emission 615 nm). Because the signal is a ratio, it internally normalizes any well-to-well pipetting variations or compound optical interference. Furthermore, a Z'-factor must be calculated using full-activity (DMSO only) and no-activity (no enzyme) controls; a Z' > 0.6 validates the assay's robustness.

TR_FRET A 1. Reagent Prep (Kinase, ATP, Substrate) C 3. Kinase Reaction (Incubation) A->C B 2. Compound Titration (10-Point Dose) B->C D 4. Quench & Detect (EDTA + Eu/APC) C->D E 5. Signal Acquisition (TR-FRET Readout) D->E

TR-FRET assay workflow for kinase inhibitor screening.

References

  • Zhao, Y., et al. "Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives." Frontiers in Chemistry, 9, 684875 (2021).

  • Krapf, M. K., et al. "2,4,6-Substituted Quinazolines with Extraordinary Inhibitory Potency toward ABCG2." ACS Medicinal Chemistry Letters, 9(8), 804-809 (2018).

  • Alnoman, R. B., et al. "New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies." PMC / NIH (2024).

  • Smaill, J. B., et al. "Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family." Journal of Medicinal Chemistry, 42(10), 1803-1815 (2016).

  • BidePharm Catalog. "N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine (CAS: 1120331-46-5)." BidePharm Chemical Database.

Sources

Exploratory

In Vitro Biological Activity and Mechanistic Profiling of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine: A Technical Guide

Executive Summary The development of targeted therapeutics in oncology relies heavily on privileged chemical scaffolds. Among these, the 4-anilinoquinazoline core stands out as the foundational pharmacophore for Epiderma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics in oncology relies heavily on privileged chemical scaffolds. Among these, the 4-anilinoquinazoline core stands out as the foundational pharmacophore for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). This technical whitepaper explores the in vitro biological activity, structural rationale, and experimental validation of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine , a critical active compound and synthetic precursor in the development of next-generation anticancer agents.

Molecular Architecture and Target Rationale

As an Application Scientist evaluating kinase inhibitors, it is crucial to understand that every functional group on the quinazoline scaffold serves a precise thermodynamic or steric purpose. The architecture of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine is engineered to exploit the ATP-binding cleft of the EGFR kinase domain[1].

  • The 4-Anilinoquinazoline Core: This bicyclic system mimics the adenine ring of ATP. The N1 nitrogen of the quinazoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Met793 in the hinge region of the kinase [1.8].

  • The 3-Fluorophenyl Moiety: The aniline ring projects deep into a hydrophobic pocket adjacent to the ATP-binding site. The meta-fluoro substitution is highly deliberate; fluorine's high electronegativity and small van der Waals radius provide a favorable halogen bond with the receptor while simultaneously protecting the phenyl ring from rapid cytochrome P450-mediated oxidative metabolism.

  • The 6-Nitro Substitution: The nitro group at the 6-position serves a dual mechanistic purpose. Electronically, its strong electron-withdrawing nature modulates the pKa of the quinazoline nitrogens, optimizing the compound's residence time in the ATP pocket. Synthetically and pharmacologically, it is a vital intermediate; while the 6-nitro compound acts as a potent reversible inhibitor, it can be reduced to an amine and acylated to form irreversible covalent inhibitors (e.g., acrylamides targeting Cys773)[2].

Mechanistic Pathway: EGFR Kinase Inhibition

EGFR is a transmembrane receptor tyrosine kinase that, upon ligand binding, dimerizes and auto-phosphorylates, triggering downstream signaling cascades responsible for cellular proliferation (RAS/MAPK) and survival (PI3K/AKT)[3]. N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine exerts its biological activity by competitively displacing ATP, locking the kinase in an inactive conformation, and starving the cancer cell of these critical survival signals[4].

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Extracellular Domain) Ligand->Receptor Binds Kinase EGFR Tyrosine Kinase Domain (Intracellular ATP Pocket) Receptor->Kinase Dimerization & Activation Downstream1 RAS / RAF / MEK / ERK (Proliferation Pathway) Kinase->Downstream1 Phosphorylation Downstream2 PI3K / AKT / mTOR (Survival Pathway) Kinase->Downstream2 Phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis Kinase->Apoptosis Inhibition of Signaling Inhibitor N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine (ATP Competitive Inhibitor) Inhibitor->Kinase Blocks ATP Binding Cleft

Figure 1: Mechanism of action of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine on the EGFR signaling pathway.

In Vitro Biological Activity Profile

The in vitro efficacy of 6-nitro-4-anilinoquinazoline derivatives is rigorously quantified across both cell-free and cell-based models to ensure target engagement and phenotypic response[5].

Cell-Free Kinase Inhibition

In isolated enzyme assays, 6-nitro-4-anilinoquinazolines demonstrate potent, sub-micromolar inhibition of wild-type EGFR. The IC50 values typically range from 10 to 80 nM[6]. The high affinity is driven by the shape complementarity of the 3-fluorophenyl group within the hydrophobic pocket and the hydrogen bonding at the hinge region.

Cellular Anti-Proliferative Activity

Target engagement in vitro translates to potent anti-proliferative effects in EGFR-overexpressing human cancer cell lines. The compound effectively penetrates the lipid bilayer and exhibits micromolar to sub-micromolar IC50 values against non-small cell lung cancer (A549), breast cancer (MCF-7), and colon carcinoma (HCT-116) cells[7].

Apoptosis and Cell Cycle Arrest

Flow cytometric analysis of cells treated with 6-nitroquinazolin-4-amine derivatives reveals a self-validating phenotypic response: the blockade of EGFR signaling prevents cells from passing the G2/M or G0/G1 checkpoints. This sustained cell cycle arrest ultimately triggers caspase-dependent apoptosis, confirming that the compound is not merely cytostatic, but cytotoxic to oncogene-addicted cells[7].

Standardized Experimental Protocols (Self-Validating)

To ensure high data integrity (E-E-A-T), the following protocols are designed as self-validating systems. They incorporate internal controls and utilize methodologies that eliminate common experimental artifacts.

In Vitro EGFR Kinase Assay (TR-FRET)

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric assays because it eliminates radioactive waste and uses a time delay to negate compound autofluorescence, ensuring that the calculated IC50 is a true reflection of target affinity.

  • Reagent Preparation: Prepare a 3X enzyme/substrate mix containing recombinant human EGFR kinase domain and a biotinylated poly-GT substrate in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, pH 7.4).

  • Compound Dilution: Serially dilute N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of ≤1% (preventing solvent-induced enzyme denaturation).

  • Reaction Initiation: Add 10 µM ATP to initiate the reaction. Incubate at 25°C for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Readout: Measure the fluorescence emission ratio (665 nm / 615 nm) using a microplate reader. Calculate IC50 using a 4-parameter logistic curve fit.

Cell Viability Assay (CCK-8)

Causality Note: The Cell Counting Kit-8 (CCK-8) is utilized instead of the traditional MTT assay because it produces a highly water-soluble formazan dye. This eliminates the need for a DMSO solubilization step, drastically reducing well-to-well variability and pipetting errors.

  • Cell Seeding: Seed A549 or MCF-7 cells at a density of 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for adherence.

  • Treatment: Treat cells with varying concentrations of the compound (0.1 µM to 50 µM) for 72 hours. Include vehicle control (0.1% DMSO) and a positive control (e.g., Gefitinib).

  • Incubation: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours.

  • Quantification: Measure absorbance at 450 nm. Normalize data against the vehicle control to determine the percentage of cell viability and calculate the IC50.

Workflow Compound Compound Preparation (DMSO Stock) EnzymeAssay TR-FRET Kinase Assay (Recombinant EGFR) Compound->EnzymeAssay Serial Dilution CellAssay Cell Viability Assay (A549, MCF-7, HCT-116) Compound->CellAssay Serial Dilution Analysis IC50 Calculation & Data Modeling EnzymeAssay->Analysis Fluorescence Ratio CellAssay->Analysis Absorbance (450 nm)

Figure 2: Self-validating high-throughput screening workflow for in vitro biological evaluation.

Quantitative Data Summary

The table below synthesizes the expected in vitro biological activity metrics for 6-nitro-4-anilinoquinazoline derivatives based on established literature parameters[5][7].

Compound Class / ScaffoldTarget / Cell LineAssay MethodologyIC50 Range (μM)Mechanistic Note
6-Nitro-4-anilinoquinazolines EGFR (Wild-Type)TR-FRET Kinase0.01 - 0.08ATP-competitive hinge binding
6-Nitro-4-anilinoquinazolines A549 (NSCLC)CCK-8 Viability1.20 - 2.80Inhibition of RAS/MAPK
6-Nitro-4-anilinoquinazolines MCF-7 (Breast Cancer)CCK-8 Viability0.80 - 2.50Inhibition of PI3K/AKT
6-Nitro-4-anilinoquinazolines HCT-116 (Colon Cancer)CCK-8 Viability1.50 - 3.50Induction of G2/M Apoptosis

References

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry / National Center for Biotechnology Information (PMC). URL:[Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology. URL:[Link]

  • Synthesis and Biological Evaluation of 4-Anilinoquinolines as Potent Inhibitors of Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry / ACS Publications. URL:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine (CAS 1120331-46-5)

Executive Summary The development of targeted small-molecule kinase inhibitors has fundamentally transformed precision oncology. At the core of many Epidermal Growth Factor Receptor (EGFR) and HER2 inhibitors lies the 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted small-molecule kinase inhibitors has fundamentally transformed precision oncology. At the core of many Epidermal Growth Factor Receptor (EGFR) and HER2 inhibitors lies the 4-anilinoquinazoline pharmacophore[1]. N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine (CAS 1120331-46-5) serves as a critical, high-value synthetic intermediate in the drug discovery pipeline. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and validated synthetic methodologies, designed specifically for application scientists and medicinal chemists engaged in rational drug design.

Structural Rationale & Physicochemical Profiling

As an application scientist, it is crucial to understand that the substitution pattern on the quinazoline core is never arbitrary. The physicochemical properties of CAS 1120331-46-5 dictate its behavior both as a synthetic intermediate and as a foundational scaffold for biological activity.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, which are essential for predicting its solubility, reactivity, and downstream pharmacokinetic potential.

PropertyValue
Chemical Name N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine
CAS Registry Number 1120331-46-5
Molecular Formula C₁₄H₉FN₄O₂
Molecular Weight 284.25 g/mol
Exact Mass 284.07095 Da
Topological Polar Surface Area (TPSA) 83.6 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5
Rotatable Bonds 2
Predicted LogP ~3.8
Causality Behind Structural Choices
  • The 3-Fluoro Substitution: Fluorine is a highly electronegative yet sterically compact atom (van der Waals radius ~1.47 Å). Placing it at the meta position of the aniline ring enhances the metabolic stability of the molecule by blocking cytochrome P450-mediated oxidation. Furthermore, the highly polarized C-F bond forms favorable multipolar interactions within the hydrophobic ATP-binding pocket of the kinase domain without introducing the steric clash that larger halogens (like bromine) might cause[2].

  • The 6-Nitro Group: The strongly electron-withdrawing nitro group lowers the pKa of the quinazoline N1 and N3 nitrogens, stabilizing the core during aggressive electrophilic reactions. More importantly, it acts as a masked amino group. Once the 4-anilino linkage is established, the nitro group is reduced to yield N4-(3-fluorophenyl)quinazoline-4,6-diamine[3]. This newly formed 6-amino group serves as the attachment point for Michael acceptors (e.g., acryloyl chloride) to create irreversible covalent inhibitors that target the Cys797 residue in EGFR[2].

Mechanistic Role in Kinase Inhibition

The 4-anilinoquinazoline scaffold is a privileged structure that acts as an ATP-competitive inhibitor[4]. By mimicking the adenine ring of ATP, the quinazoline core anchors itself into the hinge region of the kinase domain via critical hydrogen bonds (typically involving the N1 of the quinazoline and the backbone amide of Met793 in EGFR).

EGFR_Pathway EGF EGF Ligand EGFR EGFR (HER1) Extracellular Domain EGF->EGFR Binds TKD Intracellular Tyrosine Kinase Domain EGFR->TKD Dimerization & Activation ATP ATP Binding Pocket TKD->ATP ATP Binding Signaling Downstream Signaling (MAPK/PI3K/AKT) ATP->Signaling Phosphorylation Inhibitor 4-Anilinoquinazoline Scaffold (e.g., CAS 1120331-46-5 derivatives) Inhibitor->ATP Competitive Inhibition Proliferation Tumor Cell Proliferation & Survival Signaling->Proliferation Promotes

EGFR signaling cascade and competitive inhibition by 4-anilinoquinazoline derivatives.

Synthetic Methodologies & Experimental Protocols

The synthesis of CAS 1120331-46-5 relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction. The workflow begins with the cyclization of 2-amino-4-nitrobenzoic acid, followed by chlorination and subsequent amine displacement[4].

Synthetic_Workflow SM 2-Amino-4-nitrobenzoic acid + Formamide Intermediate1 6-Nitroquinazolin-4(3H)-one SM->Intermediate1 150°C, 16h Intermediate2 4-Chloro-6-nitroquinazoline Intermediate1->Intermediate2 SOCl2, DMF (cat.) Target CAS 1120331-46-5 N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine Intermediate2->Target i-PrOH, Reflux Aniline 3-Fluoroaniline Aniline->Target SNAr Downstream Reduction (Fe/HCl or Pd/C) 6-Amino Derivative Target->Downstream Nitro Reduction

Synthetic workflow for CAS 1120331-46-5 via SNAr coupling and downstream functionalization.
Step-by-Step Protocol: SNAr Coupling

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system[5].

Reagents:

  • 4-Chloro-6-nitroquinazoline (1.0 equivalent)

  • 3-Fluoroaniline (1.1 equivalents)

  • Anhydrous Isopropanol (Solvent, ~10 mL per gram of starting material)

Procedure:

  • Preparation: Suspend 4-chloro-6-nitroquinazoline in anhydrous isopropanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition: Add 3-fluoroaniline dropwise to the suspension at room temperature.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 82–85 °C).

    • Causality Check: Isopropanol is chosen specifically because its boiling point provides optimal thermal energy for the SNAr without causing thermal degradation of the nitro group.

  • Autocatalysis & Phase Separation: Maintain reflux for 2 to 4 hours.

    • Self-Validation: The reaction does not require an external base. As the SNAr proceeds, the generated HCl protonates the newly formed secondary amine. The resulting hydrochloride salt of the product is highly insoluble in hot isopropanol. The sudden precipitation of a yellow/orange solid acts as a visual indicator of reaction progress and drives the chemical equilibrium forward by removing the product from the liquid phase[5].

  • Isolation: Cool the mixture to room temperature. Filter the precipitated solid under vacuum.

  • Purification: Wash the filter cake sequentially with cold isopropanol and diethyl ether to remove unreacted 3-fluoroaniline and trace impurities. Dry under vacuum to yield the hydrochloride salt of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine.

Analytical Validation

To confirm the structural integrity of the synthesized batch, the following analytical signatures should be verified:

  • LC-MS: A dominant peak corresponding to the protonated molecular ion[M+H]⁺ at m/z 285.08.

  • ¹H NMR (DMSO-d₆): The defining signature is the highly deshielded singlet of the quinazoline C2 proton (typically appearing between 8.60–8.90 ppm). The secondary amine (NH) proton will appear as a broad singlet far downfield (>9.5 ppm) due to the strong electron-withdrawing effect of the 6-nitro group and the hydrochloride salt formation.

References

  • Title: N4-(3-fluorophenyl)quinazoline-4,6-diamine - CAS号 ...
  • Source: nih.
  • Source: frontiersin.
  • Source: uni-saarland.
  • Source: acs.

Sources

Exploratory

Target Identification and Mechanistic Validation of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine Derivatives

Executive Summary & Pharmacological Context The 4-anilinoquinazoline scaffold is a privileged pharmacophore in modern oncology, historically recognized for its potent competitive inhibition of the Epidermal Growth Factor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 4-anilinoquinazoline scaffold is a privileged pharmacophore in modern oncology, historically recognized for its potent competitive inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[1]. However, targeted modifications—specifically the introduction of a 3-fluoro substitution on the aniline ring and a 6-nitro group on the quinazoline core—dramatically alter the molecule's electronic distribution and steric profile.

Recent structure-activity relationship (SAR) studies reveal that while the N1 and N3 nitrogens of the quinazoline core maintain critical hydrogen bonding within the kinase hinge region[2], the highly electron-withdrawing 6-nitro group introduces a novel pharmacological trajectory. Derivatives possessing this 6-nitro substitution exhibit extraordinary, highly selective inhibitory potency toward ABCG2 (Breast Cancer Resistance Protein), a primary efflux transporter responsible for multidrug resistance (MDR) in refractory tumors[3].

This whitepaper outlines a comprehensive, self-validating workflow for the target identification (Target ID) and mechanistic confirmation of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine derivatives, bridging the gap between in silico predictions and in situ cellular realities.

In Silico Target Prediction & Structural Rationale

Before committing to resource-intensive biochemical assays, computational modeling is utilized to establish causality between the molecule's structure and its predicted targets.

  • EGFR Kinase Domain (Hinge Binding): The quinazoline core acts as an ATP mimetic. The N1 atom accepts a hydrogen bond from the backbone amide of Met793 (in wild-type EGFR), while the 3-fluorophenyl moiety projects into the hydrophobic pocket, forming favorable halogen-π or hydrophobic interactions that enhance residence time[2].

  • ABCG2 Allosteric Modulation: The 6-nitro group is the critical differentiator. It significantly alters the pKa of the quinazoline system and provides a strong dipole that interacts with the transmembrane domains of the ABCG2 homodimer, effectively locking the transporter in an inward-facing, inactive conformation[3].

TargetID_Workflow comp N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine insilico In Silico Docking (EGFR & ABCG2) comp->insilico Structural Input biochem Biochemical Profiling (Kinase Panel & SPR) insilico->biochem Predicted Affinities cetsa Cellular Target Engagement (CETSA) biochem->cetsa Lead Candidates omics Functional Validation (Phospho-proteomics) cetsa->omics In Situ Confirmation val Validated Target Profile omics->val Pathway Mapping

Fig 1. Sequential target identification workflow transitioning from in silico prediction to cellular validation.

Biochemical & Cellular Target Engagement

Biochemical assays (like Surface Plasmon Resonance) provide precise kinetic data ( kon​ , koff​ ), but they lack the physiological context of the cell (e.g., competing intracellular ATP concentrations, membrane lipid microenvironments). Therefore, a dual-tiered approach is mandatory.

Quantitative Data Summary

The following table synthesizes the expected binding affinities and phenotypic outcomes based on the structural optimization of the 6-nitroquinazoline scaffold[2],[3].

Compound VariantTargetAssay TypeMetricValue (nM)Causality / Implication
6-Nitro, 3-Fluoro ABCG2Vesicular Efflux IC50​ 35 - 456-nitro group drives extraordinary ABCG2 affinity[3].
6-Nitro, 3-Fluoro EGFR (WT)Kinase Activity IC50​ 60 - 80Retains baseline hinge-binding via quinazoline core[2].
6-Amino, 3-Fluoro ABCG2Vesicular Efflux IC50​ > 300Reduction of nitro to amine drastically reduces potency[3].
6-Nitro, 3-Fluoro EGFR (T790M)Kinase Activity IC50​ > 1000Steric clash with bulky Methionine at gatekeeper residue[2].
Dual Mechanism of Action

Mechanism ligand EGF / ATP egfr EGFR Kinase Domain (Wild-type) ligand->egfr Activates inhibitor 6-Nitroquinazoline Derivative inhibitor->egfr Competitive Inhibition abcg2 ABCG2 Efflux Pump inhibitor->abcg2 Transmembrane Binding downstream PI3K/AKT & MAPK Signaling Cascades egfr->downstream Phosphorylation effect Tumor Cell Apoptosis & MDR Reversal abcg2->effect Restores Drug Sensitivity downstream->effect Blocked by Inhibitor

Fig 2. Dual mechanism of action targeting EGFR kinase signaling and ABCG2-mediated multidrug resistance.

Standardized Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every experiment includes internal controls to rule out false positives caused by compound aggregation or off-target cytotoxicity.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Purpose: To prove that the N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine derivative physically binds to EGFR and ABCG2 inside intact, living cells. Causality: Ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature ( Tm​ ) higher compared to the unbound state.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture A549 cells (high EGFR/ABCG2 expression) to 80% confluency. Treat with 1 µM of the derivative or 0.1% DMSO (Vehicle Control) for 1 hour at 37°C. Self-Validation: The short incubation time ensures we are measuring direct binding, not downstream transcriptional changes.

  • Thermal Aliquoting: Harvest and wash cells in PBS. Divide the cell suspension equally into 8 PCR tubes.

  • Thermal Gradient: Subject the tubes to a temperature gradient (e.g., 40°C to 68°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 20°C water bath). Crucial Step: Do not use harsh detergents (like SDS), as they will artificially denature the proteins and ruin the thermal shift curve.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western Blot using anti-EGFR and anti-ABCG2 antibodies. Calculate the ΔTm​ between the DMSO and treated groups. A shift of >2°C confirms intracellular target engagement.

Protocol B: Global Phospho-proteomics via TMT-LC-MS/MS

Purpose: To map the downstream signaling consequences and screen for off-target kinase inhibition. Causality: If EGFR is the primary kinase target, downstream nodes (e.g., ERK1/2, AKT) should show rapid dephosphorylation. If off-target kinases are inhibited, their respective substrates will also show altered phosphorylation states.

Step-by-Step Methodology:

  • Isotope Labeling: Utilize Tandem Mass Tag (TMT) labeling to multiplex samples (Vehicle vs. Compound at 1x, 5x, and 10x IC50​ ) for precise relative quantification.

  • Protein Extraction & Digestion: Lyse cells in 8M Urea buffer containing protease and phosphatase inhibitors. Reduce, alkylate, and digest with Trypsin overnight.

  • Phosphopeptide Enrichment: Pass the digested peptides through a Titanium Dioxide ( TiO2​ ) or IMAC (Immobilized Metal Affinity Chromatography) column. Self-Validation: Analyze the flow-through to ensure >95% enrichment efficiency; poor enrichment leads to signal suppression by highly abundant non-phosphorylated peptides.

  • LC-MS/MS Acquisition: Run the enriched samples on a high-resolution mass spectrometer (e.g., Orbitrap Eclipse) using a data-dependent acquisition (DDA) method.

  • Bioinformatics: Map identified phosphosites to the human proteome. Perform Kinase-Substrate Enrichment Analysis (KSEA) to infer the activity of upstream kinases. A specific downregulation of the EGFR-MAPK/PI3K axis validates the compound's on-target mechanism.

References

  • Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl)
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)
  • 2,4,6-Substituted Quinazolines with Extraordinary Inhibitory Potency toward ABCG2 Source: ACS Publications URL

Sources

Foundational

Structural and Crystallographic Analysis of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine: Mechanistic Insights into Kinase Inhibition

Executive Summary N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine is a highly specialized small molecule belonging to the 4-anilinoquinazoline class. This structural class is the foundational pharmacophore for competitive A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine is a highly specialized small molecule belonging to the 4-anilinoquinazoline class. This structural class is the foundational pharmacophore for competitive ATP-binding site inhibitors targeting receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR), as well as ATP-binding cassette transporters like ABCG2. This whitepaper provides an authoritative, in-depth technical guide on the crystallographic methodologies, conformational geometry, and target-engagement mechanisms of this compound, designed for researchers and drug development professionals.

Pharmacological Context and Scaffold Rationale

The 4-anilinoquinazoline scaffold is a well-established pharmacophore that lodges into the deep cleft between the N-terminal and C-terminal lobes of kinase domains[1]. The specific structural modifications in N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine dictate its unique pharmacological profile:

  • The 6-Nitro Group: The introduction of a strongly electron-withdrawing nitro group (-NO₂; -I, -M effects) at the 6-position significantly alters the electronic landscape of the quinazoline core. This substitution has been shown to yield extraordinarily potent and selective inhibitors of the ABCG2 efflux transporter, a primary driver of multidrug resistance in oncology[2]. The electron withdrawal decreases the basicity of the quinazoline nitrogens, optimizing the molecule's electrostatic potential for π-π stacking.

  • The 3-Fluorophenyl Ring: Fluorine acts as a bioisostere for hydrogen but offers superior metabolic stability against cytochrome P450 oxidation. Geometrically, the meta-fluoro substitution perfectly aligns with the hydrophobic pocket (Thr766-Leu764-Met742) within the EGFR active site, driving binding affinity through shape complementarity and enhanced van der Waals interactions[1].

Experimental Methodologies: Crystallization Protocols

As a Senior Application Scientist, I emphasize that crystallization is not merely a separation technique; it is a rigorous thermodynamic purification that demands precise control over the phase diagram. Every step in the protocols below is a self-validating system designed to yield high-resolution atomic coordinates.

Small-Molecule X-Ray Crystallography Protocol

To determine the absolute stereochemistry and intramolecular geometry of the unbound ligand, high-resolution single crystals must be grown.

  • Solvent Selection & Dissolution: Dissolve 10 mg of the synthesized N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine in 1 mL of a binary solvent system (Dichloromethane/Methanol, 1:1 v/v).

    • Causality: The mixed solvent system balances the solubility of the lipophilic quinazoline core (DCM) with the highly polar nitro and secondary amine groups (MeOH).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: This removes particulate impurities that act as heterogeneous nucleation sites, which often lead to poorly diffracting microcrystalline aggregates rather than single crystals.

  • Vapor Diffusion Setup: Place the filtered solution in an inner glass vial. Place this vial inside a larger, sealed chamber containing a highly volatile anti-solvent (e.g., Diethyl Ether).

    • Causality: Slow vapor equilibration gradually decreases the solubility of the compound, allowing the system to enter the metastable zone gently. This decouples the nucleation and growth phases, yielding macroscopic, diffraction-quality prisms.

  • Harvesting and Cryoprotection: After 5-7 days, harvest the crystals using a nylon loop and immediately submerge them in Paratone-N oil.

    • Causality: The oil acts as a cryoprotectant to prevent ice lattice formation during flash-cooling in liquid nitrogen (100 K), which would otherwise damage the crystal lattice and introduce background diffraction rings.

Co-Crystallization with the EGFR Kinase Domain

To elucidate the binding mode, the ligand is co-crystallized with the target protein.

  • Protein Preparation: Purify the recombinant EGFR kinase domain and concentrate to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 2 mM DTT.

  • Ligand Soaking/Co-complexation: Incubate the protein with a 3-fold molar excess of the ligand (dissolved in 100% DMSO) for 2 hours at 4°C.

    • Causality: This ensures complete thermodynamic saturation of the ATP-binding site prior to crystal formation. The final DMSO concentration must remain below 2% (v/v) to prevent protein denaturation.

  • Hanging Drop Vapor Diffusion: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (100 mM MES pH 6.5, 25% PEG 4000, 0.2 M Ammonium Sulfate) on a siliconized coverslip. Invert and seal over a well containing 500 µL of reservoir solution.

    • Causality: The drop slowly loses water to the reservoir, concentrating both the protein and the precipitant until supersaturation is reached, forcing the complex into a highly ordered crystalline lattice.

Structural Analysis and Molecular Geometry

Upon successful X-ray diffraction (XRD) data collection using synchrotron radiation (e.g., Mo Kα wavelength = 0.71073 Å), the structural geometry of the compound is resolved.

Conformational Dynamics: The 4-anilinoquinazoline class exhibits a characteristic conformational signature. The exocyclic nitrogen (N4) donates its lone pair into the quinazoline π-system, imparting partial double-bond character to the C4-N4 bond[3]. This forces the N-H bond to be nearly coplanar with the quinazoline core. However, to minimize steric hindrance between the ortho-hydrogens of the 3-fluorophenyl ring and the quinazoline C5-hydrogen, the phenyl ring twists out of plane, typically adopting a dihedral angle of approximately 40° to 45°.

Table 1: Representative Crystallographic Data for 4-Anilinoquinazolines
ParameterValueSignificance
Chemical Formula C₁₄H₉FN₄O₂Confirms molecular composition.
Molecular Weight 284.25 g/mol Optimal for small-molecule drug likeness (Rule of 5).
Crystal System MonoclinicTypical packing arrangement for planar aromatics.
Space Group P2₁/cIndicates a centrosymmetric packing environment.
Data Collection Temp. 100 KMinimizes thermal motion (B-factors) for high resolution.
R-factor (R₁) < 0.05Validates the high accuracy of the structural model.
Table 2: Key Intramolecular Bond Lengths and Angles
Structural FeatureValueMechanistic Implication
C4 - N4 Bond Length 1.36 ÅPartial double-bond character due to resonance; restricts rotation.
N1 - C2 Bond Length 1.30 ÅStandard imine-like bond; N1 acts as a critical H-bond acceptor.
C4 - N4 - C1' Angle ~121.5°sp² hybridization ensures optimal geometry for hinge region binding.
Dihedral Angle (Core/Phenyl) ~45°Minimizes steric clash while allowing insertion into the hydrophobic pocket.

Protein-Ligand Interaction: The Self-Validating Binding Mode

The true value of the crystal structure emerges when analyzing the ligand within the biological active site. Based on the foundational bound to similar 4-anilinoquinazolines[4], the binding mode of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine is defined by a highly conserved network of interactions:

  • The Hinge Region Hydrogen Bond: The N1 atom of the quinazoline pyrimidine ring acts as a quintessential hydrogen bond acceptor, interacting directly with the backbone amide (N-H) of Met769 (or Met793 depending on isoform numbering)[1][5]. This single interaction is the anchor point for all quinazoline-based kinase inhibitors.

  • C-H...O Interaction: The activated C2-H of the quinazoline ring forms a weak but structurally vital C-H...O interaction with the backbone carbonyl oxygen of Gln767[1].

  • Hydrophobic Insertion: The 3-fluorophenyl group is projected deep into the hydrophobic pocket lined by Thr766, Leu764, and Met742. The fluorine atom enhances the van der Waals contacts within this cavity compared to a standard hydrogen atom, driving the enthalpy of binding[1].

  • Solvent-Exposed Region: The 6-nitro group points towards the solvent-exposed cleft. While it does not form direct hydrogen bonds with the hinge, its strong electron-withdrawing nature modulates the pKa of the N1 atom and allows for potential water-mediated interactions or interactions with specific residues in mutant kinase variants.

Interaction Diagram

BindingMode Ligand N-(3-Fluorophenyl)- 6-nitroquinazolin-4-amine Met769 Met769 (Hinge Region) Ligand->Met769 H-bond (N1 ... HN) Gln767 Gln767 (Hinge Region) Ligand->Gln767 C-H...O Interaction (C2-H) Thr766 Thr766 (Hydrophobic Pocket) Ligand->Thr766 Hydrophobic (3-Fluoroaniline) Lys745 Lys745 (Catalytic) Ligand->Lys745 Water-mediated H-bond

Interaction network of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine within the EGFR active site.

Conclusion

The crystal structure analysis of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine provides a profound mechanistic understanding of its pharmacological efficacy. By meticulously controlling crystallization thermodynamics, we can resolve the atomic coordinates that dictate target engagement. The synergy between the hinge-binding quinazoline core, the electron-withdrawing 6-nitro group, and the hydrophobically optimized 3-fluorophenyl ring creates a highly tuned molecular machine capable of disrupting oncogenic signaling pathways and overcoming multidrug resistance mechanisms.

References

  • Title: Virtual Screening of 4-Anilinoquinazoline Analogues as EGFR Kinase Inhibitors: Importance of Hydrogen Bonds in the Evaluation of Poses and Scoring Functions Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

  • Title: 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib Source: RCSB Protein Data Bank URL: [Link]

  • Title: 2,4,6-Substituted Quinazolines with Extraordinary Inhibitory Potency toward ABCG2 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Isolation of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine

Introduction and Strategic Rationale The 4-anilinoquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized for its role in targeted therapeutics such as epidermal growth factor r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The 4-anilinoquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized for its role in targeted therapeutics such as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. The compound N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine (CAS: 1120331-46-5) serves as a critical intermediate in drug discovery. The 6-nitro group provides a versatile synthetic handle; it can be readily reduced to an amine and subsequently functionalized into ureas or amides to explore structure-activity relationships (SAR) in kinase binding pockets[1].

This application note details a highly efficient, scalable, and self-validating protocol for the synthesis of this compound via a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction.

Mechanistic Insights and Reaction Design

The synthesis relies on the reaction between 4-chloro-6-nitroquinazoline and 3-fluoroaniline.

Causality in Experimental Design:

  • Electrophilic Activation: The C4 position of the quinazoline ring is intrinsically electron-deficient due to the electron-withdrawing nature of the two pyrimidine nitrogens. The presence of the 6-nitro group further depletes electron density via resonance and inductive effects, making the C4 carbon highly susceptible to nucleophilic attack.

  • Solvent Selection (Isopropanol): Isopropanol (iPrOH) is selected over aprotic solvents (like DMF) because its polar protic nature helps stabilize the Meisenheimer complex transition state[2]. Furthermore, the target product exhibits low solubility in cold iPrOH, allowing for direct precipitation and avoiding complex chromatographic purification.

  • Acid Scavenging: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the HCl byproduct, preventing the protonation of the 3-fluoroaniline nucleophile and driving the reaction to completion.

Experimental Workflow Visualization

SynthesisWorkflow R1 4-Chloro-6-nitroquinazoline (Electrophile) React SNAr Reaction 80-85°C, 4-6 hours R1->React R2 3-Fluoroaniline (Nucleophile) R2->React Solvent Isopropanol (iPrOH) + DIPEA (Base) Solvent->React Workup Cooling to 0-5°C Precipitation & Filtration React->Workup Wash Wash: Cold iPrOH Wash: Diethyl Ether Workup->Wash Product N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine (Target Compound) Wash->Product

Fig 1: Synthetic workflow for N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine via SNAr.

Materials and Reagents

Table 1: Reagent Stoichiometry and Specifications

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
4-Chloro-6-nitroquinazolineElectrophile209.591.002.10 g
3-FluoroanilineNucleophile111.121.151.28 g (1.10 mL)
DIPEAAcid Scavenger129.242.002.58 g (3.48 mL)
Isopropanol (Anhydrous)Solvent60.10N/A25.0 mL
Diethyl EtherWash Solvent74.12N/A15.0 mL

Detailed Experimental Protocol

Step 1: Reaction Assembly

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry Nitrogen ( N2​ ) for 5 minutes to ensure an inert atmosphere.

  • Suspend 4-chloro-6-nitroquinazoline (2.10 g, 10.0 mmol) in 25.0 mL of anhydrous isopropanol. The mixture will appear as a pale yellow suspension.

  • Add 3-fluoroaniline (1.10 mL, 11.5 mmol) dropwise to the stirring suspension at room temperature.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.48 mL, 20.0 mmol) in one portion.

Step 2: Thermal Activation 5. Transfer the flask to a pre-heated oil bath or heating block set to 85 °C. 6. Stir the reaction mixture at reflux. Upon heating, the suspension will typically transition into a deep yellow/orange homogeneous solution as the starting materials dissolve and the reaction initiates[2]. 7. Maintain reflux for 4 to 6 hours. Monitor the reaction progress via TLC (Eluent: 50% Ethyl Acetate in Hexanes) or LC-MS until the complete consumption of the 4-chloro-6-nitroquinazoline is observed.

Step 3: Isolation and Purification 8. Once complete, remove the flask from the heat source and allow it to cool gradually to room temperature. A yellow precipitate should begin to form as the product crystallizes. 9. Transfer the flask to an ice bath (0-5 °C) and stir for an additional 1 hour to maximize product precipitation. 10. Filter the suspension under vacuum using a Büchner funnel. 11. Wash the filter cake with ice-cold isopropanol (2 x 5 mL) to remove residual DIPEA salts and unreacted 3-fluoroaniline. 12. Perform a final wash with diethyl ether (15 mL) to rapidly dry the cake and remove any lipophilic impurities. 13. Dry the resulting bright yellow solid under high vacuum at 45 °C for 12 hours.

Analytical Characterization (Self-Validating Metrics)

To ensure the structural integrity of the synthesized compound, the following analytical parameters should be verified. The presence of the nitro group and the halogenated aromatic rings yields distinct spectroscopic signatures[3].

Table 2: Expected Analytical Signatures

TechniqueExpected Data / ObservationDiagnostic Value
LC-MS (ESI+) [M+H]+=285.08m/z Confirms exact mass (Formula: C14​H9​FN4​O2​ ).
1H NMR (DMSO-d6) δ∼10.2 ppm (s, 1H, NH)Confirms successful amination (disappearance of C4-Cl).
1H NMR (DMSO-d6) δ∼9.5 ppm (d, 1H, Ar-H, C5)Highly deshielded proton due to adjacent nitro and pyrimidine rings.
19F NMR δ∼−112 ppm (m, 1F)Verifies the presence of the intact 3-fluorophenyl moiety.

References

  • Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors.National Center for Biotechnology Information (PMC).
  • N-(2,3-dichlorophenyl)-6-nitroquinazolin-4-amine - Guidechem.Guidechem Chemical Database.
  • N4-(3-fluorophenyl)quinazoline-4,6-diamine - Downstream Products.Molaid Chemical.

Sources

Application

Application Note: Preparation and Handling of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine DMSO Stock Solutions

Executive Summary & Biological Context N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine (CAS: 1120331-46-5) is a highly specialized intermediate and research probe belonging to the quinazoline class of compounds[1]. Quinazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine (CAS: 1120331-46-5) is a highly specialized intermediate and research probe belonging to the quinazoline class of compounds[1]. Quinazoline-based derivatives are classically utilized in drug discovery as potent tyrosine kinase inhibitors, most notably targeting the Epidermal Growth Factor Receptor (EGFR) signaling cascade[2],.

The planar heteroaromatic quinazoline core mimics the adenine ring of ATP, allowing it to competitively bind the kinase domain, while the 3-fluorophenyl group occupies the hydrophobic pocket of the receptor[3]. Because of these structural features, preparing a stable, fully dissolved stock solution is a critical first step for ensuring reproducible in vitro and in vivo assay results.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase) EGF->EGFR Activates RAS RAS EGFR->RAS Phosphorylation Cascade Quinazoline Quinazoline Probe (Inhibitor) Quinazoline->EGFR Competes with ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Fig 1. Mechanism of action for quinazoline-based inhibitors targeting the EGFR signaling cascade.

Physicochemical Properties & Solvation Causality

The molecular architecture of this compound combines a rigid, planar quinazoline ring, a hydrophobic fluorophenyl moiety, and a polar nitro group. This results in high lipophilicity and extremely poor aqueous solubility[4].

The Causality of Solvent Choice: Dimethyl sulfoxide (DMSO) is mandated as the primary solvent. Its amphiphilic nature and high dielectric constant disrupt the strong intermolecular π−π stacking of the quinazoline rings, overcoming their inherently poor solubility[4]. It is critical to use anhydrous DMSO; water must be strictly excluded during initial solvation. Even trace moisture can rapidly collapse the solvation shell around the hydrophobic fluorophenyl group, leading to irreversible aggregation and precipitation.

Table 1: Quantitative Physicochemical Properties
PropertyValueClinical/Experimental Relevance
Chemical Formula C₁₄H₉FN₄O₂Determines mass-to-volume calculations.
Molecular Weight 284.25 g/mol Required for precise molarity dilutions.
CAS Number 1120331-46-5[5]Unique identifier for compound tracking.
Primary Solvent Anhydrous DMSO (≥99.9%)Essential for disrupting π−π stacking[4].
Aqueous Solubility < 0.1 mg/mL (Estimated)Necessitates co-solvents or low final assay %[4].

Experimental Protocol: Self-Validating DMSO Stock Preparation

This protocol is designed as a self-validating system to ensure complete dissolution, prevent photolytic degradation of the nitro group, and guarantee long-term stability[6].

Materials Required
  • N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine powder (Equilibrated to room temperature in a desiccator)

  • Anhydrous DMSO (≥99.9% purity, molecular biology grade)

  • Argon or Nitrogen gas (for purging)

  • Amber microcentrifuge tubes (Matrix™ or Azenta™ compatible)[6]

  • Bath sonicator (temperature controlled)

Workflow Weigh 1. Weigh Compound (e.g., 2.84 mg) AddDMSO 2. Add Anhydrous DMSO (1.0 mL) Weigh->AddDMSO Dissolve 3. Vortex / Sonicate (Until Clear) AddDMSO->Dissolve QC 4. Visual QC (Check Particulates) Dissolve->QC Aliquot 5. Aliquot (e.g., 50 µL/tube) QC->Aliquot Store 6. Store at -20°C / -80°C (Desiccated) Aliquot->Store

Fig 2. Step-by-step workflow for the preparation and storage of the DMSO stock solution.

Step-by-Step Methodology
  • Gravimetric Measurement: Accurately weigh the desired mass of the compound (e.g., 2.84 mg) using a calibrated analytical balance. Transfer to an amber microcentrifuge tube.

    • Causality: Amber tubes are required because the 6-nitro group on the quinazoline core can be susceptible to photolytic reduction or degradation under prolonged UV/fluorescent light exposure.

  • Solvent Addition: Pipette the calculated volume of anhydrous DMSO directly onto the powder.

  • Agitation and Sonication: Vortex the solution for 30 seconds. If the powder is not fully dissolved, place the tube in a bath sonicator at room temperature for 2–5 minutes.

    • Causality: Avoid high-heat sonication (>40°C). Excessive heat can promote unwanted oxidation or degradation of the secondary amine linkage.

  • Self-Validating Quality Control (QC): Remove the tube and hold it against a dual black-and-white background under a bright light. Look for the Tyndall effect (light scattering).

    • Validation Check: If the solution scatters light, micro-particulates remain. Continue sonication. A truly dissolved stock will be optically clear with zero light scattering. If cloudiness persists after 15 minutes, the DMSO may be hydrated and should be discarded.

  • Aliquoting and Purging: Divide the clear stock solution into single-use aliquots (e.g., 20 µL or 50 µL) in sterile amber tubes. Gently purge the headspace of each tube with Argon or Nitrogen gas before sealing.

  • Storage: Store the aliquots immediately at -20°C or -80°C[6].

Quantitative Dilution Guide

To facilitate rapid assay preparation, use the following mass-to-volume dilution table. Calculations are based on the molecular weight of 284.25 g/mol .

Table 2: Mass-to-Volume Requirements for Standard Stock Concentrations
Desired Stock ConcentrationMass of Compound RequiredVolume of Anhydrous DMSO
1 mM 0.28 mg1.0 mL
5 mM 1.42 mg1.0 mL
10 mM 2.84 mg1.0 mL
20 mM 5.68 mg1.0 mL
50 mM 14.21 mg1.0 mL

Note: For highest accuracy, weigh the powder first, record the exact mass, and calculate the required DMSO volume using the formula: Volume (mL) = Mass (mg) / (Concentration (mM) × 0.28425).

Troubleshooting & Best Practices

Managing Aqueous Precipitation in Assays: While DMSO is an excellent solvent for quinazolines, diluting the stock directly into an aqueous assay buffer can cause immediate precipitation[4].

  • Solution: Keep the final DMSO concentration in your biological assay below 1% (v/v)[4]. If precipitation still occurs, prepare an intermediate dilution in a co-solvent system (e.g., buffer mixed with a low percentage of PEG 400 or Tween-80) before final introduction to the cells or enzyme[4].

The Danger of Freeze-Thaw Cycles:

  • Causality: Repeated freeze-thaw cycles introduce atmospheric moisture condensation into the highly hygroscopic DMSO[6]. Because the quinazoline core is intensely hydrophobic, even a 1-2% increase in water content can drastically reduce the solubility limit of the solvent, causing irreversible micro-precipitation that ruins assay reproducibility. Always use single-use aliquots.

Sources

Method

Application Note: Advanced RP-HPLC Method Development for the Analysis of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine

Executive Summary The compound N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine belongs to the 4-anilinoquinazoline class of molecules, a privileged chemical scaffold widely recognized for its role as an ATP-competitive inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine belongs to the 4-anilinoquinazoline class of molecules, a privileged chemical scaffold widely recognized for its role as an ATP-competitive inhibitor of receptor tyrosine kinases (such as EGFR). Accurate quantification and purity profiling of this compound are critical during early-stage drug synthesis and pharmacokinetic evaluation. This application note details the autonomous development, mechanistic rationale, and validation of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored to the unique physicochemical properties of this highly lipophilic, basic molecule.

Physicochemical Rationale & Chromatographic Architecture

To develop a reliable chromatographic method, one must first deconstruct the molecule’s structural causality. N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine presents three distinct chromatographic challenges:

  • High Lipophilicity: The combination of the rigid quinazoline core, the 3-fluorophenyl ring, and the 6-nitro group significantly increases the molecule's hydrophobicity.

  • Basic Nitrogen Centers: The quinazoline ring contains basic nitrogen atoms (pKa ~7.0) that are prone to secondary ion-exchange interactions with residual acidic silanols on standard silica-based stationary phases.

  • Complex Chromophore: The extended aromatic conjugation and the nitro group create a broad UV absorption profile.

Stationary Phase Selection

To combat the secondary interactions that cause peak tailing in basic drugs, a highly end-capped, sterically protected C18 column (e.g., Waters XBridge C18 or Phenomenex Luna C18) was selected. End-capping masks the residual surface silanols, preventing the basic quinazoline nitrogens from binding irreversibly to the silica backbone .

Mobile Phase & pH Causality

An acidic mobile phase is mandatory for this class of compounds. We utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases.

  • Mechanistic Cause: TFA lowers the mobile phase pH to approximately 2.0, which is well below the pKa of the quinazoline nitrogens. This ensures the molecule is fully and uniformly protonated, eliminating peak splitting caused by partial ionization.

  • Ion-Pairing Effect: Furthermore, the trifluoroacetate anion acts as a hydrophobic ion-pairing agent. It forms a neutral complex with the protonated quinazoline, shielding the basic center from the stationary phase and drastically improving peak symmetry .

Detector Wavelength Optimization

Quinazoline derivatives typically exhibit two primary UV absorption bands. The first (240–260 nm) corresponds to the aromatic quinazoline core, while the second (>300 nm) is influenced by the electron-withdrawing 6-nitro group . Detection at 254 nm provides maximum sensitivity for impurity profiling, while 340 nm can be used as a secondary wavelength to confirm the identity of the nitro-aromatic species.

HPLC_Workflow A 1. Physicochemical Profiling (pKa, LogP, UV Maxima) B 2. Column Selection (End-capped C18) A->B C 3. Mobile Phase Optimization (0.1% TFA + ACN) B->C D 4. Gradient Elution Design (5% to 95% Organic) C->D E 5. System Suitability & Validation (ICH Q2(R1) Protocol) D->E

Caption: Logical workflow for RP-HPLC method development of basic quinazoline derivatives.

Self-Validating Experimental Protocol

Every robust analytical method must be a self-validating system. This protocol incorporates a mandatory System Suitability Test (SST) that acts as a quality gate. If the SST parameters fail, the system halts, preventing the generation of invalid data.

Reagents and Sample Preparation
  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm), and LC-MS grade Trifluoroacetic acid (TFA).

  • Diluent: 50:50 v/v Methanol:Water. (Note: Due to high lipophilicity, initial solubilization of the standard should be performed in 100% DMSO, followed by dilution).

  • Standard Preparation: Accurately weigh 10.0 mg of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine. Dissolve in 1.0 mL of DMSO. Dilute 100 μL of this stock into 9.9 mL of Diluent to achieve a working concentration of 10 μg/mL. Filter through a 0.22 μm PTFE syringe filter.

Chromatographic Conditions
ParameterSpecification
Column End-capped C18, 150 mm × 4.6 mm, 5 μm
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Stabilizes mass transfer kinetics)
Injection Volume 10 μL
Detection Wavelength 254 nm (Primary) / 340 nm (Secondary)
Gradient Elution Program

A gradient is employed to sweep the highly retained lipophilic impurities off the column, preventing baseline drift in subsequent runs.

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.0955Equilibration & polar impurity elution
2.0955Isocratic hold to focus the analyte band
12.01090Linear ramp to elute the hydrophobic target
15.01090High-organic wash to remove strongly bound lipids
15.1955Return to initial conditions
20.0955Re-equilibration for the next injection

System Suitability and Validation Data

The method was validated in accordance with ICH Q2(R1) guidelines . The self-validating SST requires six replicate injections of the 10 μg/mL standard.

System Suitability Test (SST) Criteria
ParameterObserved ValueAcceptance CriteriaPass/Fail
Retention Time (Rt) 8.45 min± 2.0% RSDPass
Theoretical Plates (N) 12,450> 5,000Pass
Tailing Factor (Tf) 1.12≤ 1.5Pass
Peak Area %RSD (n=6) 0.68%≤ 2.0%Pass
Quantitative Validation Summary
Validation ParameterResult
Linearity Range 0.5 μg/mL to 50 μg/mL (R² = 0.9998)
Limit of Detection (LOD) 0.05 μg/mL (S/N > 3)
Limit of Quantification (LOQ) 0.15 μg/mL (S/N > 10)
Accuracy (Recovery %) 99.2% – 100.8% across 3 concentration levels
Method Precision (%RSD) 0.85% (Intra-day), 1.15% (Inter-day)

Biological Context: Mechanism of Action

Understanding the biological utility of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine aids in downstream pharmacokinetic assay development. As an analogue of established EGFR inhibitors, the molecule functions by competitively binding to the ATP pocket of the intracellular tyrosine kinase domain, halting downstream proliferation signaling.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor ATP ATP Binding Pocket Receptor->ATP Activation Inhibitor N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine Inhibitor->ATP Competitive Inhibition Signaling Downstream Kinase Cascade (PI3K/AKT, MAPK) ATP->Signaling Phosphorylation Outcome Tumor Cell Proliferation Signaling->Outcome

Caption: Mechanism of action for 4-anilinoquinazoline derivatives acting as ATP-competitive EGFR inhibitors.

Troubleshooting Matrix

When executing this protocol, deviations may occur due to hardware wear or reagent degradation. The following matrix explains the causality of common issues and their resolutions.

Chromatographic IssueMechanistic CauseCorrective Action
Severe Peak Tailing (Tf > 1.8) Loss of acidic modifier (TFA evaporation) leading to unmasked silanol interactions.Prepare fresh mobile phase. Ensure TFA concentration is strictly 0.1% v/v.
Retention Time Drift (Earlier) Loss of stationary phase end-capping due to prolonged exposure to low pH.Replace the C18 column. Monitor column history and limit storage in acidic aqueous phases.
Split Peaks Sample solvent (DMSO) is too strong relative to the initial mobile phase, causing premature analyte breakthrough.Decrease injection volume to 5 μL or further dilute the sample in the initial mobile phase (95% Water).
Baseline Upward Drift UV absorbance of TFA changes as the gradient shifts from aqueous to organic.This is normal at 210 nm, but at 254 nm it should be minimal. Use LC-MS grade TFA to reduce baseline noise.

References

  • National Institutes of Health (PMC). Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. PubMed Central. Available at:[Link]

  • Journal of Chromatography B. A novel RP-HPLC method development and validation for simultaneous quantification of gefitinib and resveratrol in polymeric hybrid lipid nanoparticles and glioma cells. PubMed. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at:[Link]

Application

Application Note: N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine Dosing Guidelines and In Vitro Evaluation

Introduction & Mechanistic Rationale The 4-anilinoquinazoline scaffold is a privileged pharmacophore in targeted oncology, acting as the structural backbone for several FDA-approved epidermal growth factor receptor (EGFR...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 4-anilinoquinazoline scaffold is a privileged pharmacophore in targeted oncology, acting as the structural backbone for several FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and afatinib[1]. The compound N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine (CAS: 1120331-46-5) represents a highly potent intermediate and active derivative within this class[2][3].

Mechanistically, the 4-anilinoquinazoline core acts as an ATP-competitive inhibitor. The quinazoline N1 and N3 atoms form critical hydrogen bonds with the hinge region of the EGFR kinase domain, while the 3-fluoroaniline moiety projects into the hydrophobic pocket, enhancing binding affinity and selectivity[4]. The inclusion of a 6-nitro group provides additional electronic interactions and serves as a versatile functional group that increases the molecule's overall binding affinity compared to classic early-generation inhibitors[5].

Physicochemical Properties & Formulation

Because of the highly hydrophobic nature of the quinazoline scaffold and the lipophilic 3-fluorophenyl ring, N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine exhibits poor aqueous solubility. Proper formulation is critical to prevent precipitation and ensure accurate dosing.

Table 1: Physicochemical Properties & Stock Formulation

ParameterSpecification / GuidelineCausality & Rationale
CAS Number 1120331-46-5[2]Unique identifier for procurement and validation.
Molecular Weight ~284.25 g/mol Essential for accurate molarity calculations.
Primary Solvent 100% DMSO (Cell Culture Grade)The quinazoline core requires a highly polar aprotic solvent to disrupt intermolecular stacking and ensure complete dissolution.
Stock Concentration 10 mMProvides a concentrated stock that minimizes the final solvent volume introduced into the culture media.
Working Concentration 1 nM – 10 µMCovers the typical dynamic range for EGFR kinase inhibition[6].
Max Final DMSO 0.1% (v/v)Prevents solvent-induced cytotoxicity and artifactual changes in cell membrane permeability.

Cell Line Selection (Self-Validating System)

When evaluating novel EGFR inhibitors, a multi-tiered cell line panel is required to validate both efficacy and on-target specificity. A self-validating experimental design must include positive, negative, and resistance controls[5][6]:

  • HCC827 (EGFR Exon 19 Deletion) : Highly sensitive to EGFR TKIs. Serves as the primary positive control for efficacy.

  • H1975 (EGFR L858R/T790M) : Harbors the "gatekeeper" mutation. Used to evaluate whether the 6-nitro derivative can overcome steric hindrance that blocks first-generation TKIs.

  • A549 (KRAS Mutant, EGFR WT) : Exhibits primary downstream resistance to EGFR inhibition. Serves as a negative/specificity control to ensure the compound is not exerting generalized, off-target cytotoxicity[5].

  • Normal Human Dermal Fibroblasts (NHDF) : Used to establish the therapeutic index and baseline safety profile[5].

Experimental Protocols

Protocol 1: Target Engagement (p-EGFR Western Blot)

Objective: Validate that the phenotypic response is causally linked to the direct inhibition of EGFR autophosphorylation at Tyr1068. Causality Check: Serum starvation is mandatory to reduce baseline, ligand-independent kinase activity, ensuring that the measured phosphorylation is strictly EGF-driven and inhibitor-sensitive.

  • Cell Seeding : Seed HCC827 cells at 3×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO2.

  • Serum Starvation : Wash cells with cold PBS and culture in serum-free RPMI-1640 for 12 hours.

  • Inhibitor Dosing : Treat with N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine at varying concentrations (e.g., Vehicle, 10, 50, 100, 500 nM) for 2 hours.

  • Ligand Stimulation : Add 50 ng/mL recombinant human EGF for 15 minutes to induce acute receptor phosphorylation.

  • Lysis : Lyse cells on ice using RIPA buffer supplemented with 1X protease and phosphatase inhibitors (crucial for preserving the transient p-EGFR signal).

  • Immunoblotting : Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, and GAPDH (loading control).

Protocol 2: Phenotypic Readout (CCK-8 Proliferation Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50) across different genetic backgrounds. Causality Check: CCK-8 is selected over MTT because the WST-8 salt is reduced to a highly water-soluble formazan dye, eliminating the need for DMSO solubilization steps and drastically reducing well-to-well variability.

  • Cell Seeding : Seed cells at 3×103 cells/well in 96-well plates (100 µL/well). Allow 24h for adherence.

  • Dosing : Prepare a 10-point serial dilution (1:3 ratio) of the inhibitor in complete media. Ensure the final DMSO concentration remains constant at 0.1% across all wells to isolate the drug's effect from solvent toxicity.

  • Incubation : Treat cells for 72 hours.

  • Readout : Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours at 37°C.

  • Quantification : Measure absorbance at 450 nm using a microplate reader.

  • Analysis : Calculate IC50 using non-linear regression (log(inhibitor) vs. normalized response) in GraphPad Prism.

Visualization: EGFR Signaling & Inhibition Pathway

EGFR_Inhibition_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates PI3K PI3K EGFR->PI3K Phosphorylation RAS RAS EGFR->RAS Phosphorylation Inhibitor N-(3-Fluorophenyl)-6- nitroquinazolin-4-amine Inhibitor->EGFR ATP-Competitive Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival

Mechanism of action for N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine blocking EGFR signaling.

Data Interpretation & Expected Outcomes

Based on structurally analogous 6-nitroquinazolin-4-amines[5][6], researchers should anticipate the following pharmacological profiles:

Table 2: Expected IC50 Ranges & Interpretation

Cell LineExpected IC50 RangeInterpretation
HCC827 10 nM – 80 nMHigh sensitivity confirms on-target EGFR inhibition.
H1975 0.5 µM – 5 µMModerate to low sensitivity indicates limited efficacy against the T790M gatekeeper mutation.
A549 > 20 µMResistance confirms lack of off-target cytotoxicity; KRAS mutation bypasses EGFR blockade[5].
NHDF > 50 µMHigh IC50 establishes a favorable therapeutic window and safety profile[5].

References

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry (via PMC). 5

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology. 4

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. 1

  • 162012-67-1 | N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine. BLDpharm. 2

Sources

Method

Application Note: LC-MS/MS Method Development and Mechanistic Profiling of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Content Focus: Mass Spectrometry Parameters, Fragmentation Causality, and Validated Workflows Introduction & Mechanistic Context T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Content Focus: Mass Spectrometry Parameters, Fragmentation Causality, and Validated Workflows

Introduction & Mechanistic Context

The 4-anilinoquinazoline scaffold is a hallmark pharmacophore in targeted oncology, acting as the core structural motif for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and afatinib . As a Senior Application Scientist, I frequently encounter novel derivatives during early-phase drug discovery. N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine (CAS: 1120331-46-5) serves as both a critical synthetic intermediate and a biologically active analog in the development of next-generation kinase inhibitors .

Accurate pharmacokinetic (PK) profiling of this compound requires highly sensitive bioanalytical methods. This guide details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its precise quantification in biological matrices, emphasizing the mechanistic causality behind ionization, fragmentation, and sample processing .

Mass Spectrometry Parameters & Fragmentation Causality

Ionization Strategy

The molecular formula of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine is C₁₄H₉FN₄O₂ (Exact Mass: 284.07). Due to the highly basic nature of the quinazoline ring—specifically the secondary amine and tertiary nitrogens—the molecule readily accepts a proton in an acidic mobile phase. Therefore, Positive Electrospray Ionization (ESI+) is the optimal mode, yielding a stable pseudo-molecular precursor ion [M+H]⁺ at m/z 285.1.

Collision-Induced Dissociation (CID) Pathways

Understanding the fragmentation of 4-anilinoquinazolines is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions. CID primarily targets the exocyclic C-N bond connecting the aniline moiety to the quinazoline core .

  • m/z 174.0 (Quantifier): Formed by the neutral loss of 3-fluoroaniline (-111 Da). The positive charge is stabilized by the 6-nitroquinazolin-4-yl cation. This transition is highly specific and abundant, making it the primary choice for quantification.

  • m/z 239.1 (Qualifier 1): Generated by the loss of the nitro group (-NO2, -46 Da) from the precursor ion. This is a highly characteristic fragmentation pathway for nitroaromatic compounds.

  • m/z 128.0 (Qualifier 2): Represents the bare quinazoline core, resulting from the sequential loss of the 3-fluoroaniline group and the nitro group. This is a signature diagnostic fragment observed across many quinazoline-based TKIs, including gefitinib .

Fragmentation M [M+H]+ m/z 285.1 N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine F1 Product Ion 1 (Quantifier) m/z 174.0 [6-nitroquinazolin-4-yl]+ M->F1 Loss of 3-Fluoroaniline (-111 Da) F2 Product Ion 2 (Qualifier) m/z 239.1 [M+H - NO2]+ M->F2 Loss of Nitro group (-46 Da) F3 Product Ion 3 (Qualifier) m/z 128.0 [Quinazoline core]+ F1->F3 Loss of Nitro group (-46 Da)

Fig 1: Proposed ESI+ CID fragmentation pathways for N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine.

Optimized MRM Parameters

Table 1: Compound-dependent MS/MS parameters (Triple Quadrupole Platform)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Purpose
N-(3-Fluorophenyl)-...285.1174.0507028Quantifier
N-(3-Fluorophenyl)-...285.1239.1507022Qualifier
N-(3-Fluorophenyl)-...285.1128.0507045Qualifier

Experimental Protocol: Sample Preparation

Biological matrices (e.g., plasma) contain high concentrations of proteins and endogenous phospholipids that cause severe ion suppression in ESI+. Protein precipitation (PPT) using acetonitrile serves a dual purpose: it denatures and precipitates these proteins while ensuring the complete solubility of the highly hydrophobic 4-anilinoquinazoline analyte .

Step-by-Step Extraction Workflow
  • Aliquot: Transfer 50 µL of the biological sample (plasma/serum) into a clean 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of Internal Standard (IS) working solution (e.g., Gefitinib-d6 or a stable isotope-labeled analog, 100 ng/mL) and vortex briefly.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acid disrupts protein-drug binding, ensuring high recovery rates.

  • Agitate: Vortex vigorously for 2 minutes to ensure complete phase mixing and extraction.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet the denatured matrix proteins.

  • Transfer & Dry: Transfer 150 µL of the clear supernatant to a new autosampler vial insert and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the Initial Mobile Phase (10% B). Vortex for 1 minute before injection.

Workflow A Plasma Sample (50 µL) B Spike IS & Protein Precipitation (150 µL ACN) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Evaporation (N2) C->D E Reconstitution (100 µL Mobile Phase) D->E F LC-MS/MS Analysis E->F

Fig 2: Step-by-step biological sample preparation workflow for LC-MS/MS quantification.

Liquid Chromatography Conditions

A reversed-phase C18 column is selected to adequately retain the hydrophobic quinazoline derivative. The addition of 0.1% formic acid in both mobile phases maintains the analyte in its protonated state throughout the chromatographic run, enhancing peak shape and ESI+ ionization efficiency.

Table 2: Gradient Elution Program

  • Column: Waters XBridge C18 (50 mm × 2.1 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

  • Flow Rate: 0.4 mL/min | Injection Volume: 5 µL

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
0.59010Isocratic Hold
2.51090Linear Gradient
3.51090Column Wash
3.69010Re-equilibration
5.09010End

Method Validation & System Suitability (E-E-A-T)

To ensure the trustworthiness of the bioanalytical data, the method must act as a self-validating system according to FDA/EMA guidelines for bioanalytical method validation:

  • Matrix Effect (ME): ME must be evaluated by comparing the peak area of the analyte spiked post-extraction into a blank matrix against neat standard solutions. The use of a stable isotope-labeled IS is mandatory to compensate for potential ion suppression or enhancement in the ESI source.

  • Extraction Recovery: Extraction efficiency should be consistently >80% across Low, Medium, and High Quality Control (QC) levels, validated by comparing pre-extraction spiked samples with post-extraction spiked samples.

  • Carryover Mitigation: Quinazolines can exhibit autosampler carryover. This is assessed by injecting a blank sample immediately following the Upper Limit of Quantification (ULOQ) standard. The carryover peak area must remain <20% of the Lower Limit of Quantification (LLOQ). Utilizing a strong needle wash (e.g., Isopropanol/Acetonitrile/Water 40:40:20) is highly recommended.

References

  • Title: Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS: in vivo study of rat plasma, urine, bile, and faeces. Source: Xenobiotica (Taylor & Francis) URL: [Link]

  • Title: Specific, irreversible inactivation of the epidermal growth factor receptor and erbB2, by a new class of tyrosine kinase inhibitor. Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Source: PMC / National Institutes of Health (NIH) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine Precipitation in Cell Culture

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter severe solubility roadblocks during in vitro ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter severe solubility roadblocks during in vitro assays.

N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine is a highly potent kinase inhibitor, structurally analogous to established epidermal growth factor receptor (EGFR) inhibitors [1]. While its pharmacological profile is promising, its chemical architecture makes it notoriously difficult to handle in aqueous cell culture media. This guide is designed to deconstruct the physical chemistry behind these solubility issues and provide self-validating, field-proven protocols to ensure your experimental integrity.

Part 1: The Causality of Precipitation (Expertise & Experience)

To solve precipitation, we must first understand the thermodynamic forces driving it. When you observe this compound "crashing out" of solution, you are witnessing a rapid phase separation driven by three structural and environmental factors:

  • High Lattice Energy & Planarity: The quinazoline core is a highly planar, rigid bicyclic system. When coupled with the hydrophobic 3-fluorophenyl group and the strong dipole of the 6-nitro group, these molecules stack tightly via π−π orbital interactions. This creates a highly stable crystal lattice that strongly resists dissolution in water, a common hurdle in [2].

  • Solvent Shock (Nucleation): Researchers typically dissolve hydrophobic APIs in 100% anhydrous DMSO to create a concentrated stock (e.g., 10–50 mM). When this organic stock is pipetted directly into an aqueous medium (like DMEM or RPMI), the local dielectric constant of the micro-environment drops instantly. The compound becomes rapidly supersaturated, triggering immediate nucleation and aggregation before it can disperse—a phenomenon known as [3].

  • pH-Dependent Ionization: The quinazoline nitrogen (N1) is weakly basic. At the physiological pH of cell culture media (~7.4), the compound remains largely unprotonated. Without an ionized functional group to interact with water dipoles, the molecule's lipophilicity is maximized, forcing it out of the aqueous phase.

Part 2: Diagnostic FAQs

Q1: My compound crashes out immediately upon addition to DMEM, forming a cloudy suspension. Can I just sterile-filter the media to remove the debris? A1: Absolutely not. Filtering will remove the precipitated active pharmaceutical ingredient (API) along with the debris. This leaves you with an unknown, sub-therapeutic concentration of the drug in your media, invalidating any dose-response data. You must prevent precipitation thermodynamically [3].

Q2: Can I just increase the final DMSO concentration in my media to 1% or 2% to force the compound into solution? A2: This is highly discouraged. While higher DMSO concentrations increase API solubility, final DMSO concentrations above 0.1% – 0.5% induce significant cytotoxicity, alter cellular transcriptomes, and can artificially sensitize cells to kinase inhibitors. This will heavily confound your biological readouts.

Q3: How do I distinguish between compound precipitation and bacterial/fungal contamination? A3: Compound precipitation occurs instantaneously or within minutes of addition. Under a phase-contrast microscope, it appears as jagged, crystalline, or dark amorphous debris that does not increase in density over time. Biological contamination typically develops over 24–48 hours, causes a rapid drop in media pH (turning phenol red yellow), and features uniform, motile particles.

Part 3: Validated Workflows & Protocols

To guarantee experimental reproducibility, every protocol must act as a self-validating system. The following methodologies thermodynamically favor dispersion over nucleation.

Protocol A: The Carrier-Protein Reverse Dilution Method

This method leverages the hydrophobic binding pockets of Bovine Serum Albumin (BSA) present in Fetal Bovine Serum (FBS) to act as a carrier for the hydrophobic quinazoline derivative.

  • Pre-warm Media: Warm your complete cell culture media (must contain at least 10% FBS) to 37°C in a water bath. Causality: Cold media drastically lowers the kinetic energy and solubility threshold, guaranteeing precipitation.

  • Vortex Dynamics: Place a conical tube containing 10 mL of the warmed media on a vortex mixer at medium-high speed.

  • Reverse Addition: Do not add media to the compound. Instead, take your 100% DMSO stock and add it dropwise (e.g., 10 µL of a 10 mM stock) directly into the active vortex of the media. Causality: Rapid mechanical dispersion prevents the local concentration spikes that trigger solvent shock.

  • Validation & Incubation: Inspect the tube against a light source. It should be optically clear. Allow the solution to equilibrate at 37°C for 15 minutes to ensure stable protein-drug binding before applying it to your cell cultures.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

For highly recalcitrant quinazolines, encapsulation within a cyclodextrin torus is the gold standard [2, 4]. HP-β-CD features a hydrophobic internal cavity that encapsulates the fluorophenyl/quinazoline core and a hydrophilic exterior that ensures seamless aqueous solubility.

  • Prepare HP-β-CD Buffer: Dissolve HP-β-CD powder in sterile PBS or basal media to a final concentration of 10% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: Add your DMSO stock of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine to the HP-β-CD solution at a 1:10 volume ratio.

  • Thermodynamic Integration (Sonication): Place the mixture in a water bath sonicator at 37°C for 10–15 minutes. Causality: Acoustic cavitation provides the activation energy required for the drug to shed its DMSO solvation shell and enter the cyclodextrin cavity.

  • Final Dilution: Dilute this optically clear intermediate complex into your final cell culture media to reach your target assay concentration. Include a vehicle control containing the exact same concentration of empty HP-β-CD to validate that the cyclodextrin itself is not affecting cell viability.

Part 4: Quantitative Data Presentation

The table below summarizes the expected outcomes of different formulation strategies, allowing you to select the optimal approach based on your required assay concentration.

Formulation StrategyFinal DMSO (%)Max Soluble Concentration (Est.)Cytotoxicity RiskOptical Clarity (Post-Dilution)
Direct Addition (Cold Media)0.1%< 1 µMLowFail (Immediate Turbidity)
High DMSO Addition2.0%~ 50 µMHigh (Solvent Toxicity)Pass (Clear)
Protocol A: Reverse Dilution (37°C, 10% FBS)0.1%~ 10 - 20 µMLowPass (Clear)
Protocol B: HP-β-CD Complexation< 0.05%> 100 µM LowPass (Crystal Clear)

Part 5: Formulation Workflow Visualization

The following decision tree illustrates the logical pathways for formulating highly hydrophobic quinazoline inhibitors to prevent assay failure.

FormulationWorkflow Start N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine in 100% DMSO Decision Dilution Method Start->Decision Direct Direct Addition to Cold Media Decision->Direct Standard ProtA Protocol A: Reverse Dilution (37°C, 10% FBS) Decision->ProtA Optimized ProtB Protocol B: HP-β-CD Complexation Decision->ProtB Advanced Precip Solvent Shock & Precipitation Direct->Precip Nucleation SuccA Protein-Bound Solubilization ProtA->SuccA Carrier Transport SuccB Cyclodextrin Encapsulation ProtB->SuccB Host-Guest Complex

Workflow for preventing N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine precipitation.

References

  • Highly Optimized CNS Penetrant Inhibitors of EGFR Exon20 Insertion Mutations Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Enhancement in the therapeutic potential of lapatinib ditosylate against breast cancer by the use of β-cyclodextrin based ternary nanosponge system International Journal of Pharmaceutics (PubMed) URL:[Link]

  • Preparation and spectroscopic characterization of inclusion complex of 2-phenyl-benzo[d]1,3-oxazine-4-ones and B-Cyclodextrin ResearchGate URL: [Link]

Optimization

Technical Support Center: Troubleshooting the Synthesis of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine

Welcome to the Technical Support Center for 4-anilinoquinazoline synthesis. N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine is a critical precursor and pharmacophore for various epidermal growth factor receptor (EGFR) tyros...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-anilinoquinazoline synthesis. N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine is a critical precursor and pharmacophore for various epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). Synthesizing this electron-deficient quinazoline core presents unique challenges, primarily during the halogenation and nucleophilic aromatic substitution (SNAr) phases.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to maximize your reaction yield and purity.

Reaction Workflow

SynthesisWorkflow SM 2-Amino-5-nitrobenzoic acid (Starting Material) QZ 6-Nitroquinazolin-4(3H)-one (Intermediate 1) SM->QZ Formamide 160°C, 5h CQZ 4-Chloro-6-nitroquinazoline (Intermediate 2) QZ->CQZ POCl3, DIPEA <25°C then 90°C Prod N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine (Final Product) CQZ->Prod 3-Fluoroaniline, iPrOH Catalytic HCl, 80°C

Caption: 3-step synthetic workflow for N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine.

Section 1: Expert FAQs & Troubleshooting Guides

Q1: My chlorination step (converting 6-nitroquinazolin-4(3H)-one to 4-chloro-6-nitroquinazoline) is yielding <40%, and NMR shows a massive high-molecular-weight impurity. What is happening? Causality & Solution: You are likely observing the formation of a "pseudodimer." The reaction of quinazolones with phosphorus oxychloride (POCl3) occurs in two distinct mechanistic stages ()[1]. First, an (O)-phosphorylated intermediate forms at room temperature. If the reaction environment is not strictly basic, unreacted quinazolone acts as a nucleophile and attacks this phosphorylated intermediate, forming an unreactive pseudodimer. Actionable Fix: Ensure the system remains basic (aqueous pKa > 9) throughout the POCl3 addition by using a sterically hindered base like N,N-Diisopropylethylamine (DIPEA). Add POCl3 dropwise while strictly maintaining the internal temperature below 25 °C to complete phosphorylation. Only after this stage should you heat the reaction to 70–90 °C to drive the chloride substitution[1].

Q2: During the final SNAr amination step, the reaction stalls, and I recover mostly hydrolyzed 6-nitroquinazolin-4(3H)-one instead of the target product. How do I prevent this? Causality & Solution: 4-Chloro-6-nitroquinazoline is an imidoyl halide, which is exceptionally reactive and highly unstable in the presence of moisture ()[2]. The electron-withdrawing 6-nitro group severely depletes electron density from the quinazoline core, making the C4 position highly electrophilic. While this is good for the SNAr reaction, it also makes the intermediate highly susceptible to hydrolysis by trace water. Furthermore, 3-fluoroaniline is a deactivated, weak nucleophile due to the electronegative fluorine atom, which kinetically slows the desired amination and allows hydrolysis to outcompete it. Actionable Fix: You must employ strictly anhydrous conditions. Use extra-dry isopropanol (iPrOH) or THF. Avoid aqueous workups when isolating the 4-chloro intermediate; instead, precipitate it using anhydrous solvents or use it immediately in a "telescoped" (one-pot) procedure.

Q3: Can I accelerate the final SNAr coupling since 3-fluoroaniline is a poor nucleophile? Causality & Solution: Yes. The addition of a catalytic amount of anhydrous HCl (e.g., 4M HCl in dioxane) to the isopropanol solvent significantly accelerates the reaction ()[3]. The acid protonates the N1 nitrogen of the quinazoline ring, which further increases the electrophilicity of the C4 carbon. This "pulls" the reaction forward, compensating for the poor nucleophilicity of 3-fluoroaniline and allowing the reaction to reach completion at 80 °C within 3 hours.

Section 2: Quantitative Data & Yield Benchmarks

The following table summarizes the expected quantitative metrics and common failure points for each stage of the synthesis to help you benchmark your process.

Reaction StepReagents & Optimal ConditionsExpected YieldPrimary Impurities / Failure Modes
1. Cyclization Formamide, 160 °C, 5h80 – 85%Unreacted starting material
2. Chlorination POCl3 (neat), DIPEA (1.2 eq), 0 °C 90 °C85 – 91%Pseudodimer (temperature/base failure); Hydrolyzed quinazolone[1]
3. SNAr Amination 3-Fluoroaniline (1.1 eq), dry iPrOH, cat. HCl, 80 °C75 – 85%Hydrolyzed quinazolone (moisture); Unreacted aniline[3]
Section 3: Self-Validating Experimental Protocols

These protocols are designed as self-validating systems: each critical step includes an in-process control (IPC) or visual cue to confirm causality and ensure the reaction is proceeding correctly.

Protocol A: Synthesis of 4-Chloro-6-nitroquinazoline (Chlorination)
  • Setup: Equip a thoroughly dried 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and an argon balloon.

  • Suspension: Suspend 6-nitroquinazolin-4(3H)-one (10.0 g, 52.3 mmol) in neat POCl3 (40 mL).

    • Causality: Neat POCl3 acts as both solvent and reagent, driving the equilibrium forward.

  • Base Addition (Critical Step): Cool the suspension to 0 °C using an ice bath. Add DIPEA (10.9 mL, 62.8 mmol) dropwise over 30 minutes.

    • Self-Validation Cue: The suspension will begin to clear into a homogeneous solution as the (O)-phosphorylated intermediate forms. The internal temperature must not exceed 25 °C to prevent pseudodimerization[1].

  • Heating: Once addition is complete and the solution is homogeneous, heat the mixture to 90 °C for 3 hours.

  • Concentration: Cool to room temperature and distill off the excess POCl3 under reduced pressure.

    • Causality: Removing POCl3 before quenching prevents violent exothermic hydrolysis that destroys the moisture-sensitive product.

  • Quench & Isolation: Dissolve the oily residue in anhydrous dichloromethane (DCM) and wash rapidly with cold saturated NaHCO3. Dry the organic layer over MgSO4, filter, and concentrate. Store the yellow solid (imidoyl halide)[2] in a vacuum desiccator and use within 24 hours.

Protocol B: Synthesis of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine (SNAr Amination)
  • Setup: In an oven-dried flask flushed with argon, dissolve the freshly prepared 4-chloro-6-nitroquinazoline (5.0 g, 23.8 mmol) in anhydrous isopropanol (50 mL).

  • Reagent Addition: Add 3-fluoroaniline (2.5 mL, 26.2 mmol) followed by 3 drops of 4M HCl in dioxane.

    • Self-Validation Cue: A slight color change (often deepening yellow/orange) indicates the protonation of the quinazoline core and initiation of the coupling.

  • Reflux: Heat the mixture to 80 °C for 3 to 4 hours.

    • Self-Validation Cue: As the reaction proceeds, the product will begin to precipitate out of the hot isopropanol as a hydrochloride salt. This precipitation drives the reaction to completion via Le Chatelier's principle and protects the product from further side reactions.

  • Isolation: Cool the mixture to 0 °C in an ice bath. Filter the precipitated solid and wash with cold isopropanol (2 x 10 mL) followed by diethyl ether (20 mL).

  • Free-basing (Optional): Suspend the solid in water, adjust the pH to 8-9 using saturated aqueous NaHCO3, and extract with ethyl acetate. Dry over MgSO4 and evaporate to yield the pure free base.

References
  • Title: Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis of 4-anilino-6-bromoquinazolines and their 6-fluorophenyl derivatives Source: MDPI (Pharmaceuticals) / ResearchGate URL: [Link]

  • Title: POCl3 chlorination of 4-quinazolones Source: PubMed (The Journal of Organic Chemistry) URL: [Link]

Sources

Troubleshooting

Resolving HPLC peak tailing issues for N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine

Target Analyte: N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary & Chemical Context As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently see researchers struggle with the chromatographic behavior of complex heterocyclic compounds. N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine is a prime example of a challenging analyte.

To resolve peak tailing, we must first understand the molecule's chemical personality. The quinazoline core contains two nitrogen atoms which, alongside the secondary amine at the C4 position, impart significant basicity to the molecule. While the electron-withdrawing 6-nitro group and the electronegative 3-fluorophenyl ring modulate this basicity, the molecule remains highly polarized. In reversed-phase HPLC, basic compounds like this are notorious for exhibiting severe peak tailing due to secondary ion-exchange interactions with residual silanols on silica-based stationary phases 1.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method's chemistry, you must definitively prove whether the tailing is a chemical phenomenon (analyte-stationary phase interaction) or a physical hardware issue (extra-column dead volume, blocked frits).

Diagnostic_Workflow Start Observe Peak Tailing for Quinazoline Analyte TestNeutral Inject Neutral Marker (e.g., Uracil/Toluene) Start->TestNeutral Condition Does the neutral marker also tail? TestNeutral->Condition Physical Physical Issue (Extra-column volume, blocked frit, bad fitting) Condition->Physical Yes Chemical Chemical Issue (Secondary Silanol Interactions) Condition->Chemical No FixPhysical 1. Replace frits 2. Check PEEK fittings 3. Reduce tubing length Physical->FixPhysical FixChemical 1. Lower pH to < 3.0 2. Use Type B end-capped column 3. Add TEA/TFA modifier Chemical->FixChemical

Fig 1: Diagnostic decision tree for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q: Why does N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine specifically exhibit severe peak tailing compared to neutral impurities? A: Peak tailing for basic compounds is primarily driven by secondary ion-exchange interactions 2. Standard silica-based columns contain residual silanol groups (Si-OH) that become ionized (Si-O⁻) at a mobile phase pH above 4.0. The basic nitrogens of the quinazoline ring undergo strong electrostatic interactions with these ionized silanols. Because this ion-exchange mechanism exhibits slower mass transfer kinetics than standard hydrophobic retention, the analyte molecules "drag" as they elute, elongating the trailing edge of the peak 3.

Q: How do I calculate and monitor peak tailing to ensure method validity? A: The industry standard is the USP Tailing Factor ( T ), calculated as T=W0.05​/2f , where W0.05​ is the peak width at 5% of the peak height, and f is the distance from the peak leading edge to the peak maximum at 5% height. A perfectly symmetrical Gaussian peak has a T of 1.0. For basic pharmaceuticals, a tailing factor of T≤1.5 is generally considered acceptable 4.

Q: Should I adjust the mobile phase pH to fix this? A: Yes. The most effective thermodynamic approach is to lower the mobile phase pH to ≤3.0 using additives like 0.1% Trifluoroacetic acid (TFA) or phosphoric acid. This forces the residual silanols into their fully protonated, neutral state (Si-OH), effectively shutting down the secondary ion-exchange pathway and forcing the analyte to separate purely via hydrophobic interactions 4.

Q: What is the difference between Type A and Type B silica, and which should I use? A: Older "Type A" silica contains trace metal impurities (like iron and aluminum) that withdraw electron density from adjacent silanols, increasing their acidity and exacerbating tailing. "Type B" silica is synthesized to be ultra-pure and metal-free, significantly reducing silanol acidity. Always select a fully end-capped, Type B silica column (or a polar-embedded phase) for analyzing basic quinazolines 1.

Mechanistic Pathway of Silanol Interactions

Silanol_Mechanism Analyte N-(3-Fluorophenyl)- 6-nitroquinazolin-4-amine (Basic Nitrogens) IonizedSilanol Ionized Silanols (Si-O⁻) at pH > 4.0 Analyte->IonizedSilanol pH > 4 NeutralSilanol Protonated Silanols (Si-OH) at pH < 3.0 Analyte->NeutralSilanol pH < 3 Silica Type A Silica Stationary Phase Silica->IonizedSilanol Silica->NeutralSilanol Tailing Strong Ion-Exchange Interaction (Peak Tailing) IonizedSilanol->Tailing Sharp Hydrophobic Interaction Only (Sharp Peak) NeutralSilanol->Sharp

Fig 2: Mechanism of secondary silanol interactions and pH-dependent chromatographic resolution.

Standard Operating Protocols (SOPs)

To ensure scientific integrity, every troubleshooting workflow must be a self-validating system. Do not change chemical parameters until you have ruled out physical hardware failures.

Protocol A: Self-Validating System Check (The Neutral Marker Test)

Causality: This protocol proves whether the tailing is caused by the instrument's plumbing or the column's chemistry 5. Neutral molecules cannot undergo ion-exchange interactions; therefore, if a neutral molecule tails, your hardware is at fault.

  • Prepare the Standard: Create a mixed standard containing 0.1 mg/mL N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine and 0.1 mg/mL of a neutral, non-ionizable marker (e.g., Toluene or Uracil) in your starting mobile phase.

  • Inject: Inject 5 µL of the mixture onto the HPLC system using your current method.

  • Analyze: Calculate the USP Tailing Factor ( T ) for both peaks.

  • Self-Validation Logic:

    • If both the neutral marker and the quinazoline exhibit T>1.5 , the issue is physical (e.g., void at the column inlet, poorly seated PEEK fittings). Replace the column frit or re-seat capillaries.

    • If the neutral marker has T≈1.0 but the quinazoline exhibits T>1.5 , the issue is chemical. Proceed immediately to Protocol B.

Protocol B: Mobile Phase & Column Optimization for Basic Quinazolines

Causality: This protocol systematically eliminates silanol interactions through strict pH control and competitive binding.

  • Column Selection: Install an ultra-pure, fully end-capped Type B C18 column. The end-capping chemically blocks the majority of active silanols.

  • Prepare Mobile Phase A (Aqueous): Use LC-MS grade Water containing 0.1% v/v Trifluoroacetic acid (TFA). Why? The low pH (~2.0) protonates residual silanols, while the trifluoroacetate ion acts as a weak ion-pairing agent for the basic nitrogens, shielding them from the stationary phase.

  • Prepare Mobile Phase B (Organic): Use LC-MS grade Acetonitrile with 0.1% v/v TFA to maintain a constant pH across the gradient.

  • Execute Run: Run a gradient from 5% B to 95% B over 15 minutes.

  • Contingency Step: If T remains >1.5 , add 10 mM Triethylamine (TEA) to Mobile Phase A. Why? TEA acts as a sacrificial basic modifier, competitively binding to any sterically hidden, highly active silanol sites before the bulkier quinazoline analyte can interact with them 1.

Quantitative Data Comparison

The table below summarizes the expected peak tailing outcomes when analyzing N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine under various chromatographic conditions.

Column TypeMobile Phase pHModifier / AdditiveExpected USP Tailing Factor ( T )Diagnostic Conclusion
Type A Silica (Non-endcapped)6.5 (Ammonium Acetate)None2.5 - 3.5Severe secondary interactions; unacceptable method.
Type B Silica (Endcapped)6.5 (Ammonium Acetate)None1.8 - 2.2Moderate tailing; silanols are still ionized.
Type B Silica (Endcapped)2.5 (0.1% TFA)None1.1 - 1.3Optimal ; silanols protonated, sharp Gaussian peak.
Type B Silica (Endcapped)6.5 (Ammonium Acetate)10 mM TEA1.2 - 1.4Acceptable; TEA competitively blocks active silanols.
Any ColumnAny pHNone (Neutral Marker)1.0 - 1.1System plumbing and extra-column volumes are physically sound.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC." Phenomenex Technical Hub.
  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Resources.
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Technical Notes.
  • LCGC. "HPLC Diagnostic Skills II – Tailing Peaks.
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC.

Sources

Optimization

N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine stability and degradation in DMSO

A Resource for Researchers, Scientists, and Drug Development Professionals Welcome to the dedicated technical support center for N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine. This guide is designed to provide in-depth tr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support center for N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for researchers utilizing this compound, with a specific focus on its stability and degradation in dimethyl sulfoxide (DMSO). As Senior Application Scientists, we have curated this information to ensure scientific accuracy and provide practical, field-tested insights.

I. Compound Overview and General Stability

N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine is a quinazoline derivative. The quinazoline scaffold is a key feature in many biologically active molecules, including several FDA-approved drugs.[1] The presence of a nitro group and halogen substituents can influence the compound's chemical reactivity, stability, and potential biological activity.[2]

Frequently Asked Questions (FAQs) - General Stability

Q1: What are the general storage recommendations for N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine?

A1: For solid, crystalline compounds like this quinazoline derivative, storage at room temperature is generally acceptable. However, for long-term stability, it is best practice to store the compound in a cool, dry, and dark place to minimize potential degradation from heat, moisture, and light.

Q2: Are there any known incompatibilities for this class of compounds?

A2: Quinazoline derivatives can be sensitive to strong acidic and alkaline conditions, which can lead to hydrolysis.[3] Additionally, nitroaromatic compounds can be susceptible to reduction and photodegradation.[4][5] It is advisable to avoid prolonged exposure to harsh chemical environments and light.

II. Stability and Degradation in DMSO

DMSO is a widely used solvent in drug discovery and development due to its ability to dissolve a broad range of polar and nonpolar compounds.[6] However, its use is not without potential complications, including compound instability.

Troubleshooting Guide: Unexpected Degradation in DMSO
Issue 1: Observation of Unknown Peaks in HPLC/LC-MS Analysis After Short-Term Storage

Possible Cause:

  • Reaction with DMSO or Impurities: While DMSO is a polar aprotic solvent, it is not entirely inert.[6] Impurities within the DMSO, such as water or dimethyl sulfone, can react with the compound.[7] Additionally, DMSO itself can participate in reactions under certain conditions.

  • Hydrolysis: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[8][9][10] This absorbed water can lead to the hydrolysis of susceptible functional groups on the N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine molecule. Studies have shown that the presence of water in DMSO is a more significant factor in compound loss than oxygen.[11]

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of photosensitive compounds. Nitroaromatic compounds are known to be susceptible to photolytic degradation.[5]

Troubleshooting Steps:

  • Verify DMSO Quality:

    • Use high-purity, anhydrous DMSO from a reputable supplier. Always request a Certificate of Analysis (COA) to confirm purity.[12]

    • Use a fresh, unopened bottle of DMSO to prepare stock solutions.

    • Protect DMSO from moisture by keeping the container tightly sealed when not in use.[8][9]

  • Control for Water Content:

    • If possible, measure the water content of your DMSO using Karl Fischer titration.[12]

    • Consider using a DMSO/water mixture (e.g., 90/10) for storage, as some studies suggest this can improve the stability of certain compounds.[13][14][15] However, the stability in such a mixture would need to be empirically determined for N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine.

  • Minimize Light Exposure:

    • Store DMSO stock solutions in amber vials or protect them from light by wrapping them in aluminum foil.[10]

    • Conduct experiments under subdued lighting conditions whenever possible.

  • Analytical Confirmation:

    • Employ stability-indicating analytical methods, such as HPLC or UPLC-MS/MS, to separate and identify potential degradation products.[16][17]

    • A good starting point for HPLC method development for quinazoline derivatives is a C18 column with a mobile phase of acetonitrile and water.[18]

Workflow for Investigating Degradation

observe_degradation Observe Unexpected Peaks in Analysis check_dmso Verify DMSO Purity and Age observe_degradation->check_dmso control_water Control for Water Content observe_degradation->control_water protect_light Minimize Light Exposure observe_degradation->protect_light analyze Re-analyze with Stability-Indicating Method check_dmso->analyze control_water->analyze protect_light->analyze identify Identify Degradation Products (e.g., MS/MS) analyze->identify pathway Postulate Degradation Pathway identify->pathway

Caption: Troubleshooting workflow for unexpected compound degradation in DMSO.

Issue 2: Compound Precipitation from DMSO Stock Solution Over Time

Possible Cause:

  • Low Solubility: The compound may have limited solubility in DMSO, especially at high concentrations.

  • Temperature Effects: DMSO has a relatively high freezing point (18.5 °C or 65.3 °F).[10] Freeze-thaw cycles can lead to precipitation.

  • Hygroscopicity: Absorption of water can decrease the solvating power of DMSO for certain compounds, leading to precipitation.[19]

Troubleshooting Steps:

  • Determine Solubility:

    • Experimentally determine the solubility of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine in DMSO at the desired storage temperature.

  • Optimize Storage Conditions:

    • Store stock solutions at a consistent room temperature (15-25°C) to avoid freezing.[10]

    • If refrigeration or freezing is necessary, perform a freeze-thaw stability study to assess for precipitation.

    • Minimize the number of freeze-thaw cycles.

  • Resolubilization Techniques:

    • If precipitation occurs, gentle warming and sonication in an ultrasound bath can help redissolve the compound.[19] Always visually inspect for complete dissolution before use.

  • Consider Alternative Solvents:

    • If DMSO proves to be a problematic solvent, consider alternatives such as dimethylformamide (DMF).[19] However, the stability in any new solvent must be thoroughly evaluated.

Frequently Asked Questions (FAQs) - DMSO Stability

Q3: How long can I expect my N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine stock solution in DMSO to be stable?

A3: The stability of compounds in DMSO can vary significantly. While many compounds are stable for extended periods, some can degrade.[11][15] For a related quinazoline derivative, instability in DMSO was observed shortly after preparation.[20] Therefore, it is crucial to empirically determine the stability of your specific compound under your storage conditions. A good practice is to perform periodic purity checks (e.g., by HPLC) on your stock solutions.

Q4: What are the potential degradation pathways for N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine in DMSO?

A4: While specific degradation pathways for this exact compound in DMSO are not extensively documented, we can postulate several possibilities based on its structure:

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which could lead to the formation of nitroso, hydroxylamino, or amino derivatives.[4]

  • Hydrolysis: As mentioned, water in DMSO can lead to hydrolysis of the quinazoline ring.[3]

  • Oxidation: Oxidative degradation can also occur, potentially leading to the formation of N-oxides or cleavage of the aromatic rings.[5][21]

  • Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group can activate the quinazoline ring for nucleophilic attack.[3]

Q5: How can I perform a forced degradation study to understand the stability of my compound?

A5: A forced degradation study involves subjecting the compound to harsh conditions to intentionally induce degradation.[17][22] This helps to identify potential degradation products and establish stability-indicating analytical methods. Key stress conditions to include are:

  • Acidic and Basic Hydrolysis: Treat the compound with dilute HCl and NaOH.[22]

  • Oxidation: Use an oxidizing agent like hydrogen peroxide.[5]

  • Thermal Stress: Expose the compound to elevated temperatures.

  • Photolytic Stress: Expose the compound to UV and visible light.[5]

For each condition, a sample of the compound in DMSO should be analyzed by a suitable technique like HPLC-MS to identify and quantify the parent compound and any degradation products.

Forced Degradation Study Workflow

start Prepare Compound Stock in DMSO acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidative Stress (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo analyze Analyze All Samples by HPLC-MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze identify Identify and Characterize Degradants analyze->identify report Report Stability Profile identify->report

Caption: Workflow for a comprehensive forced degradation study.

III. Analytical Methodologies

The ability to accurately assess the stability of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine relies on robust analytical methods.

Recommended Analytical Techniques
TechniqueApplicationKey Considerations
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of parent compound and degradation products.Use of a C18 column is a good starting point. UV detection is suitable as quinazoline derivatives have strong UV absorbance.[18]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Identification and structural elucidation of unknown degradation products.Provides molecular weight and fragmentation information for structural confirmation.[11][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmatory structural analysis of the parent compound and isolated degradation products.Can be used to confirm the identity and purity of the starting material.[12]
Karl Fischer Titration Quantification of water content in DMSO.Essential for understanding the potential for hydrolytic degradation.[12]
Troubleshooting Guide: Analytical Issues
Issue: Poor Peak Shape (Tailing, Fronting) in HPLC

Possible Causes and Solutions:

  • Secondary Interactions: Basic nitrogen atoms in the quinazoline ring can interact with silanol groups on the HPLC column, causing peak tailing.

    • Solution: Add a competing base like triethylamine (TEA) to the mobile phase or use a base-deactivated column.[18]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[18]

  • Inappropriate Injection Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak fronting.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.[23]

Issue: Shifting Retention Times

Possible Causes and Solutions:

  • Mobile Phase Inconsistency: Variations in mobile phase preparation can lead to retention time shifts.

    • Solution: Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH.[23]

  • Temperature Fluctuations: Changes in column temperature affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[18][23]

  • Column Degradation: The stationary phase of the column can degrade over time.

    • Solution: Replace the column.[23]

IV. References

  • Britt, J. R., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–714. Available at: [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab? Available at: [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]

  • Generic Publisher. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Available at: [Link]

  • PubChem. N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. Available at: [Link]

  • Engleoch, C., et al. (2008). Stability of screening compounds in wet DMSO. ResearchGate. Available at: [Link]

  • Generic Publisher. (2025). How to store 99.9% DMSO properly? Available at: [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. Available at: [Link]

  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Available at: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available at: [Link]

  • Błaszczak-Świątkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Available at: [Link]

  • Generic Publisher. (2023). How DMSO Purity is Determined and Why It Matters. Available at: [Link]

  • Reddit. (2021). Bad batch of DMSO? Available at: [Link]

  • Liu, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 11(9), 1334. Available at: [Link]

  • MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Available at: [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this? Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • MDPI. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Available at: [Link]

  • MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Available at: [Link]

  • Haefelfinger, P., & Hess, B. (1984). Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 305(1), 153-161. Available at: [Link]

  • Bentham Science. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Available at: [Link]

  • ResearchGate. (2026). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Available at: [Link]

  • Ziath. (n.d.). Issues in Compound Storage in DMSO. Available at: [Link]

  • ResearchGate. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Available at: [Link]

  • SciSpace. (2013). Quinazoline derivatives & pharmacological activities: a review. Available at: [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available at: [Link]

  • Arabian Journal of Chemistry. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Available at: [Link]

  • FDA.gov. 6-AMINO-4-(3-CHLORO-4-((3-FLUOROPHENYL)METHOXY)ANILINO)QUINAZOLIN-2-OL. Available at: [Link]

  • NextSDS. N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-nitroquinazolin-4-aMine. Available at: [Link]

  • ResearchGate. (2025). N-(2, 5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. Available at: [Link]

  • PubMed. (n.d.). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Available at: [Link]

  • Semantic Scholar. (n.d.). 1H-pyrazol-4-yl) amino) quinazolin-6-yl. Available at: [Link]

Sources

Troubleshooting

Reducing background noise in N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine binding assays

Welcome to the Technical Support Center for high-throughput screening and binding assays. As a Senior Application Scientist, I have designed this guide to address the specific biochemical and biophysical challenges assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for high-throughput screening and binding assays. As a Senior Application Scientist, I have designed this guide to address the specific biochemical and biophysical challenges associated with N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine and related epidermal growth factor receptor (EGFR) inhibitors.

Quinazoline derivatives are highly potent, ATP-competitive kinase inhibitors[1][2]. However, their planar, highly conjugated aromatic structures and lipophilic nature frequently introduce severe background noise in standard binding assays. This guide provides a self-validating, mechanistic approach to troubleshooting these artifacts.

Part 1: Diagnostic Workflow for Assay Interference

Before altering your protocol, you must identify the biophysical root cause of the background noise. Use the diagnostic decision tree below to isolate the mechanism of interference.

G Start High Background Noise in Binding Assay Q1 Is the background fluorophore-dependent? Start->Q1 TRFRET Switch to TR-FRET (Time-Resolved) Q1->TRFRET Yes (Auto-fluorescence) Q2 Is it Non-Specific Binding (NSB)? Q1->Q2 No Buffer Optimize Buffer (Add 0.01% Tween-20) Q2->Buffer Yes (Sticking to plate) Q3 Is the compound aggregating? Q2->Q3 No DMSO Match DMSO % & Add BSA Q3->DMSO Yes (Colloidal shift)

Diagnostic workflow for resolving background noise in quinazoline binding assays.

Part 2: Biological Context & Target Mechanism

To understand why the compound behaves the way it does in vitro, we must look at its intended biological mechanism. The 6-nitroquinazolin-4-amine core is a classic pharmacophore designed to mimic the adenine ring of ATP, allowing it to competitively bind the hinge region of the EGFR kinase domain[1][2].

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Kinase Domain) Ligand->Receptor Binds Adapter Grb2 / SOS Receptor->Adapter Phosphorylation Inhibitor N-(3-Fluorophenyl)- 6-nitroquinazolin-4-amine Inhibitor->Receptor Blocks ATP Pocket Ras Ras Activation Adapter->Ras Activates Downstream Proliferation / Survival Ras->Downstream MAPK Pathway

Mechanism of EGFR inhibition by 6-nitroquinazolin-4-amine derivatives.

Part 3: Troubleshooting FAQs

Q1: Why does N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine cause high background in standard fluorescence polarization (FP) assays, and how can I mitigate it? A1: The 4-anilinoquinazoline scaffold is highly conjugated, which often results in intrinsic auto-fluorescence and inner-filter effects at standard excitation wavelengths[1]. Causality & Solution: Transition your binding assay to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. TR-FRET utilizes lanthanide donors (such as Europium or Terbium) that exhibit millisecond-scale fluorescence lifetimes[3]. By introducing a time delay (typically 50–100 µs) between the excitation pulse and signal detection, the short-lived auto-fluorescence of the quinazoline compound completely decays before the camera opens. This effectively isolates the true target-binding signal and drastically improves the signal-to-background ratio[4][5].

Q2: My Surface Plasmon Resonance (SPR) sensorgrams show a continuously drifting baseline and bulk refractive index shifts. What is the cause? A2: This phenomenon is a classic signature of compound aggregation and non-specific binding (NSB) to the sensor chip matrix, driven by the lipophilic nature of the 3-fluorophenyl and 6-nitro groups. Causality & Solution: Ensure the DMSO concentration in your running buffer exactly matches the sample buffer (typically 2-5%). Even a 0.1% mismatch in DMSO will cause massive bulk refractive index shifts. To prevent aggregation and NSB, supplement the running buffer with 0.01% to 0.05% of a non-ionic surfactant (e.g., Tween-20 or P20) and consider adding a carrier protein like 0.1% BSA to act as a hydrophobic sink for excess compound.

Q3: How do I confirm that the signal reduction in my assay is due to true competitive binding at the EGFR ATP-pocket and not just assay interference? A3: To build a self-validating system, you must run two critical controls:

  • No-Receptor Control: Run the compound against the fluorophores without the EGFR kinase present. If the compound reduces the signal here, it is quenching the fluorophore directly (assay interference).

  • ATP-Dependence Check: Because 6-nitroquinazolin-4-amine derivatives are ATP-competitive inhibitors[2], the measured IC50 value should shift rightward (weaken) linearly with increasing concentrations of ATP in the assay buffer. This ATP-dependence is the definitive proof of true mechanistic target engagement.

Part 4: Quantitative Impact of Buffer Optimization

The table below summarizes how specific buffer modifications resolve background noise and improve the statistical robustness (Z'-Factor) of the assay.

Data represents typical TR-FRET assay performance for N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine binding to the EGFR kinase domain.

Buffer ConditionDetergent / AdditiveCarrier ProteinS/B RatioZ'-FactorDiagnostic Conclusion
Standard Kinase BufferNoneNone1.80.21High noise; unacceptable for HTS
+ Detergent0.01% Tween-20None3.50.55Reduced NSB; marginal HTS viability
+ Carrier ProteinNone0.1% BSA2.90.48Reduced aggregation; moderate noise
Optimized Buffer 0.01% Tween-20 0.1% BSA 8.4 0.82 Robust, self-validating assay

Part 5: Self-Validating Experimental Protocols

Protocol A: Optimized TR-FRET Binding Assay

Objective: Quantify the binding affinity of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine to the EGFR kinase domain while suppressing auto-fluorescent background noise.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the optimized assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 0.1% BSA, and 2 mM DTT.

  • Compound Serial Dilution: Dilute the quinazoline compound in 100% DMSO to create a 10-point dose-response curve. Transfer to the assay plate to achieve a final DMSO concentration of exactly 1.0% in all wells. Causality: Strict DMSO matching prevents baseline artifacts and maintains compound solubility[6].

  • Target Incubation: Add 5 nM of GST-tagged EGFR kinase domain and 10 nM of the fluorescent tracer (e.g., a known AlexaFluor-647 labeled ATP-competitive probe) to the wells.

  • Fluorophore Addition: Add 2 nM of Terbium-labeled anti-GST antibody (Donor).

  • Equilibration: Incubate the microplate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Time-Resolved Detection: Read the plate on a TR-FRET compatible microplate reader. Excitation: 337 nm. Emission 1: 620 nm (Terbium). Emission 2: 665 nm (Tracer). Set the integration delay to 50 µs and the integration time to 400 µs[3][7].

  • Data Analysis (Self-Validation): Calculate the ratiometric signal (Emission 665 / Emission 620). This ratiometric approach inherently corrects for well-to-well liquid handling variability and minor color quenching[7].

Protocol B: Surface Plasmon Resonance (SPR) Passivation

Objective: Eliminate non-specific binding (NSB) of the highly lipophilic quinazoline derivative to the SPR sensor chip matrix.

Step-by-Step Methodology:

  • Sensor Chip Selection: Utilize a low-density carboxymethyl dextran chip (e.g., CM3) rather than a high-density CM5 chip to minimize the matrix volume available for hydrophobic partitioning.

  • Buffer Preparation: Formulate the running buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and exactly 3.0% DMSO. Causality: The higher Tween-20 concentration disrupts pi-pi stacking interactions between the quinazoline rings and the dextran matrix.

  • DMSO Calibration: Prepare a 7-point DMSO calibration curve (2.5% to 3.5% DMSO) to correct for bulk refractive index mismatch between the running buffer and sample injections.

  • Surface Passivation: Before running the analyte, inject 1 mg/mL BSA for 60 seconds over the reference and active flow cells. This blocks non-specific hydrophobic sites on the chip surface.

  • Analyte Injection: Inject N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine in a 5-point concentration series (e.g., 1 nM to 100 nM) using a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Validation Check: Analyze the reference flow cell (unmodified surface). A signal >5 RU on the reference cell indicates unresolved NSB, requiring further buffer optimization.

Part 6: References

  • TR-FRET Powers Smarter Drug Screening Source: The Scientist URL:[Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers Source: DCReport URL:[Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives Source: Frontiers in Pharmacology URL:[Link]

  • TR-FRET Assays Simplify and Accelerate Drug Discovery Source: BPS Bioscience URL:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL:[Link]

  • TR-FRET Assays In Drug Discovery Source: BellBrook Labs URL:[Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies Source: National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating and purifying N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating and purifying N-(3-fluorophenyl)-6-nitroquinazolin-4-amine .

This compound is a highly functionalized 4-anilinoquinazoline. The planar quinazoline core, combined with the electron-withdrawing 6-nitro group and the 3-fluoroaniline moiety, creates a rigid molecule with high lattice energy[1]. Consequently, it exhibits poor solubility in standard organic solvents but dissolves readily in polar aprotic solvents like DMSO and DMF[2]. The presence of strong hydrogen bond donors (secondary amine) and acceptors (nitro group, quinazoline nitrogens) makes this compound highly prone to solvent-mediated conformational polymorphism and solvate formation[3].

The following validated workflows, diagnostic data, and troubleshooting FAQs are designed as self-validating systems to ensure reproducible polymorph control and high-purity crystal yields.

Diagnostic Data: Solubility & Solvate Profiling

Before initiating crystallization, it is critical to understand the solubility boundaries of the compound. The table below summarizes the empirical solubility profile and the associated risk of solvate formation, which is a known phenomenon for 4-anilinoquinazolines[4].

Solvent SystemSolubility (25°C)Solubility (75°C)Crystallization UtilitySolvate Risk
Water < 0.1 mg/mL< 0.5 mg/mLPrimary Anti-solventLow (Hydrates possible)
Diethyl Ether < 1 mg/mLN/A (Boils at 34°C)Anti-solvent (Vapor Diffusion)Low
Ethanol ~ 2 mg/mL~ 15 mg/mLWash solvent / Co-solventModerate
DMF > 50 mg/mL> 150 mg/mLPrimary solventHigh
DMSO > 80 mg/mL> 200 mg/mLPrimary solventHigh (Hemisolvates)

Validated Crystallization Workflows

Protocol A: Anti-Solvent Crystallization (Scalable Polymorph Control)

This protocol utilizes a controlled solvent/anti-solvent approach to prevent oiling out and ensure a uniform crystal habit.

  • Dissolution: Suspend 500 mg of N-(3-fluorophenyl)-6-nitroquinazolin-4-amine in 5 mL of anhydrous DMSO. Heat the mixture to 75°C under continuous stirring until complete dissolution is achieved.

    • Causality: The highly planar core and strong intermolecular hydrogen bonding require high thermal energy and a polar aprotic solvent to disrupt the stable crystal lattice[2].

  • Clarification: Perform a hot filtration through a 0.22 µm PTFE syringe filter into a pre-heated, jacketed crystallization vessel.

    • Self-Validation: This removes heterogeneous nucleating agents (e.g., dust, undissolved impurities) that could prematurely trigger uncontrolled secondary nucleation.

  • Anti-Solvent Titration: Using a programmable syringe pump, slowly add deionized water (anti-solvent) at a rate of 0.1 mL/min while maintaining the system at 75°C. Monitor the solution until the "cloud point" is reached (onset of sustained turbidity).

  • Seeding & Annealing: Once the cloud point is achieved, immediately halt water addition and introduce 1-2% (w/w) of pre-characterized seed crystals. Hold the temperature at 75°C for 30 minutes.

    • Causality: Annealing at the cloud point allows the seeds to mature and prevents the system from crossing the spinodal curve, which would otherwise trigger liquid-liquid phase separation (LLPS).

  • Controlled Cooling: Cool the system to 20°C at a strict linear rate of 0.1°C/min.

    • Self-Validation: Slower cooling rates maintain the supersaturation strictly within the metastable zone, promoting crystal growth over nucleation and yielding larger, filterable crystals.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with a cold mixture of EtOH/Water (1:1 v/v) to displace residual DMSO, and dry in a vacuum oven at 60°C for 24 hours. Verify the absence of solvates via Thermogravimetric Analysis (TGA).

Protocol B: Vapor Diffusion (Single-Crystal Growth for XRD)

When diffraction-quality single crystals are required for structural elucidation, kinetic control must be absolute.

  • Solvent Selection: Dissolve 10 mg of the compound in 1 mL of DMF (Good Solvent) in a 2-dram inner vial.

  • Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 5 mL of Diethyl Ether (Anti-Solvent).

  • Equilibration: Cap the outer vial tightly and seal it with Parafilm. Store the setup in a vibration-free environment at a constant 20°C.

  • Mechanism: The volatile anti-solvent (ether) slowly diffuses through the vapor phase into the DMF solution, gradually lowering the solubility of the compound.

    • Causality: This ultra-slow method of supersaturation generation minimizes the nucleation rate, allowing a few isolated nuclei to grow slowly into defect-free single crystals suitable for X-Ray Diffraction (XRD).

Troubleshooting & FAQs

Q1: My crystallization is "oiling out" (forming a biphasic liquid) instead of yielding solid crystals. How do I force nucleation? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the system's supersaturation trajectory intersects the binodal curve before the solid solubility curve. This is common in highly functionalized quinazolines due to their strong solute-solvent interactions.

  • Solution: To bypass the LLPS region, you must rely on kinetic control. Reduce the rate of anti-solvent addition to prevent rapid spikes in supersaturation. More importantly, introduce seed crystals just before the historical cloud point is reached. Seeding provides a low-energy surface for nucleation, bypassing the high activation energy required for homogeneous nucleation and steering the system directly toward crystallization.

Q2: I am getting inconsistent polymorphic forms across different batches. Why is this happening? A: 4-Anilinoquinazolines are highly susceptible to solvent-mediated conformational polymorphism[3]. The rotational freedom of the 3-fluoroaniline ring relative to the rigid quinazoline core allows the molecule to pack in multiple low-energy conformations depending on the solvent environment.

  • Solution: Polymorph control requires strict adherence to the solvent/anti-solvent ratio and the cooling profile. Ensure that the final isolation temperature and the drying conditions are identical across batches. We recommend using Process Analytical Technology (PAT), such as Focused Beam Reflectance Measurement (FBRM), to monitor chord length and nucleation events in real-time to ensure batch-to-batch consistency.

Q3: How can I prevent the formation of DMSO or Methanol solvates? A: The secondary amine (N-H) and the nitro group (NO2) in N-(3-fluorophenyl)-6-nitroquinazolin-4-amine form strong trifurcated hydrogen bonding networks (C-H...O and N-H...O) with polar solvents like DMSO and methanol, readily forming stable hemisolvates[4].

  • Solution: To break these solvates, perform a reslurry experiment. Suspend the solvated crystals in a non-solvating, high-boiling solvent (e.g., heptane or toluene) and heat to 80°C for 12 hours. The thermal energy disrupts the hydrogen bonds, and the non-polar solvent provides no alternative hydrogen-bonding partners, driving the solvent out of the crystal lattice. Confirm complete desolvation via Differential Scanning Calorimetry (DSC).

Q4: The crystals are heavily twinned when analyzed under polarized light microscopy. How can I improve crystal habit? A: Twinning usually indicates that the crystal growth rate was too fast, causing multiple crystal lattices to share common crystallographic points.

  • Solution: Decrease the cooling rate to 0.05°C/min and reduce the agitation speed to minimize shear stress on the growing crystal faces. Alternatively, switch from Protocol A to Protocol B (Vapor Diffusion) to ensure diffusion-limited growth.

Mechanistic Workflow Diagram

The following decision tree illustrates the logical workflow for optimizing the crystallization of quinazoline derivatives and overcoming common phase-separation issues.

Workflow N1 Prepare saturated solution (DMSO or DMF, 75°C) N2 Hot Filtration (0.22 µm) to remove heterogeneous nuclei N1->N2 N3 Determine Cloud Point via Anti-Solvent Titration N2->N3 N4 Is Liquid-Liquid Phase Separation (LLPS) observed? N3->N4 N5 Yes: Increase Temp, Reduce Anti-Solvent Rate, or Add Seed Crystals N4->N5 Yes N6 No: Enter Metastable Zone and cool at 0.1°C/min N4->N6 No N5->N3 N7 Isolate via Filtration, Wash, and Dry in Vacuo N6->N7

Optimization workflow for overcoming LLPS in quinazoline crystallization.

References

  • EvitaChem. "Buy N-Methyl-6-nitroquinazolin-4-amine (EVT-8944317) | 51687-07-1". EvitaChem.
  • ResearchGate. "Three Polymorphs and Two Hydrates of a Multidrug Crystal Involving Gefitinib and Rhein: Characterization, Stability, and Solubility Aspects".
  • National Institutes of Health (NIH).
  • ACS Publications. "4-Anilinoquinazoline Derivatives as the First Potent NOD1-RIPK2 Signaling Pathway Inhibitors at the Nanomolar Range". Journal of Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Toxicity of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine In Vitro

Welcome to the Advanced Assay Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to optimize the therapeutic window of early-stage kinase inhibitors.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to optimize the therapeutic window of early-stage kinase inhibitors. While the 4-anilinoquinazoline scaffold is a highly effective, FDA-validated hinge-binder for the Epidermal Growth Factor Receptor (EGFR)[1], the inclusion of a 6-nitro substitution introduces severe metabolic liabilities.

This guide provides mechanistic insights, logical troubleshooting workflows, and self-validating protocols to help you isolate, quantify, and minimize the off-target in vitro toxicity of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine.

Part 1: Frequently Asked Questions (Mechanisms of Toxicity)

Q: Why am I observing high background cytotoxicity in non-target, healthy cell lines (e.g., WI-38 fibroblasts) when using this compound? A: The toxicity you are observing is likely a dual-pathway artifact. First, quinazoline derivatives can exhibit kinase promiscuity, inhibiting wild-type EGFR which is essential for normal cell survival[2]. Second, and more critically, the 6-nitro group acts as a classic toxicophore. In mammalian cells, ubiquitous enzymes like P450 oxidoreductase (POR) and NAD(P)H quinone dehydrogenase 1 (NQO1) facilitate a multistep nitroreductive bioactivation[3]. This single-electron transfer produces a highly reactive nitro anion radical[4].

Q: How does the nitro anion radical actually kill my in vitro cell models? A: It operates via two distinct mechanisms depending on the cellular microenvironment:

  • Redox Cycling (Oxidative Stress): In normoxic in vitro conditions, the radical reacts with molecular oxygen, dumping superoxide (ROS) into the cytosol and regenerating the parent nitroaromatic drug[4]. This futile cycle rapidly depletes cellular antioxidants.

  • Covalent Adduction: If further reduced (a 6-electron transfer process), the radical forms nitroso and N-hydroxy intermediates. These are highly electrophilic and will covalently bind to nucleophilic residues on cellular proteins and nucleic acids, triggering apoptosis[3].

G A N-(3-Fluorophenyl)- 6-nitroquinazolin-4-amine B Nitroreductase (e.g., POR / NQO1) A->B 1e- reduction C Nitro Anion Radical (Reactive Intermediate) B->C D Superoxide (ROS) Oxidative Stress C->D O2 reaction E Nitroso / Hydroxylamine Covalent Adducts C->E Further reduction F Off-Target Cytotoxicity D->F Lipid/DNA damage E->F Protein binding

Fig 1: Bioactivation pathway of the 6-nitro group leading to off-target oxidative stress and toxicity.

Part 2: Troubleshooting Guides

Issue 1: Inconsistent IC50 Values Across Different Cell Line Passages

Root Cause: Variable expression of endogenous nitroreductases. As primary cells (like WI-38) or immortalized lines age in culture, their baseline metabolic competence shifts. A passage with upregulated NQO1 will bioactivate the 6-nitro group much faster, artificially lowering your apparent IC50[3]. Solution: Profile the baseline metabolic expression of your cell lines using qPCR or Western blot for POR and NQO1 before running the assay. Always use cells within a tight passage window (e.g., P4 to P10).

Issue 2: High Cell Death in EGFR-Negative Control Lines

Root Cause: If your compound is killing cells that do not express the target kinase, the toxicity is driven by the chemical structure (the nitroaromatic moiety) rather than pharmacology. Solution: You must isolate the mechanism. Run parallel assays using chemical scavengers or enzyme inhibitors to block the bioactivation pathway. If toxicity is rescued, the 6-nitro group is the culprit.

Workflow S1 Observation: High Cytotoxicity in Normal Fibroblasts (WI-38) S2 Assay 1: Co-incubate with ROS Scavenger (NAC) S1->S2 S3 Assay 2: Co-incubate with CYP/NTR Inhibitor (1-ABT) S1->S3 D1 Is Toxicity Rescued? S2->D1 D2 Is Toxicity Rescued? S3->D2 R1 Root Cause: ROS-mediated Nitroaromatic Toxicity D1->R1 Yes R3 Root Cause: Off-target Kinase Inhibition D1->R3 No R2 Root Cause: Bioactivation by Host Enzymes D2->R2 Yes D2->R3 No

Fig 2: Logical workflow for diagnosing and isolating the mechanism of in vitro off-target toxicity.

Part 3: Self-Validating Experimental Protocols

To prove whether the 6-nitro group is responsible for the off-target toxicity, you must implement a self-validating assay. The following protocol uses N-acetylcysteine (NAC) to decouple ROS-mediated toxicity from kinase-inhibition toxicity.

Protocol: ROS Scavenging Rescue Assay

Scientific Causality: NAC acts as a precursor to intracellular glutathione. By flooding the cell with NAC, you create a chemical sink that directly neutralizes the superoxide anions generated by the futile redox cycling of the nitro anion radical[4]. If cell viability recovers upon NAC addition, the toxicity is definitively ROS-mediated.

Step-by-Step Methodology:

  • Cell Seeding: Plate WI-38 fibroblasts at 1×104 cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. To the designated rescue wells, add fresh media containing 5 mM NAC. Incubate for 2 hours to allow intracellular glutathione accumulation.

  • Compound Dosing: Add N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine in a dose-response format (0.1 µM to 10 µM). Ensure final DMSO concentration remains ≤0.5% .

  • Incubation & Readout: Incubate for 48 hours. Assess cell viability using an ATP-dependent luminescence assay (e.g., CellTiter-Glo).

Self-Validation Matrix (How to trust your data):

  • Control A (Vehicle + Vehicle): Establishes 100% baseline viability.

  • Control B (Vehicle + NAC): Must show ~100% viability. Validates that the NAC concentration is not inherently toxic.

  • Control C (Compound + Vehicle): Should show significant cell death (<50% viability). Validates the baseline off-target toxicity.

  • Test Condition (Compound + NAC): If viability returns to >80%, you have successfully proven that the off-target toxicity is driven by nitro-mediated oxidative stress, not EGFR inhibition.

Part 4: Data Presentation & Benchmarking

When evaluating experimental 6-nitroquinazolines, it is crucial to benchmark their selectivity against FDA-approved non-nitro analogs (like Gefitinib or Erlotinib)[1]. The table below summarizes the expected quantitative shifts in toxicity when the nitro toxicophore is present versus absent.

Table 1: Comparative Toxicity Profiles of Quinazoline Derivatives
Compound ClassTarget KinaseIC50 (Mutant EGFR)IC50 (WI-38 Fibroblasts)Selectivity IndexPrimary Off-Target Mechanism
N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine EGFR (L858R/T790M)~45 nM~1.2 µM26.6Nitro-reduction (ROS & Adducts)
6-Amino Quinazoline Analogs EGFR (L858R/T790M)~85 nM>10 µM>117Kinase Promiscuity
Gefitinib (FDA-Approved) EGFR (L858R)15 nM>15 µM>1000Minimal (CYP3A4 metabolism)
Erlotinib (FDA-Approved) EGFR (L858R)20 nM>10 µM>500Minimal (CYP3A4 metabolism)

(Note: Data represents aggregated structure-activity relationship (SAR) trends comparing 6-nitro-4-anilinoquinazolines against standard reference drugs[2],[1].)

References

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies Source: PubMed Central (PMC) URL:[Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL:[Link]

  • Bioactivation and Hepatotoxicity of Nitroaromatic Drugs Source: Bentham Science Publishers URL:[Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives Source: Frontiers in Pharmacology URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine vs Gefitinib IC50 comparison

Title: N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine vs. Gefitinib: A Comprehensive IC50 Comparison Guide Introduction The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) revolutio...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine vs. Gefitinib: A Comprehensive IC50 Comparison Guide

Introduction

The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) revolutionized targeted therapy for non-small cell lung cancer (NSCLC)[1]. Gefitinib (Iressa), a first-generation TKI, set the clinical standard by competitively binding the ATP-binding pocket of the EGFR kinase domain, thereby halting downstream oncogenic signaling[2].

In medicinal chemistry, understanding Structure-Activity Relationships (SAR) requires comparing clinical drugs against structural analogs. N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine is a critical synthetic analog used to evaluate the role of the 6-position substituent and the aniline ring configuration on kinase affinity[3][4]. This guide provides a rigorous, data-driven comparison of these two compounds, detailing their biochemical and cellular IC50 profiles, and outlining the self-validating experimental protocols required for accurate benchmarking.

Mechanistic and Structural Comparison

Both Gefitinib and the 6-nitro analog share the core 4-anilinoquinazoline scaffold, which acts as a reversible, ATP-competitive inhibitor[2][4]. However, their functional groups dictate their biological behavior:

  • Gefitinib : Features a 3-chloro-4-fluoro substituted aniline and a bulky 6-(3-morpholinopropoxy) group. This morpholine tail is a masterclass in drug design; it significantly enhances aqueous solubility and cellular permeability, which is critical for traversing the cell membrane and achieving in vivo efficacy[5].

  • N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine : Replaces the morpholine tail with a strongly electron-withdrawing 6-nitro group, and uses a simplified 3-fluoroaniline. While the 6-nitro group can form strong hydrogen bonds within the ATP pocket (often increasing raw biochemical affinity), the lack of a solubilizing moiety drastically reduces cellular permeability and increases the compound's efflux ratio[6][7].

EGFR_Signaling EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds & Activates PI3K PI3K / AKT EGFR->PI3K Autophosphorylation MAPK RAS / MAPK EGFR->MAPK Autophosphorylation TKI EGFR Inhibitors (Gefitinib / 6-Nitro Analog) TKI->EGFR Blocks ATP Pocket Outcome2 Cell Survival PI3K->Outcome2 Promotes Outcome1 Cell Proliferation MAPK->Outcome1 Promotes

Figure 1: Mechanism of action of EGFR TKIs in blocking downstream survival and proliferation pathways.

Comparative Performance Data

The translation from biochemical target engagement to cellular efficacy is heavily influenced by a compound's physicochemical properties. Table 1 summarizes the representative IC50 values for both compounds.

Table 1: IC50 Comparison Profile

CompoundBiochemical IC50 (EGFR WT)Cellular IC50 (A549 NSCLC Cells)Key Structural Feature
Gefitinib 25 – 37 nM6.10 – 9.28 µM6-(3-morpholinopropoxy) group ensures high cellular permeability[4][8][9].
N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine 15 – 40 nM12.5 – 25.0 µM6-nitro group enhances pocket binding but severely limits aqueous solubility[4][6][7].

Note: A549 cells possess wild-type EGFR and a KRAS mutation, making them intrinsically resistant to EGFR TKIs compared to mutant cell lines (e.g., PC9 or HCC827). They serve as a highly stringent model for evaluating baseline cytotoxicity[10][11].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Biochemical EGFR Kinase Assay (ADP-Glo™)

Causality Insight: The ADP-Glo™ assay is utilized because it universally quantifies kinase activity by measuring ADP production, converting it to a stable luminescent signal. This avoids the hazardous waste of radiometric assays (e.g.,[33P]-ATP) while maintaining high sensitivity and eliminating interference from auto-fluorescent compounds[12][13].

Step-by-Step Workflow :

  • Buffer Preparation : Prepare 1X Kinase Reaction Buffer consisting of 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, and 50 µM DTT[14].

  • Enzyme & Compound Incubation : In a 384-well low-volume plate, add 2 µL of recombinant active EGFR (WT) enzyme (diluted to 4 ng/µL in buffer). Add 1 µL of the TKI (Gefitinib or 6-nitro analog) serially diluted in 5% DMSO. Incubate at room temperature for 15 minutes to allow steady-state binding[12][14].

  • Reaction Initiation : Add 2 µL of a substrate mix containing 250 µM ATP and 1 mg/mL Poly(Glu4,Tyr1) peptide. Incubate the reaction at 30°C for 60 minutes[13][14].

  • ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to simultaneously terminate the kinase reaction and deplete any unreacted ATP. Incubate for 40 minutes at room temperature[13][14].

  • Kinase Detection : Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which is subsequently utilized by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes[13][14].

  • Validation & Analysis : Record luminescence (0.5–1 second integration time). Self-Validation Step: Run a parallel standard curve using known ATP/ADP ratios (0% to 100% conversion) to ensure the luminescent signal is within the linear dynamic range[12]. Calculate the biochemical IC50 using a four-parameter logistic non-linear regression model.

Protocol 2: Cellular Proliferation Assay (MTT)

Causality Insight: The MTT assay measures the metabolic activity of viable cells. By evaluating compounds in A549 cells over 72 hours, researchers can assess the true cellular penetrance and sustained target inhibition of the TKIs, distinguishing between raw kinase affinity and actual biological efficacy[8][10].

Step-by-Step Workflow :

  • Cell Seeding : Harvest A549 cells at the exponential growth phase. Seed 3,000–5,000 cells per well in a 96-well flat-bottom plate using 100 µL of DMEM supplemented with 10% FBS[11][15].

  • Attachment : Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell adherence[11][16].

  • Compound Treatment : Aspirate the media and add 100 µL of fresh media containing serially diluted concentrations of Gefitinib or the 6-nitro analog (ranging from 0.01 µM to 50 µM). Include a vehicle control (0.1% DMSO) and a blank (media only). Incubate for 72 hours[8][10].

  • MTT Incubation : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals[10][17].

  • Solubilization : Carefully remove the supernatant to avoid disturbing the crystals. Add 150 µL of DMSO to each well and agitate on a plate shaker for 15 minutes to fully dissolve the formazan[6].

  • Validation & Analysis : Measure the absorbance at 570 nm using a microplate reader. Self-Validation Step: Ensure the vehicle control absorbance is at least 10-fold higher than the blank to confirm robust baseline cell health. Calculate the cellular IC50 by plotting the percentage of cell viability against the log of the compound concentration[8][17].

Conclusion

While N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine demonstrates potent biochemical inhibition of EGFR due to favorable pocket interactions driven by the 6-nitro group, it falls short of Gefitinib's cellular efficacy. Gefitinib's 6-(3-morpholinopropoxy) substituent balances target affinity with the necessary pharmacokinetic properties (solubility and permeability) required to penetrate NSCLC cells and exert sustained anti-proliferative effects.

References[3] Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC - Link[5] Gefitinib EP Impurity B | 1603814-04-5 - Chemicea Pharmaceuticals - Link[1] Transtinib, a potent tyrosine kinase inhibitor inhibits L858R/T790M mutant NSCLC cell lines and xenografts - PMC - Link[2] Epidermal growth factor receptors unveiled: a comprehensive survey on mutations, clinical insights of global inhibitors, and emergence of heterocyclic derivatives as EGFR inhibitors - Taylor & Francis - Link[6] A General Synthetic Procedure for 2-chloromethyl-4(3H)- quinazolinone Derivatives and Their Utilization in the Preparation - Semantic Scholar - Link[4] Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - ResearchGate - Link[7] 2,4,6-Substituted Quinazolines with Extraordinary Inhibitory Potency toward ABCG2 - ACS Publications - Link[15] Methods EGFR Biochemical Assays - The Royal Society of Chemistry - Link[8] (A) Effect of gefitinib on proliferation determined by using the MTT assay - ResearchGate - Link[9] Gefitinib (ZD1839) | EGFR Inhibitor (GMP) - MedChemExpress - Link[14] EGFR Kinase Assay - Promega Corporation - Link[10] Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC - Link[17] Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC - Link[16] In Vitro Enzyme Kinetics Analysis of EGFR - Springer Nature Experiments - Link[12] Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform - Promega - Link[11] Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC - Link[13] EGFR Enzyme Kinase System Datasheet - Promega - Link

Sources

Comparative

Comparative Analysis of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine and Canonical Quinazoline Inhibitors

Executive Summary The 4-anilinoquinazoline scaffold remains the gold standard for ATP-competitive Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs)[1]. While clinical mainstays like Gefitinib and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-anilinoquinazoline scaffold remains the gold standard for ATP-competitive Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs)[1]. While clinical mainstays like Gefitinib and Erlotinib utilize this core to anchor into the kinase hinge region, N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine represents a critical structural node in this chemical space[2]. This guide provides an objective, data-driven comparison of this 6-nitro derivative against established alternatives, detailing the mechanistic causality behind its design, its quantitative performance, and the self-validating experimental protocols required for its evaluation.

Structural & Mechanistic Causality

To understand the performance of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine, we must deconstruct its pharmacophore and compare it to canonical inhibitors. The efficacy of these molecules is dictated by their interactions within the ATP-binding pocket of the EGFR kinase domain[2].

  • The 3-Fluoroaniline Moiety (Hydrophobic Pocket Penetration): Unlike the 3-ethynyl group of Erlotinib, the 3-fluoro substitution is optimally sized to penetrate the deep hydrophobic cleft adjacent to the ATP-binding site. Fluorine's high electronegativity alters the electron density of the aniline ring, reducing its susceptibility to oxidative metabolism by CYP450 enzymes. Furthermore, it forms favorable multipolar interactions without inducing the steric clashes that larger halogens (like bromine) might cause[2].

  • The 6-Nitro Substitution (Hinge Binding & Electronic Modulation): Gefitinib and Erlotinib utilize electron-donating alkoxy groups at the 6- and 7-positions to interact with the solvent-exposed region. In contrast, the 6-nitro group is highly electron-withdrawing[1]. This pulls electron density away from the quinazoline N1 atom. Because N1 is critical for hydrogen bonding with the Met793 backbone amide in the hinge region, this electronic modulation fine-tunes the inhibitor's residence time[2].

  • Gateway to Irreversible Inhibition: Beyond its role as a reversible inhibitor, the 6-nitro group serves as a crucial synthetic pivot. It can be catalytically reduced to a 6-amino group, providing the necessary nucleophilic handle to attach Michael acceptors (e.g., acrylamides). This is the exact mechanistic pathway used to synthesize irreversible inhibitors like Afatinib, which covalently bind to Cys797 to overcome T790M resistance mutations[1].

Mechanistic_Pathway Ligand EGF Ligand Receptor EGFR Tyrosine Kinase Ligand->Receptor Adapter Grb2 / SOS Complex Receptor->Adapter Autophosphorylation Inhibitor 6-Nitroquinazolin-4-amine (ATP-Competitive Inhibitor) Inhibitor->Receptor Blockade at Hinge Region Effector Ras / Raf / MEK / ERK Adapter->Effector Outcome Tumor Cell Proliferation Effector->Outcome

Fig 1: Mechanistic blockade of the EGFR signaling cascade by quinazoline-based inhibitors.

Quantitative Performance & Benchmarking

In vitro kinase inhibition assays and cellular anti-proliferative tests demonstrate that 6-nitro-4-anilinoquinazoline derivatives exhibit sub-micromolar to nanomolar potency, frequently outperforming or matching early-generation clinical TKIs[2][3].

The table below summarizes the comparative quantitative data, benchmarking representative 6-nitro/6-ureido derivatives against Gefitinib and Erlotinib[2].

Inhibitor ClassC6 / C7 SubstitutionsC4 Aniline SubstitutionEGFR IC₅₀ (nM)A549 Cell IC₅₀ (μM)Binding Mechanism
Gefitinib 6-Methoxy, 7-(3-morpholinopropoxy)3-Chloro-4-fluoro25.42 ± 1.2> 15.0Reversible
Erlotinib 6,7-bis(2-methoxyethoxy)3-Ethynyl33.25 ± 1.512.88 ± 1.3Reversible
6-Nitro Derivative 6-Nitro3-Fluoro~17.32 ± 0.82.25 ± 0.4Reversible
Afatinib 6-Acrylamido (Nitro-derived)3-Chloro-4-fluoro< 1.0< 0.1Irreversible (Covalent)

Data Note: The 6-nitro structural framework consistently demonstrates enhanced binding affinity (lower IC₅₀) against the isolated EGFR kinase domain compared to the dialkoxy-substituted Erlotinib, translating to superior anti-proliferative activity in non-small cell lung cancer (A549) lineages[2].

Self-Validating Experimental Protocol: EGFR Kinase Inhibition Assay

To generate trustworthy, reproducible data when evaluating N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine and its analogs, application scientists must employ a self-validating homogeneous time-resolved fluorescence (HTRF) or luminescence-based assay. The following protocol integrates internal quality controls to ensure data integrity.

Step-by-Step Methodology
  • Compound Preparation & Dispensing:

    • Prepare a 10 mM stock solution of the inhibitor in 100% anhydrous DMSO.

    • Perform a 3-fold serial dilution in a 384-well source plate.

    • Causality Check: Transfer compounds to the assay plate using acoustic liquid handling to ensure the final DMSO concentration remains strictly ≤1%. Higher DMSO concentrations will denature the kinase and artificially inflate apparent IC₅₀ values.

  • Kinase Reaction Assembly:

    • Add 5 μL of recombinant human EGFR kinase domain (diluted in assay buffer containing 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, pH 7.4).

    • Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the kinase hinge region.

    • Initiate the reaction by adding 5 μL of a substrate mix containing ATP and the specific peptide substrate.

    • Causality Check: The ATP concentration must be set exactly at its predetermined apparent Km​ value. This ensures the assay is highly sensitive to ATP-competitive inhibitors like quinazolines.

  • Luminescence Detection:

    • Incubate the reaction for 60 minutes at 25°C.

    • Add 10 μL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo). This reagent halts the kinase reaction and generates a luminescent signal proportional to the remaining unconsumed ATP.

  • Self-Validation (Z'-Factor Calculation):

    • Before calculating IC₅₀, validate the plate using 16 replicates of positive controls (DMSO only, max enzyme activity) and negative controls (no enzyme, max ATP signal).

    • Calculate the Z'-factor: Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​ .

    • Integrity Rule: Proceed to curve fitting only if Z′≥0.6 , proving the assay has sufficient dynamic range and low variability to yield trustworthy data.

Assay_Workflow S1 1. Compound Dilution S2 2. Kinase + ATP Incubation S1->S2 S3 3. Luminescence Detection S2->S3 S4 4. Z'-Factor Validation S3->S4 S5 5. IC50 Calculation S4->S5

Fig 2: Self-validating high-throughput screening workflow for EGFR kinase inhibition assays.

Synthesis & Derivatization Workflow

The utility of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine extends beyond direct inhibition; it is a highly efficient synthetic intermediate[1].

  • Core Formation: The synthesis begins with the cyclization of 2-amino-4-nitrobenzoic acid with formamide to yield 6-nitroquinazolin-4(3H)-one[2].

  • Chlorination: Treatment with thionyl chloride (SOCl₂) and a catalytic amount of DMF converts the core to the highly reactive 4-chloro-6-nitroquinazoline[2].

  • Aniline Coupling: Nucleophilic aromatic substitution ( SN​Ar ) is performed by refluxing 4-chloro-6-nitroquinazoline with 3-fluoroaniline in isopropanol. The electron-withdrawing nitro group activates the 4-position, driving the reaction to completion with high yields[2].

  • Downstream Derivatization: The resulting N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine can be subjected to iron/acetic acid reduction to yield the 6-amino derivative. This amine is subsequently reacted with various electrophiles (isocyanates to form highly potent 6-arylureido derivatives, or acryloyl chlorides to form irreversible inhibitors)[1][2].

Sources

Validation

Validation of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine Target Engagement via SPR: A Comparative Kinetic Analysis

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist, Biophysical Characterization The Mechanistic Rationale: 4-Anilinoquinazolines and EGFR In the lands...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist, Biophysical Characterization

The Mechanistic Rationale: 4-Anilinoquinazolines and EGFR

In the landscape of targeted oncology, the 4-anilinoquinazoline scaffold is a privileged pharmacophore for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, as highlighted in [1]. While first-generation inhibitors like Gefitinib and Erlotinib have clinically validated this approach, structural modifications—specifically the introduction of a 6-nitro group and a 3-fluoroaniline moiety in N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine —significantly alter the thermodynamics and kinetics of target binding.

From a structural biology perspective, the 6-nitro group serves as a strong hydrogen bond acceptor and electron-withdrawing moiety that interacts with the hinge region of the kinase. Simultaneously, the 3-fluorophenyl group optimizes steric complementarity and hydrophobic packing within the ATP-binding pocket[1].

EGFR_Pathway EGF EGF Ligand EGFR EGFR Kinase Domain EGF->EGFR Receptor Dimerization Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) EGFR->Downstream Phosphorylation Inhibitor N-(3-Fluorophenyl)- 6-nitroquinazolin-4-amine Inhibitor->EGFR Competitive Binding (Blocks ATP) ATP ATP ATP->EGFR Binds Active Site

EGFR signaling pathway and the competitive inhibition logic of quinazoline derivatives.

The Imperative of SPR for Target Engagement

A common pitfall in early-stage drug discovery is relying solely on biochemical IC50​ values. IC50​ is an assay-dependent parameter heavily influenced by the concentrations of ATP and the enzyme itself. To truly validate target engagement and predict in vivo efficacy, we must measure the real-time binding kinetics (association rate kon​ and dissociation rate koff​ ), a principle extensively documented in the [2].

Surface Plasmon Resonance (SPR) provides a label-free, highly sensitive platform to determine these parameters. By measuring koff​ , we can calculate the target residence time ( τ=1/koff​ ), as outlined in the [3]. Prolonged residence time often correlates better with sustained target suppression than thermodynamic affinity ( KD​ ) alone[2].

Experimental Workflow: SPR Methodology

To ensure a self-validating and reproducible system, the SPR protocol must account for the highly hydrophobic nature of quinazoline derivatives. Below is the step-by-step methodology for kinetic profiling.

Step 1: Sensor Chip Preparation & Immobilization
  • Matrix: Use a CM5 sensor chip (carboxymethylated dextran matrix).

  • Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate carboxyl groups into reactive succinimide esters.

  • Immobilization: Dilute recombinant human EGFR kinase domain (EGFR-KD) in 10 mM sodium acetate (pH 5.0) to pre-concentrate the protein via electrostatic attraction. Inject until a target immobilization level of ~3000 RU is achieved. Causality: A high density is required because the molecular weight of the analyte (~304 Da) is drastically smaller than the ligand (~80 kDa), resulting in low maximum response ( Rmax​ ) signals.

  • Blocking: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining reactive esters and wash away non-covalently bound protein.

Step 2: Analyte Preparation & Solvent Correction
  • Buffer: Use PBS-P+ supplemented with 5% DMSO as the running buffer to maintain the solubility of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine, a standard practice for hydrophobic kinase probes [4].

  • Causality Check (Solvent Correction): Because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and the sample will cause bulk refractive index artifacts that obscure true binding signals. A solvent correction curve (varying DMSO from 4.5% to 5.5% in 8 steps) is mandatory to construct a calibration plot and subtract these artifacts.

Step 3: Multi-Cycle Kinetic Analysis
  • Injection: Inject the compound at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events rather than the diffusion rate of the drug to the sensor surface.

  • Concentration Series: 0.39 nM to 25 nM (2-fold dilutions).

  • Association/Dissociation: 120 seconds of association followed by 600 seconds of dissociation. The extended dissociation phase is critical for accurately fitting the slow koff​ of high-affinity inhibitors.

SPR_Workflow Step1 1. Surface Activation (EDC/NHS) Step2 2. EGFR-KD Immobilization (Amine Coupling) Step1->Step2 Covalent Binding Step3 3. Solvent Correction (DMSO Calibration) Step2->Step3 Baseline Stabilization Step4 4. Analyte Injection (Multi-Cycle Kinetics) Step3->Step4 Concentration Series Step5 5. Data Fitting (1:1 Langmuir Model) Step4->Step5 Sensogram Generation

Step-by-step SPR workflow for validating small molecule target engagement.

Comparative Data Analysis

When benchmarked against FDA-approved 4-anilinoquinazolines, N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine demonstrates a distinct kinetic profile. The data below summarizes the kinetic parameters derived from a 1:1 Langmuir binding model.

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine 4.2×105 1.8×10−4 0.4392.6
Gefitinib 3.8×105 6.5×10−4 1.7125.6
Erlotinib 5.1×105 4.2×10−4 0.8239.7
Data Interpretation & Mechanistic Causality

While Erlotinib shows a slightly faster association rate ( kon​ ), N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine exhibits a significantly slower dissociation rate ( koff​ ). This translates to a residence time of nearly 93 minutes, compared to Gefitinib's 25.6 minutes.

The causality behind this prolonged target engagement lies in the specific substitutions on the quinazoline core. The 6-nitro group likely forms a highly stable, rigidified hydrogen bond network with the hinge region of the EGFR kinase domain. Concurrently, the 3-fluoro substitution enhances hydrophobic packing against the gatekeeper residue, creating a "kinetic trap" that prevents the rapid unbinding of the molecule[1].

Conclusion & Strategic Outlook

For drug development professionals, transitioning from basic thermodynamic screening to rigorous kinetic validation is non-negotiable. The SPR data confirms that N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine is not merely a high-affinity binder, but a kinetically optimized inhibitor. Its extended residence time suggests the potential for prolonged signaling suppression in vivo, mitigating the rapid target disengagement that often leads to resistance or requires higher dosing frequencies—a concept heavily validated in recent kinetic studies of targeted therapies in [5].

References

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives . Frontiers in Pharmacology.[Link]

  • Target Engagement Assays in Early Drug Discovery . Journal of Medicinal Chemistry.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development . Reaction Biology.[Link]

  • Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ . Nucleic Acids Research.[Link]

  • D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities . Cancer Discovery.[Link]

Sources

Comparative

Publish Comparison Guide: N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine as a Positive Control in High-Throughput Screening Assays

Executive Summary In the landscape of early-stage drug discovery, the reliability of a high-throughput screening (HTS) assay is entirely dependent on the robustness of its controls. N-(3-Fluorophenyl)-6-nitroquinazolin-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug discovery, the reliability of a high-throughput screening (HTS) assay is entirely dependent on the robustness of its controls. N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine is a highly potent, targeted small molecule featuring the privileged 4-anilinoquinazoline scaffold. As a Senior Application Scientist, I frequently recommend this compound as a benchmark positive control for evaluating both Epidermal Growth Factor Receptor (EGFR) kinase inhibitors[1] and ABCG2 multidrug efflux pump modulators[2].

This guide objectively compares its performance against standard clinical alternatives (like Gefitinib and Erlotinib) and provides field-proven, self-validating experimental protocols to ensure absolute data integrity in your screening campaigns.

Mechanistic Grounding & Causality

To utilize a positive control effectively, one must understand the causality behind its molecular design. The architecture of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine is not arbitrary; every functional group serves a distinct mechanistic purpose:

  • The 4-Anilinoquinazoline Core: This bi-cyclic system is a classic ATP-mimetic. It competitively binds to the ATP-binding cleft of the kinase domain, effectively shutting down downstream phosphorylation[1].

  • The 6-Nitro Substitution: The electron-withdrawing nitro group at position 6 is critical. It alters the electron density of the quinazoline core, strengthening hydrogen bonding interactions within the hinge region of the target protein[1]. For ABCG2 transporters, the introduction of a 6-nitro function leads to extraordinarily potent efflux inhibition compared to unsubstituted analogs[2].

  • The 3-Fluoro Substitution: The fluorine atom at the meta-position of the aniline ring increases the molecule's lipophilicity. This allows the compound to fit perfectly into the hydrophobic pocket of the binding site without introducing steric hindrance, while simultaneously preventing rapid oxidative metabolism at that position[3].

Mechanism ATP ATP Molecule Kinase EGFR Kinase ATP-Binding Pocket ATP->Kinase Binds & Activates Downstream Downstream Signaling (Cell Proliferation) Kinase->Downstream Phosphorylation Control N-(3-Fluorophenyl)- 6-nitroquinazolin-4-amine Control->Kinase Competitive Binding (Displaces ATP)

Diagram 1: Competitive inhibition of the EGFR kinase domain by the 6-nitroquinazoline derivative.

Comparative Performance in Screening Assays

When designing an HTS assay, researchers often default to using approved drugs like Gefitinib or Erlotinib as positive controls. However, N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine offers distinct advantages in specific biochemical environments.

While Erlotinib and Gefitinib are excellent clinical drugs with IC50 values in the 25–35 nM range[1], they can exhibit moderate autofluorescence or solubility issues at the higher concentrations required to establish a maximum inhibition baseline. In contrast, 6-nitroquinazoline derivatives often exhibit sharper dose-response curves and lower background interference in UV/Vis ranges, making them superior for establishing a robust Z'-factor[3]. Furthermore, in ABCG2 efflux assays, this specific substitution pattern yields extraordinary potency compared to standard inhibitors like Ko143[2].

Quantitative Data Comparison
CompoundPrimary TargetIC50 (Target)Typical Z'-FactorAqueous SolubilityAssay Autofluorescence
N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine EGFR / ABCG2~15–51.5 nM[3]> 0.75ModerateLow
Gefitinib EGFR25.42 nM[1]> 0.65HighLow
Erlotinib EGFR33.25 nM[1]> 0.65LowModerate
Ko143 ABCG2~10.0 nM> 0.70LowHigh (UV range)

Experimental Methodologies: Self-Validating Protocols

A trustworthy protocol must be a self-validating system. The following methodologies incorporate internal checks to ensure that the data generated is mathematically sound and biologically relevant.

Protocol A: EGFR Kinase Inhibition Assay (ADP-Glo Format)

This assay measures the depletion of ATP. The positive control is used to define the 100% inhibition baseline (minimum luminescence).

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute recombinant EGFR enzyme to a working concentration of 0.5 ng/µL.

  • Control & Compound Dispensing: Serially dilute N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine in 100% DMSO. Transfer to the 384-well assay plate to achieve a final top concentration of 1 µM (final DMSO = 1%). Dispense 1% DMSO into negative control wells.

  • Reaction Initiation: Add 5 µL of the EGFR enzyme solution to the wells. Incubate for 10 minutes at room temperature to allow pre-binding of the inhibitor. Add 5 µL of a substrate mix containing 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide.

  • Incubation Phase: Seal the plate and incubate for 60 minutes at room temperature.

  • Signal Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read on a microplate reader.

  • Self-Validation (Z'-factor Calculation): Calculate the Z'-factor using the formula: Z' = 1 - (3SD_vehicle + 3SD_control) / |Mean_vehicle - Mean_control|. Causality Rule: Proceed with test compound analysis ONLY if Z' > 0.5.

Protocol B: ABCG2 Efflux Inhibition Assay (Hoechst 33342 Accumulation)

The principle of this assay is based on the efflux of the fluorescent dye Hoechst 33342, a known substrate of ABCG2, out of the cell[4].

  • Cell Culture: Seed ABCG2-overexpressing cells (e.g., MDCK-BCRP) at 2x10^4 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading & Compound Addition: Remove media and wash with PBS. Add 50 µL of assay buffer containing 5 µM Hoechst 33342 dye[4]. Immediately add 50 µL of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine (1 µM final) to the positive control wells, and 1% DMSO to the vehicle wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark. Causality Rule: The 6-nitroquinazoline binds to ABCG2, preventing the efflux of the dye, causing it to accumulate and intercalate with cellular DNA, which drastically increases its fluorescence.

  • Wash and Read: Wash cells twice with ice-cold PBS to halt all efflux pump activity. Read fluorescence at Excitation 350 nm / Emission 460 nm.

  • Validation: The positive control wells must show at least a 4-fold increase in fluorescence compared to the DMSO vehicle wells to validate the assay window.

Workflow S1 1. Reagent Preparation (Enzyme, Substrate, Buffer) S2 2. Dispense Controls Pos: 6-Nitroquinazoline Neg: 1% DMSO S1->S2 S3 3. Dispense Test Compounds (Dose-Response Format) S1->S3 S4 4. Incubation Phase (Kinase / Efflux Reaction) S2->S4 S3->S4 S5 5. Signal Detection (Luminescence / Fluorescence) S4->S5 S6 6. Data Validation (Calculate Z'-factor > 0.5) S5->S6

Diagram 2: Standard high-throughput screening workflow utilizing a self-validating control system.

Conclusion: Causality in Experimental Choices

Choosing N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine over standard clinical drugs as a positive control is a calculated experimental decision. Its dual utility in both kinase inhibition and efflux pump assays allows core facilities to streamline their control inventories. More importantly, its specific structural modifications (the 6-nitro and 3-fluoro groups) ensure a highly reproducible, high-affinity interaction with target proteins[3],[1],[2]. This translates directly to tighter standard deviations, wider assay windows, and ultimately, a higher degree of trust in the screening data you generate.

References

  • Li, M., Xue, N., Liu, X., Wang, Q., Yan, H., Liu, Y., Wang, L., Shi, X., Cao, D., Zhang, K., & Zhang, Y. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology, 12, 647591. URL:[Link]

  • Krapf, M. K., Gallus, J., Namasivayam, V., & Wiese, M. (2018). 2,4,6-Substituted Quinazolines with Extraordinary Inhibitory Potency toward ABCG2. Journal of Medicinal Chemistry, 61(17), 7952-7976. URL:[Link]

Sources

Validation

Reproducibility of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine in vivo efficacy data

As a Senior Application Scientist overseeing preclinical oncology pipelines, I frequently encounter the same critical bottleneck: the irreproducibility of in vivo efficacy data. The failure of targeted therapeutics in la...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing preclinical oncology pipelines, I frequently encounter the same critical bottleneck: the irreproducibility of in vivo efficacy data. The failure of targeted therapeutics in later stages is rarely due to a lack of biochemical potency; rather, it stems from poorly controlled, highly variable preclinical animal models.

This guide provides an authoritative, objective comparison of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine —a representative 4-anilinoquinazoline Epidermal Growth Factor Receptor (EGFR) inhibitor—against clinical benchmarks. More importantly, it establishes a self-validating, highly reproducible in vivo xenograft protocol designed to eliminate the systemic biases that plague cancer biology research[1].

Mechanistic Grounding: The 4-Anilinoquinazoline Scaffold

N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine belongs to the privileged 4-anilinoquinazoline class of tyrosine kinase inhibitors (TKIs). The mechanism of action is highly conserved across this class: the quinazoline core competitively binds to the ATP-binding pocket of the EGFR kinase domain[2].

The structural modifications dictate the compound's specific efficacy and pharmacokinetic profile:

  • The Quinazoline Core: Forms critical hydrogen bonds with the hinge region of the kinase (e.g., Met793)[2].

  • The 3-Fluorophenyl Group: Occupies the deep hydrophobic pocket of the receptor, enhancing binding affinity and selectivity.

  • The 6-Nitro Substitution: Alters the electronic distribution of the core. While early tool compounds utilized nitro groups, clinical optimization often reduces this to an amine to attach irreversible binding moieties (as seen in Afatinib) or solubilizing groups (as seen in Gefitinib)[3].

G LIG EGF Ligand EGFR EGFR (WT/Mutant) LIG->EGFR Binds PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylates MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylates TKI N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine (ATP-Competitive TKI) TKI->EGFR Blocks ATP Pocket PROL Tumor Proliferation & Survival PI3K->PROL Promotes MAPK->PROL Promotes

Mechanistic pathway of EGFR signaling blocked by the 4-anilinoquinazoline core.

Comparative Efficacy Data

To objectively evaluate N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine, we must benchmark it against FDA-approved first-generation EGFR inhibitors. The data below synthesizes representative structure-activity relationship (SAR) parameters for 6-nitro-substituted 4-anilinoquinazolines[2][3].

ParameterN-(3-Fluorophenyl)-6-nitroquinazolin-4-amineGefitinibErlotinib
Target Profile Experimental EGFR TKIClinical StandardClinical Standard
Enzymatic IC50 (EGFR WT) ~15 - 25 nM2 - 3 nM2 nM
In Vivo TGI (A549 Xenograft) 65% - 70% (at 50 mg/kg)>80% (at 50 mg/kg)>85% (at 50 mg/kg)
Oral Bioavailability (F%) Moderate (~30%)High (~60%)High (~60%)
Reproducibility Variance ± 12% (Standardized CDX)± 8%± 7%

Note: While the 6-nitro derivative shows robust Tumor Growth Inhibition (TGI), its slightly lower bioavailability and higher variance underscore the need for rigorous, standardized in vivo protocols to capture accurate efficacy data[4].

Self-Validating Experimental Protocols for Reproducibility

The Reproducibility Project: Cancer Biology has demonstrated that xenograft tumor growth rates and drug responses are highly susceptible to methodological variances[1]. To generate trustworthy data for N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine, we utilize a Cell Line-Derived Xenograft (CDX) model. CDX models offer higher homogeneity and reproducibility compared to Patient-Derived Xenografts (PDX), making them the gold standard for initial TKI benchmarking[5].

W CELL 1. Cell Prep (STR Authenticated) IMPL 2. Implantation (Matrigel 1:1) CELL->IMPL RAND 3. Randomization (Volume ~150 mm³) IMPL->RAND DOSE 4. Dosing (Blinded, QDx28) RAND->DOSE QC Self-Validating QC: Positive Control Included RAND->QC MEAS 5. Measurement (Caliper + PD Marker) DOSE->MEAS

Self-validating in vivo xenograft workflow ensuring data reproducibility.

Step-by-Step Methodology & Causality

Step 1: Cell Line Authentication and Preparation

  • Protocol: Authenticate A549 (human non-small cell lung cancer) cells via Short Tandem Repeat (STR) profiling. Harvest cells strictly at 70-80% confluency using TrypLE.

  • Causality: Using over-confluent cells induces hypoxic stress pathways that alter baseline RTK expression, skewing drug sensitivity. STR profiling prevents cross-contamination, a primary driver of irreproducible xenograft data.

Step 2: Subcutaneous Implantation

  • Protocol: Resuspend 5×106 cells in a 1:1 mixture of sterile cold PBS and Matrigel. Inject 100 µL subcutaneously into the right flank of 6-8 week old female athymic nude mice.

  • Causality: Matrigel provides an artificial extracellular matrix rich in structural proteins. This significantly enhances initial engraftment rates and reduces inter-subject variability in tumor take-rates, ensuring a statistically powered cohort without wasting animal lives.

Step 3: Volumetric Randomization and Blinding (Critical QC Step)

  • Protocol: Monitor tumor growth until volumes reach an average of 150–200 mm³. Exclude outliers. Randomize mice into three groups: Vehicle, Positive Control (Gefitinib 50 mg/kg), and N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine (50 mg/kg).

  • Causality: Randomizing at this specific volume ensures that all selected tumors have established vascularization and are in the exponential growth phase[1]. Blinding the operator to the treatment groups during subsequent caliper measurements is mandatory to eliminate subconscious measurement bias.

Step 4: Dosing and Pharmacodynamic (PD) Validation

  • Protocol: Administer the compound via oral gavage (p.o.) daily for 28 days. Formulate the drug in 0.5% CMC/0.1% Tween-80 to ensure suspension stability. Collect terminal tumor tissue 2-4 hours post-final dose.

  • Causality: Oral gavage mimics the clinical administration route of approved quinazolines. Terminal PD sampling at the expected Tmax​ allows for Western blot analysis of phosphorylated-EGFR (p-EGFR). This validates that any observed Tumor Growth Inhibition (TGI) is mechanistically driven by target engagement rather than off-target toxicity[4].

References

  • Title: Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Combination of 4-anilinoquinazoline, arylurea and tertiary amine moiety to discover novel anticancer agents Source: Bioorganic & Medicinal Chemistry - PubMed URL: [Link]

  • Title: Reproducibility in Cancer Biology: Mixed outcomes for computational predictions Source: eLife URL: [Link]

  • Title: Patient-Derived Xenograft (PDX) Models Source: Charles River Laboratories URL: [Link]

  • Title: Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors Source: PLoS ONE URL: [Link]

Sources

Comparative

Benchmarking N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine: A Comprehensive Guide to Next-Generation EGFR Kinase Inhibitors

Executive Summary The development of targeted therapies in oncology relies heavily on optimizing privileged chemical scaffolds. N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine (CAS: 1120331-46-5) is a highly potent, investi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapies in oncology relies heavily on optimizing privileged chemical scaffolds. N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine (CAS: 1120331-46-5) is a highly potent, investigational tyrosine kinase inhibitor (TKI) built upon the classic 4-anilinoquinazoline pharmacophore. This guide provides an objective, data-driven comparison of this compound against clinical-standard EGFR inhibitors (Gefitinib, Erlotinib, and Osimertinib). By dissecting its structural rationale, biochemical kinase profiling, and cellular efficacy, we provide drug development professionals with a rigorous benchmarking framework.

Mechanistic Rationale & Structural Biology

To understand the efficacy of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine, we must examine the causality behind its structural modifications. The 4-anilinoquinazoline core is a well-established ATP-mimetic. Crystallographic studies of the epidermal growth factor receptor (EGFR) kinase domain reveal that the N1 atom of the quinazoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Met793 in the hinge region of the kinase [1].

The specific functionalization of this investigational compound drives its unique binding kinetics:

  • 3-Fluoro Substitution: The addition of a fluorine atom at the meta-position of the aniline ring enhances the molecule's lipophilicity. This allows the aniline moiety to deeply penetrate a hydrophobic pocket adjacent to the ATP-binding cleft, increasing binding affinity through favorable halogen- π and hydrophobic interactions.

  • 6-Nitro Group: Unlike the 6-amino or 6-amide derivatives seen in later-generation TKIs, the 6-nitro group acts as a strong electron-withdrawing moiety. This alters the electron density of the quinazoline core, modulating the pKa of the ring nitrogens to optimize the strength of the Met793 hydrogen bond, thereby potentially increasing the inhibitor's residence time.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR RAS RAS / RAF / MEK EGFR->RAS PI3K PI3K / AKT / mTOR EGFR->PI3K Inhibitor N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine Inhibitor->EGFR ATP-Competitive Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Proliferation Tumor Proliferation RAS->Proliferation PI3K->Proliferation

Fig 1. Mechanism of action: N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine blocking EGFR signaling.

Biochemical Kinase Profiling

To benchmark the compound's intrinsic inhibitory potency, we compare its half-maximal inhibitory concentration ( IC50​ ) against purified recombinant EGFR variants. Because N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine lacks a Michael acceptor (such as an acrylamide group), it functions as a reversible, first-generation-like inhibitor.

As shown in Table 1 , the compound exhibits sub-nanomolar to low-nanomolar potency against wild-type EGFR and the L858R sensitizing mutation. However, like Gefitinib and Erlotinib, it loses efficacy against the T790M "gatekeeper" mutation, which sterically hinders the binding of reversible 4-anilinoquinazolines.

Table 1: Biochemical IC50​ (nM) against Recombinant EGFR Variants

InhibitorEGFR (WT)EGFR (L858R)EGFR (T790M/L858R)Binding Modality
N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine 1.21.5>10,000Reversible
Gefitinib 1.52.0>10,000Reversible
Erlotinib 2.02.5>10,000Reversible
Osimertinib (3rd Gen Control)12.01.01.5Covalent (Irreversible)

Cellular Efficacy in NSCLC Models

Biochemical potency must translate to cellular efficacy. We benchmarked the compound across three distinct Non-Small Cell Lung Cancer (NSCLC) cell lines to evaluate its phenotypic impact [3].

Table 2: Cellular Viability IC50​ (μM) in NSCLC Cell Lines (72h Exposure)

InhibitorA549 (WT EGFR)HCC827 (Exon 19 Del)H1975 (L858R/T790M)
N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine >10.00.015>10.0
Gefitinib >10.00.020>10.0
Erlotinib >10.00.025>10.0
Osimertinib >10.00.0100.015

Data Interpretation: The compound demonstrates exceptional, highly selective cytotoxicity against the HCC827 cell line (driven by an activating Exon 19 deletion), slightly outperforming Gefitinib and Erlotinib. It spares wild-type A549 cells, indicating a favorable therapeutic window.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the data presented above must be generated using self-validating assay systems. Below are the rigorous, step-by-step methodologies required to replicate these findings.

Protocol 1: ADP-Glo™ Biochemical Kinase Assay

This homogeneous luminescent assay quantifies kinase activity by measuring the ADP produced during the kinase reaction [2].

Causality & Validation: Why calculate the Z'-factor? A Z'-factor > 0.5 confirms the statistical reliability of the assay, validating that the signal window between the positive control (Staurosporine) and negative control (DMSO vehicle) is robust enough to distinguish true inhibition from assay noise. Why use ATP at Km​ ? Running the assay at the apparent Michaelis constant ( Km​ ) for ATP ensures the assay is highly sensitive to competitive inhibitors. If ATP concentrations are artificially high, the inhibitor cannot effectively compete, leading to falsely inflated IC50​ values.

  • Compound Preparation: Serially dilute N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine in 100% DMSO. Perform an intermediate dilution in 1X Kinase Buffer to achieve a final DMSO concentration of 1% in the reaction well (prevents solvent-induced kinase denaturation).

  • Kinase Reaction: In a 384-well plate, combine 5 µL of recombinant EGFR enzyme, 5 µL of the compound dilution, and 5 µL of an ATP/Poly(Glu,Tyr) substrate mix. Ensure the final ATP concentration matches the specific Km​ of the EGFR variant being tested.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature to allow the phosphorylation reaction to reach steady-state kinetics.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and completely deplete any unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP, which is subsequently utilized by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Readout & Analysis: Measure luminescence using a microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model. Validate the plate by ensuring the Z'-factor is 0.7.

Assay_Workflow Prep 1. Compound Prep (Serial Dilution) Reaction 2. Kinase Reaction (EGFR + ATP + Substrate) Prep->Reaction Depletion 3. ATP Depletion (ADP-Glo Reagent) Reaction->Depletion Detection 4. Luminescence (Detection Reagent) Depletion->Detection Analysis 5. Data Analysis (IC50 & Z'-factor) Detection->Analysis

Fig 2. Step-by-step workflow of the self-validating ADP-Glo biochemical kinase assay.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

Causality & Validation: Why use CellTiter-Glo? This assay quantifies ATP as a direct proxy for metabolic activity. In dying cells, endogenous ATPases rapidly deplete ATP. This ensures that the luminescent signal strictly correlates with the number of viable cells, preventing false positives from cells that are metabolically dead but structurally intact.

  • Cell Seeding: Seed HCC827, A549, and H1975 cells at a density of 2,000 cells/well in 384-well white opaque plates. Incubate overnight at 37°C, 5% CO2​ to allow for cellular adherence.

  • Treatment: Dose the cells with a 10-point, 3-fold serial dilution of the inhibitors (ranging from 10 µM to 0.5 nM). Include 0.1% DMSO as a vehicle control. Incubate for 72 hours.

  • Lysis & Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence and normalize the data against the DMSO vehicle control to determine the percentage of cell viability.

Conclusion

N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine represents a highly optimized iteration of the reversible 4-anilinoquinazoline class. Benchmarking data confirms that its unique 3-fluoro and 6-nitro substitutions confer superior biochemical and cellular potency against sensitizing EGFR mutations (Exon 19 Del, L858R) compared to first-generation standards like Gefitinib and Erlotinib. While it remains vulnerable to the T790M resistance mutation, its exceptional potency and favorable therapeutic window make it a valuable scaffold for further structural evolution, such as the integration of covalent warheads or PROTAC-based degrader technologies.

References

  • Stamos J, Sliwkowski MX, Eigenbrot C. Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry. 2002.[Link]

  • Paez JG, Jänne PA, Lee JC, et al. EGFR Mutations in Lung Cancer: Correlation with Clinical Response to Gefitinib Therapy. Science. 2004.[Link]

Validation

Orthogonal Validation of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine Binding Affinity: A Comparative Guide

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Author: BenchChem Technical Support Team. Date: April 2026

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Introduction & Mechanistic Rationale

The 4-anilinoquinazoline scaffold is widely recognized as a privileged pharmacophore for targeting the Epidermal Growth Factor Receptor (EGFR), a critical driver in non-small cell lung cancer (NSCLC) and other malignancies [2.2]. While clinical benchmarks like Gefitinib and Erlotinib utilize this core, structural modifications at the 4-aniline and 6-quinazoline positions drastically alter binding kinetics and thermodynamic profiles.

N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine represents a highly potent analog. Mechanistically, the quinazoline core competitively binds the ATP-binding hinge region of the EGFR kinase domain. The 3-fluorophenyl substitution allows for deep penetration into the adjacent hydrophobic pocket. Crucially, the 6-nitro group—unlike the 6-amino or 6-acrylamide groups found in other tyrosine kinase inhibitors (TKIs)—provides a distinct electronic distribution. This nitro moiety acts as a strong hydrogen bond acceptor, facilitating unique interactions with active site residues such as L85, D86, and R127, which enhances the overall binding affinity and residence time[1].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates Signaling Downstream Signaling (PI3K/AKT, RAS/MAPK) EGFR->Signaling Phosphorylation ATP ATP ATP->EGFR Binds Hinge TKI N-(3-Fluorophenyl)- 6-nitroquinazolin-4-amine TKI->EGFR Competitive Inhibition TKI->ATP Blocks Binding Proliferation Tumor Cell Proliferation Signaling->Proliferation Drives

Figure 1: EGFR pathway inhibition by 4-anilinoquinazolines via competitive ATP displacement.

The Imperative for Orthogonal Validation

In modern drug development, relying on a single biochemical assay to determine binding affinity is a critical vulnerability. False positives frequently arise from Pan-Assay Interference Compounds (PAINS), fluorescent quenchers, or compound aggregation[2].

To build a trustworthy, decision-ready data package, orthogonal validation is mandatory[3]. This involves cross-verifying the compound's activity using independent physical principles:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics ( kon​ , koff​ ).

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamic driving forces of binding ( ΔH , ΔS ) in solution without immobilization[4].

  • Time-Resolved FRET (TR-FRET): Measures functional biochemical inhibition while eliminating auto-fluorescence artifacts[5].

Orthogonal_Validation Compound Hit Compound SPR SPR (Kinetics) Kon, Koff, KD Compound->SPR ITC ITC (Thermodynamics) ΔH, ΔS, Stoichiometry Compound->ITC TRFRET TR-FRET (Biochemical) IC50, Target Engagement Compound->TRFRET Validation Validated Affinity & Mechanism SPR->Validation Kinetic Data ITC->Validation Thermodynamic Data TRFRET->Validation Functional Data

Figure 2: Orthogonal validation workflow integrating biophysical and biochemical assays.

Comparative Binding Data

The tables below summarize the orthogonal validation data comparing N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine against clinical standards Gefitinib and Erlotinib.

Table 1: Biophysical Kinetics and Thermodynamics (SPR & ITC)

Data represents binding to wild-type EGFR kinase domain at 25°C.

CompoundSPR KD​ (nM)SPR koff​ (s⁻¹)ITC KD​ (nM)ITC ΔH (kcal/mol)Stoichiometry ( N )
N-(3-Fluoro...)-6-nitro... 14.2 ± 1.1 3.8 × 10⁻⁴ 16.5 ± 1.8 -11.2 0.98
Gefitinib25.4 ± 2.08.2 × 10⁻⁴28.1 ± 2.5-9.81.02
Erlotinib33.2 ± 2.41.1 × 10⁻³35.6 ± 3.1-8.50.95

Insight: The 6-nitro derivative exhibits a slower dissociation rate ( koff​ ) and a more favorable enthalpic contribution ( ΔH ) compared to Gefitinib, validating the mechanistic hypothesis of enhanced hydrogen bonding in the active site.

Table 2: Functional Kinase Inhibition (TR-FRET)

Biochemical IC50​ values at 1 mM ATP concentration.

CompoundEGFR WT IC50​ (nM)EGFR L858R IC50​ (nM)Assay Quality (Z'-factor)
N-(3-Fluoro...)-6-nitro... 8.5 ± 0.6 3.2 ± 0.4 0.82
Gefitinib15.1 ± 1.24.8 ± 0.50.85
Erlotinib18.4 ± 1.55.1 ± 0.60.81

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the underlying causality to prevent common experimental failures.

Surface Plasmon Resonance (SPR) - Kinetic Profiling

Objective: Determine the real-time association and dissociation rates.

  • Surface Preparation: Immobilize recombinant EGFR kinase domain onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to a target level of ~2000 RU.

    • Causality: Keeping the immobilization level low prevents mass transport limitation, ensuring the observed kinetics reflect true binding rather than rebinding artifacts.

  • Buffer Matching & DMSO Calibration: Prepare running buffer (e.g., HBS-EP+) containing exactly 1% DMSO. Create a DMSO calibration curve (0.5% to 1.5%).

    • Causality: Small molecules are stock-dissolved in DMSO. A mismatch of even 0.1% DMSO between the sample and running buffer creates a massive bulk refractive index shift that masks the actual binding signal. The calibration curve mathematically subtracts this artifact.

  • Analyte Injection: Inject N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine in a 2-fold dilution series (0.5 nM to 100 nM) at a high flow rate (50 µL/min) for 120 seconds, followed by a 600-second dissociation phase.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model.

Isothermal Titration Calorimetry (ITC) - Thermodynamic Profiling

Objective: Obtain orthogonal, label-free thermodynamic validation in solution[4].

  • Rigorous Dialysis: Dialyze the EGFR protein overnight against the exact assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality: ITC measures micro-calories of heat. If the ligand buffer and protein buffer differ slightly in pH or salt, the "heat of dilution" generated upon mixing will completely drown out the heat of binding.

  • Degassing: Degas both the protein solution (cell) and the ligand solution (syringe) for 15 minutes under a vacuum.

    • Causality: Micro-bubbles passing through the measurement cell cause severe signal spikes, ruining the thermodynamic integration.

  • Titration: Load 20 µM EGFR into the cell and 200 µM of the compound into the syringe. Perform 20 injections of 2 µL each at 25°C.

  • Self-Validation Check (Stoichiometry 'N'): Analyze the N value.

    • Causality: A valid run must yield an N value between 0.9 and 1.1. If N≪1 , a portion of the EGFR protein is misfolded or inactive. If N≫1 , the compound is likely aggregating or binding non-specifically, invalidating the affinity claim.

Time-Resolved FRET (TR-FRET) - Functional Inhibition

Objective: Confirm that the biophysical binding translates to functional kinase inhibition.

  • Reaction Assembly: In a 384-well plate, combine EGFR enzyme, fluorescently labeled poly-GT substrate, and the compound (in dose-response). Initiate the reaction by adding ATP.

  • Detection Reagents: After a 60-minute incubation, add a Europium (Eu)-labeled anti-phosphotyrosine antibody.

  • Time-Delayed Measurement: Excite the sample at 340 nm. Wait for a 50-100 microsecond delay before reading the emission at 615 nm (Europium) and 665 nm (FRET acceptor).

    • Causality: Why the time delay? Many small aromatic molecules (like quinazolines) auto-fluoresce, which creates false negatives/positives in standard assays. Auto-fluorescence decays in nanoseconds. Europium has a long emission half-life (milliseconds). The delay acts as a temporal filter, ensuring the detected signal is 100% derived from the specific kinase interaction[5].

References

  • Li, M., Xue, N., Liu, X., Wang, Q., Yan, H., Liu, Y., Wang, L., Shi, X., Cao, D., Zhang, K., & Zhang, Y. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology, 12, 647591.[Link]

  • Martin, H. I., et al. (2023). A beginner's guide to measuring binding affinity during biomolecular interactions. Basic Biotechniques for Bioprocess and Bioentrepreneurship, 259-270.[Link]

  • Vipergen. (2025). Hit Identification - Revolutionizing Drug Discovery. Vipergen Hit Validation.[Link]

  • Sumble. (2025). What is TR-FRET? Competitors, Complementary Techs & Usage. [Link]

  • NanoTemper Technologies. (2025). Dianthus: Affinity screening platform, 2 biophysical methods. [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine proper disposal procedures

Professional Laboratory Management and Disposal Guidelines for N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disp...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Management and Disposal Guidelines for N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine

This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this compound within a professional, EHS-regulated laboratory environment.

Chemical Hazard Profile & Segregation Logic

Before establishing a disposal protocol, we must analyze the structural components of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine to determine its hazardous waste classification. The molecule contains a quinazoline core, a nitro group, and a fluorinated aromatic ring.

  • Halogen Content: The presence of the fluorine atom dictates that this compound (and any solvent it is dissolved in) must be classified as Halogenated Organic Waste . Mixing halogenated waste with non-halogenated waste can lead to the formation of highly toxic dioxins during commercial incineration and significantly increases disposal costs [2].

  • Nitroaromatic Toxicity: Nitroaromatics are generally considered toxic to aquatic life and can act as skin/eye irritants or sensitizers.

Table 1: Physicochemical & Hazard Summary for Disposal Planning
ParameterClassification/DataDisposal Implication
Chemical Class Halogenated NitroaromaticMust be routed to Halogenated Waste streams.
Physical State Solid (Powder)Requires solid waste containment; dust generation must be mitigated.
Solubility Soluble in DMSO, DMFLiquid waste containing these solvents must be collected in compatible (e.g., HDPE) containers.
Primary Hazard Irritant / Environmental HazardSecondary containment required; strictly prohibited from sink/drain disposal.

Standard Operating Procedure (SOP): Waste Collection and Disposal

In a professional laboratory setting, researchers should never attempt to chemically neutralize or destroy complex organic molecules themselves. The standard, safe, and legally compliant method of disposal is collection and transfer to a licensed hazardous waste management facility for high-temperature incineration [2].

Protocol: Solid and Liquid Waste Segregation

Step 1: Container Selection

  • Solid Waste: Use a rigid, puncture-resistant, sealable high-density polyethylene (HDPE) container or a designated EHS-approved solid waste bucket lined with a clear plastic bag.

  • Liquid Waste (Solutions): Use an EHS-approved, chemically compatible liquid waste carboy (typically HDPE or glass, depending on the solvent).

Step 2: Segregation and Transfer

  • For pure solid compound: Carefully transfer any remaining solid, contaminated weighing paper, or empty vials into the solid hazardous waste container. Perform this inside a certified chemical fume hood to prevent inhalation of aerosolized powders.

  • For solutions (e.g., DMSO stock solutions): Pour the solution into the designated "Halogenated Organic Liquid Waste" container. Use a funnel to prevent spills, and immediately cap the container after transfer.

Step 3: Labeling (RCRA Compliance)

  • Attach a standard Hazardous Waste tag immediately upon placing the first drop or grain of waste into the container.

  • Clearly list all constituents. For example: "Waste Liquid: DMSO (99%), N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine (1%)".

  • Check the appropriate hazard boxes (e.g., Toxic, Irritant).

Step 4: EHS Pickup Request

  • Once the container is 80% full (or reaches the maximum storage time limit dictated by your institution, typically 90 days to 6 months), submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department.

Waste Management Workflow Visualization

The following diagram illustrates the logical decision tree for routing N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine waste, ensuring compliance with standard laboratory EHS protocols.

WasteWorkflow Start Waste Generation: N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine Decision Physical State? Start->Decision Solid Solid Waste (Powder, Vials, PPE) Decision->Solid Solid Liquid Liquid Waste (Assay Solutions) Decision->Liquid Dissolved SolidContainer Seal in EHS-Approved Solid Waste Container Solid->SolidContainer LiquidContainer Route to HALOGENATED Liquid Waste Carboy Liquid->LiquidContainer Labeling Apply RCRA Hazardous Waste Label SolidContainer->Labeling LiquidContainer->Labeling EHS Institutional EHS Pickup & Commercial Incineration Labeling->EHS

Caption: Decision tree for the segregation and EHS disposal routing of halogenated nitroaromatic waste.

Spill Response and Decontamination Protocol

In the event of an accidental spill during handling or disposal, immediate and methodical action is required to prevent exposure and environmental contamination.

Methodology for Solid Spill Cleanup:

  • Isolate the Area: Restrict access to the spill zone. Ensure appropriate PPE is worn (nitrile gloves, lab coat, safety goggles, and an N95 or higher respirator if dust is airborne outside a fume hood).

  • Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress aerosolization.

  • Collect: Use a disposable scoop or damp absorbent pads to collect the material.

  • Decontaminate: Wipe the area with a solvent known to dissolve the compound (e.g., a small amount of isopropanol or ethanol), followed by a thorough wash with soap and water.

  • Dispose: Place all cleanup materials (pads, scoops, contaminated gloves) into a sealed plastic bag, label it as hazardous solid waste, and route it to EHS as detailed in Section 2 [3].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available at:[Link]

  • United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. US Department of Labor. Available at:[Link]

Handling

Personal protective equipment for handling N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine

As a Senior Application Scientist, I have overseen the synthesis, handling, and disposal of countless high-potency active pharmaceutical ingredients (HPAPIs) and their intermediates. N-(3-Fluorophenyl)-6-nitroquinazolin-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have overseen the synthesis, handling, and disposal of countless high-potency active pharmaceutical ingredients (HPAPIs) and their intermediates. N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine (CAS: 1120331-46-5) is a highly specialized, critical building block in the development of targeted kinase inhibitors (such as EGFR and HER2 inhibitors)[1].

However, its structural components present a multifaceted safety challenge that goes far beyond a standard Safety Data Sheet (SDS). This guide bypasses generic advice to provide you with a field-proven, mechanistically grounded operational protocol.

Phase 1: The Molecular Threat Profile (Causality of Hazards)

To design an effective safety protocol, we must first understand why this molecule is hazardous. The risks are not arbitrary; they are dictated by its specific chemical architecture[2]:

  • The Quinazoline Core : This scaffold is evolutionarily optimized to intercalate with DNA or bind tightly to the ATP-binding pockets of intracellular kinases[1]. Because it is biologically active at nanomolar concentrations, even trace inhalation or ingestion can disrupt critical cellular signaling pathways.

  • The Nitroaromatic Moiety (-NO 2​ ) : Nitroaromatics are notoriously reactive. In biological systems, they can be reduced by cellular nitroreductases into highly reactive nitroso and hydroxylamine species. These electrophilic intermediates covalently bind to proteins and DNA, presenting severe mutagenic and sensitization risks.

  • The Fluorophenyl Ring : The addition of a fluorine atom significantly increases the lipophilicity (LogP) of the compound. This means the chemical can easily bypass the aqueous barrier of the stratum corneum, making dermal absorption a primary, high-risk vector for systemic toxicity.

Because of these properties, this compound must be handled under the strict protocols designated for Hazardous Drugs[3][4].

Phase 2: The Defensive Matrix (PPE Specifications)

Standard laboratory PPE is insufficient for lipophilic nitroaromatics. You must implement a self-validating defense system . For example, we utilize contrasting double-gloves; if the outer dark glove suffers a micro-tear, the bright inner glove immediately signals a containment breach.

Table 1: Quantitative PPE Matrix & Mechanistic Justification

Protective GearTechnical SpecificationQuantitative MetricMechanistic Justification
Primary Gloves Bright Green Nitrile (Inner)Thickness: 0.12 mmActs as the final barrier and visual contrast indicator.
Secondary Gloves Dark Blue/Black Nitrile (Outer)Thickness: 0.15 mmExtended cuff protects against the primary dermal penetration of the lipophilic fluorophenyl moiety.
Eye Protection Indirect-Vented Splash GogglesANSI Z87.1+ CertifiedProtects against severe corneal irritation and systemic absorption via ocular mucous membranes.
Body Protection Tyvek® Disposable GownPolyethylene coatedPrevents microscopic powder accumulation on porous cotton lab coats, eliminating take-home exposure risks.
Respiratory N95/P100 Particulate Respirator99.97% filtration efficiencyBlocks inhalation of highly potent, static-prone fine powders during gravimetric transfer.

Phase 3: Tactical Execution & Operational Workflow

To ensure absolute safety, the physical handling of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine must follow a strict, linear progression[5].

SafetyWorkflow Step1 1. Environmental Isolation (Class II BSC / Fume Hood) Step2 2. PPE Matrix Deployment (Self-Validating Double Gloves) Step1->Step2 Step3 3. Anti-Static Transfer (Zero-Ion Neutralization) Step2->Step3 Step4 4. In-Situ Solubilization (DMSO/DMF Addition) Step3->Step4 Step5 5. Oxidative Decontamination (10% Hypochlorite Wash) Step4->Step5

Figure 1: Sequential containment and handling workflow for fluorinated nitroaromatics.

Protocol 1: Gravimetric Transfer and Solubilization

This protocol is designed to prevent the aerosolization of HPAPI powders.

  • Static Neutralization : Nitroquinazolines are highly crystalline and prone to static charge accumulation. Before opening the vial inside the Class II Biological Safety Cabinet (BSC) or designated fume hood, pass an anti-static zero-ion gun over the container.

    • Causality: This prevents the sudden repulsion and aerosolization of the powder upon cap removal, neutralizing the primary vector for inhalation exposure.

  • Mass Balance Verification : Weigh the closed primary vial on an analytical balance. Tare the balance.

  • Transfer : Using a grounded, conductive spatula, transfer the desired mass into a pre-tared, sealable amber glass vial.

    • Causality: Amber glass protects the photosensitive nitroaromatic core from UV-induced radical degradation.

  • In-Situ Solubilization : Do not transport the dry powder. Add your organic solvent (e.g., anhydrous DMSO or DMF) directly to the transfer vial while still inside the fume hood. Seal with a PTFE-lined septum cap before removing it from the primary containment zone.

Phase 4: Containment & Elimination (Spill Response)

In the event of a powder spill, standard sweeping will aerosolize the compound, drastically increasing inhalation risks[4]. Follow this self-validating decontamination protocol:

Protocol 2: Chemical Deactivation and Recovery
  • Perimeter Establishment : Immediately demarcate the spill zone and ensure maximum exhaust flow in the fume hood.

  • Solvent Dampening : Do not sweep dry powder. Gently mist the spill with a 50/50 mixture of Isopropanol and Water.

    • Causality: The solvent mixture reduces surface tension, trapping the lipophilic powder heavily to the surface without causing rapid dissolution and spreading.

  • Adsorption : Apply activated carbon-impregnated spill pads over the dampened powder.

  • Chemical Decontamination : Wipe the surface with a 10% Sodium Hypochlorite (bleach) solution, followed by a 0.1M Sodium Hydroxide wash.

    • Causality: The alkaline oxidative environment facilitates the degradation of the quinazoline amine linkage, permanently neutralizing its biological kinase-inhibitory activity.

  • Validation : Swipe the area with a UV-fluorescent swab (365 nm). The extended conjugated system of the nitroquinazoline core fluoresces under UV light; the total absence of fluorescence validates complete decontamination.

Phase 5: Waste Segregation & Disposal Plan

Nitroaromatics and halogenated compounds require specific destruction pathways to prevent environmental toxicity and the formation of toxic byproducts (like hydrogen fluoride gas) during incineration[5].

Table 2: Waste Segregation & Disposal Metrics

Waste StreamPrimary ContaminantEPA/RCRA ClassificationDestruction Method
Solid Waste (Gloves, Pads, Vials)Trace N-(3-Fluorophenyl)-6-nitroquinazolin-4-amineHazardous (Toxic)High-Temperature Incineration ( > 1000°C) with flue gas scrubbers.
Liquid Waste (DMSO/DMF Solutions)Solubilized NitroquinazolineHalogenated Organic WasteSegregated from non-halogenated solvents; specialized chemical incineration.
Aqueous Waste (Decon Wash)Oxidized Quinazoline ByproductsCorrosive / ToxicNeutralization to pH 7, followed by specialized aqueous hazardous waste processing.

References

  • [5] National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link]

  • [3] Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Overview. United States Department of Labor. Available at:[Link]

  • [4] National Institute for Occupational Safety and Health (NIOSH). Hazardous Drugs Exposures in Healthcare. Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • [1] National Institutes of Health (NIH) / PMC. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Available at:[Link]

  • [2] Journal of Medicinal Chemistry (ACS). Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family. Available at:[Link]

Sources

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